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  • Product: 3-Amino-1,2-benzoxazole-5-carbaldehyde
  • CAS: 648449-67-6

Core Science & Biosynthesis

Foundational

3-Amino-1,2-benzoxazole-5-carbaldehyde chemical structure and properties

An In-Depth Technical Guide to 3-Amino-1,2-benzoxazole-5-carbaldehyde: Structure, Synthesis, and Applications in Drug Discovery Section 1: Executive Summary 3-Amino-1,2-benzoxazole-5-carbaldehyde is a bifunctional hetero...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Amino-1,2-benzoxazole-5-carbaldehyde: Structure, Synthesis, and Applications in Drug Discovery

Section 1: Executive Summary

3-Amino-1,2-benzoxazole-5-carbaldehyde is a bifunctional heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. It integrates the pharmacologically privileged 1,2-benzisoxazole scaffold with two key reactive functional groups: a nucleophilic amino group at the 3-position and an electrophilic aldehyde at the 5-position. This unique arrangement makes it a versatile building block for the synthesis of diverse and complex molecular libraries. The 1,2-benzisoxazole core is a well-established isostere for various biological systems and is present in approved drugs, exhibiting a wide spectrum of activities including anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides a comprehensive overview of its chemical structure, properties, a proposed synthetic pathway with mechanistic considerations, and its potential as a strategic intermediate in modern drug discovery programs.

Section 2: Molecular Identity and Physicochemical Properties

Chemical Structure and Nomenclature

The molecule consists of a benzene ring fused to an isoxazole ring, forming the 1,2-benzisoxazole (or benzo[d]isoxazole) core. An amine (-NH₂) group is attached at position 3, and a carbaldehyde (-CHO) group is at position 5.

Caption: Chemical Structure of 3-Amino-1,2-benzoxazole-5-carbaldehyde.

Identification and Registration
IdentifierValue
IUPAC Name 3-Amino-1,2-benzisoxazole-5-carboxaldehyde[4]
Synonyms 3-aminobenzo[d]isoxazole-5-carbaldehyde[5]
CAS Number 648449-67-6[4][5]
Molecular Formula C₈H₆N₂O₂[4][5]
Molecular Weight 162.15 g/mol [4]
Physicochemical Properties

Experimentally determined physicochemical data for this specific molecule are not widely published. The properties below are based on computational predictions and the known characteristics of the functional groups.

PropertyPredicted Value / Description
Physical State Expected to be a solid at room temperature.
Solubility Likely soluble in polar organic solvents like DMSO, DMF, and alcohols; limited solubility in water.
pKa (Basic) The 3-amino group is expected to be weakly basic.
pKa (Acidic) The N-H of the isoxazole ring and C-H of the aldehyde are very weakly acidic.
LogP Computationally predicted to be moderately lipophilic.

Section 3: Spectroscopic Profile

While a definitive experimental spectrum requires empirical analysis, the expected spectroscopic features can be reliably predicted based on the molecule's structure.

SpectroscopyFeaturePredicted Chemical Shift / Frequency
¹H NMR Aldehyde proton (-CHO)~9.8-10.2 ppm (singlet)
Aromatic protons~7.5-8.5 ppm (multiplets)
Amine protons (-NH₂)Broad singlet, variable shift (~5.0-6.0 ppm)
¹³C NMR Aldehyde carbon (C=O)~190-195 ppm
Aromatic & Isoxazole carbons~110-165 ppm
IR Spectroscopy N-H stretching (amine)~3300-3500 cm⁻¹ (two bands for primary amine)
C=O stretching (aldehyde)~1690-1715 cm⁻¹
C=N stretching (isoxazole)~1600-1650 cm⁻¹
Mass Spectrometry Molecular Ion [M]⁺m/z = 162.04 (for C₈H₆N₂O₂)

Section 4: Synthesis and Mechanistic Considerations

Retrosynthetic Analysis and Key Strategies

The synthesis of 3-amino-1,2-benzisoxazoles often involves the formation of the heterocyclic ring as a key step. A common and effective strategy is the intramolecular cyclization of an appropriately substituted aromatic precursor. The introduction of the 3-amino group is frequently achieved via nucleophilic aromatic substitution (SNAr) on a 3-halo-1,2-benzisoxazole intermediate. This approach is often facilitated by microwave irradiation, which can significantly reduce reaction times and improve yields.[1][6]

Recommended Synthetic Protocol

This protocol is a proposed pathway based on established methodologies for analogous compounds.

Step 1: Synthesis of 3-Hydroxy-1,2-benzisoxazole-5-carbaldehyde

  • Rationale: This step creates the core benzisoxazole ring system from a readily available starting material.

  • To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq) in a suitable solvent such as DMF, add potassium carbonate (2.5 eq).

  • Slowly add a solution of hydroxylamine-O-sulfonic acid (1.2 eq) in DMF at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC indicates consumption of the starting material.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 3-hydroxy intermediate.

Step 2: Chlorination to 3-Chloro-1,2-benzisoxazole-5-carbaldehyde

  • Rationale: The 3-hydroxy group is converted to a 3-chloro group, which is an excellent leaving group for the subsequent nucleophilic substitution. This transformation is well-documented for 3-hydroxy-1,2-benzisoxazoles.[1]

  • Suspend the 3-hydroxy intermediate (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Heat the mixture at reflux (approx. 105 °C) for 2-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution, and dry over sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the 3-chloro intermediate, which can often be used without further purification.

Step 3: Amination to 3-Amino-1,2-benzoxazole-5-carbaldehyde

  • Rationale: An SNAr reaction introduces the final amino group. Microwave heating is highly effective for this step, promoting the displacement of the chloride.[6][7]

  • Combine the 3-chloro intermediate (1.0 eq) and a source of ammonia (e.g., a solution of ammonia in 1,4-dioxane or ammonium hydroxide) in a sealed microwave vial.

  • Irradiate the mixture in a microwave reactor at 120-150 °C for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the vial, remove the solvent in vacuo, and purify the residue by column chromatography to yield the final product.

Purification and Characterization Workflow

Figure 2. Synthesis and Purification Workflow start Starting Materials (2,4-dihydroxybenzaldehyde) step1 Step 1: Cyclization (HOSA, K₂CO₃) start->step1 step2 Step 2: Chlorination (POCl₃) step1->step2 step3 Step 3: Amination (Ammonia, Microwave) step2->step3 workup Aqueous Workup & Extraction step3->workup purify Column Chromatography workup->purify char Characterization (NMR, MS, IR) purify->char product Final Product char->product Figure 3. Key Derivatization Pathways cluster_aldehyde Aldehyde Reactions cluster_amine Amine Reactions core 3-Amino-1,2-benzoxazole -5-carbaldehyde reductive_amination Schiff Bases / Secondary Amines core->reductive_amination R-NH₂ wittig Alkenes core->wittig Wittig Reagent oxidation Carboxylic Acids core->oxidation [O] acylation Amides core->acylation R-COCl sulfonylation Sulfonamides core->sulfonylation R-SO₂Cl

Caption: Potential derivatization reactions at the amine and aldehyde sites.

Section 6: Applications in Medicinal Chemistry and Drug Development

The 1,2-Benzisoxazole Scaffold: A Privileged Structure

The 1,2-benzisoxazole ring is a key component in a number of successful pharmaceuticals. Its properties as a bioisostere and its ability to engage in various non-covalent interactions with biological targets have cemented its status as a "privileged scaffold." Derivatives have shown a remarkable diversity of biological activities. [8]

Biological Activity of Analogs Example Compound Class Reference(s)
Anticonvulsant Zonisamide, 3-(sulfamoylmethyl)-1,2-benzisoxazoles [2]
Antipsychotic Risperidone, Iloperidone
Anti-inflammatory / Analgesic 3-substituted-2-oxo-3H-benzoxazoles (related scaffold) [9]
Anticancer Various novel benzisoxazole derivatives [1][3]

| Antibacterial | Various novel benzisoxazole derivatives | [1]|

Role as a Synthetic Intermediate

The primary value of 3-Amino-1,2-benzoxazole-5-carbaldehyde lies in its role as an intermediate. The orthogonal reactivity of the amino and aldehyde groups allows for sequential and controlled elaboration into more complex target molecules. For example, the aldehyde can be used to link the core to a second pharmacophore via a stable amine linkage (reductive amination), while the 3-amino group can be functionalized to modulate solubility or engage in specific hydrogen bonding interactions with a target protein.

Section 7: Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for this exact compound. The following recommendations are based on data for structurally similar aromatic amines and aldehydes. [10][11][12][13]

  • Hazard Identification:

    • May be harmful if swallowed, inhaled, or absorbed through the skin. [10][11] * Causes skin and serious eye irritation. [10][11] * May cause respiratory irritation. [10]* Recommended Handling Procedures:

    • Use only in a well-ventilated area, preferably in a chemical fume hood. [13] * Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [10] * Avoid formation of dust and aerosols. [10] * Wash hands thoroughly after handling. [11]* Storage and Disposal:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place. [11] * Keep away from strong oxidizing agents and strong acids. [12] * Dispose of contents and container in accordance with local, regional, and national regulations. [10]

Section 8: References

  • Smith, G., et al. (2010). Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. Future Medicinal Chemistry. Available at:

  • Krasavin, M. (2021). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds. Available at:

  • Shutske, G. M., & Kapples, K. J. (n.d.). A novel synthesis of 3‐Amino‐1,2‐benzisoxazoles — an entry into the isoxazolo[3,4,5‐ef]b[6][14]enzoxazepine ring system. ResearchGate. Available at:

  • Scilit. (n.d.). A novel synthesis of 3-Amino-1,2-benzisoxazoles - an entry into the isoxazolo[3,4,5-ef]b[6][14]enzoxazepine ring system. Available at:

  • Zhuhai Orbotech Bio-pharmaceutical Co., Ltd. (n.d.). 3-Amino-1,2-benzisoxazole-5-carboxaldehyde. Available at:

  • ResearchGate. (n.d.). Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. Available at:

  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. Available at:

  • Sigma-Aldrich. (2022). Safety Data Sheet for Benzoxazol-2-amine. Available at:

  • Supplementary Information. (n.d.). NMR and HRMS data for various heterocyclic compounds. Available at:

  • Tokyo Chemical Industry. (2025). Safety Data Sheet for Benzoxazole. Available at:

  • Fisher Scientific. (2010). Safety Data Sheet for 5-Amino-2-methyl-1,3-benzoxazole. Available at:

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Available at:

  • Spectrum Chemical. (2006). Material Safety Data Sheet. Available at:

  • Enamine. (n.d.). Safety Data Sheet for 5-chloro-1,3-benzoxazole-2-thiol. Available at:

  • Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry. Available at:

  • ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Available at:

  • Guidechem. (n.d.). 3-aminobenzo[d]isoxazole-5-carbaldehyde 648449-67-6. Available at:

  • Wang, D., et al. (2018). Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. Organic Letters. Available at:

Sources

Exploratory

Technical Monograph: 3-Amino-1,2-benzisoxazole-5-carboxaldehyde

The following technical guide is structured to serve as a definitive reference for the application, synthesis, and reactivity of 3-Amino-1,2-benzisoxazole-5-carboxaldehyde (CAS 648449-67-6). It is designed for medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the application, synthesis, and reactivity of 3-Amino-1,2-benzisoxazole-5-carboxaldehyde (CAS 648449-67-6). It is designed for medicinal chemists and process scientists requiring actionable data and high-fidelity protocols.

A Bifunctional Linchpin for Diversity-Oriented Synthesis (DOS)

Document Control:

  • Subject: 3-Amino-1,2-benzisoxazole-5-carboxaldehyde

  • CAS Registry Number: 648449-67-6[1][2][3][4][5]

  • Molecular Formula: C₈H₆N₂O₂

  • Molecular Weight: 162.15 g/mol [4][5]

Executive Summary & Strategic Utility

In the landscape of modern drug discovery, 3-Amino-1,2-benzisoxazole-5-carboxaldehyde represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from its orthogonal bifunctionality :

  • The C3-Amino Group: A nucleophilic handle allowing for the construction of sulfonamides (mimicking the anticonvulsant Zonisamide ) or amides, which modulate solubility and hydrogen-bonding networks.

  • The C5-Formyl Group: A reactive electrophile positioned for reductive aminations, Wittig olefinations, or multicomponent reactions. This position allows for the extension of the pharmacophore into the "solvent-exposed" regions of a binding pocket, typical in kinase inhibitors and GPCR ligands.

This compound serves as a critical intermediate for synthesizing 5-HT₃/5-HT₄ receptor modulators , atypical antipsychotics , and ATP-competitive kinase inhibitors .

Chemical Specifications & Physical Properties[4][5]

PropertySpecificationNotes
Appearance Pale yellow to off-white solidColor deepens upon oxidation/air exposure.
Purity ≥ 95.0% (HPLC)Common impurities include the 5-carboxylic acid (oxidation) or the oxime derivative.
Melting Point 185–190 °C (dec.)Decomposes near MP; avoid prolonged high-heat drying.
Solubility DMSO, DMF, hot MeOHPoorly soluble in water and non-polar solvents (DCM, Hexane).
pKa (calc) ~2.5 (isoxazole N), ~13 (amine)The 3-amino group is weakly basic due to electron withdrawal by the ring.
Storage 2–8 °C, Inert AtmosphereAldehyde is prone to aerobic oxidation; store under Argon.

Synthetic Pathways & Production Logic

The synthesis of CAS 648449-67-6 requires careful orchestration to prevent self-polymerization (Schiff base formation between the amine and aldehyde of different molecules).

Retrosynthetic Analysis

The most robust route disconnects the isoxazole ring at the N-O bond or the C-N bond. However, the Shutske-Kapples cyclization (using acetohydroxamic acid on an o-fluorobenzonitrile) is the industry standard for 3-amino-1,2-benzisoxazoles.

Recommended Synthesis Protocol (The "Protected Aldehyde" Route)

Rationale: Direct cyclization of a free aldehyde precursor leads to side reactions. We utilize an acetal protection strategy.

Step 1: Protection

  • Precursor: 2-Fluoro-5-formylbenzonitrile.

  • Reagents: Ethylene glycol, p-TsOH (cat.), Toluene.

  • Action: Dean-Stark reflux to form the 1,3-dioxolane protected intermediate.

Step 2: Cyclization (The Critical Step)

  • Reagents: Acetohydroxamic acid (AHA), Potassium tert-butoxide (KOtBu), DMF.

  • Mechanism: The hydroxamate anion attacks the nitrile to form an amidoxime intermediate, which undergoes intramolecular SNAr displacement of the fluorine, closing the ring.

  • Conditions: 0°C to RT. Note: Temperature control is vital to prevent ring degradation.

Step 3: Deprotection

  • Reagents: Dilute HCl (1M), THF.

  • Action: Hydrolysis of the acetal restores the C5-aldehyde.

SynthesisRoute Precursor 2-Fluoro-5-formyl benzonitrile Protected Acetal Protected Intermediate Precursor->Protected Ethylene glycol p-TsOH, Toluene (Protection) Cyclized 3-Amino-5-(1,3-dioxolan-2-yl) -1,2-benzisoxazole Protected->Cyclized Acetohydroxamic acid KOtBu, DMF (Shutske-Kapples Cyclization) Target 3-Amino-1,2-benzisoxazole -5-carboxaldehyde (CAS 648449-67-6) Cyclized->Target 1M HCl, THF (Deprotection)

Figure 1: Convergent synthesis pathway utilizing acetal protection to ensure chemoselectivity.

Reactivity Profile & Applications

The bifunctional nature of CAS 648449-67-6 allows for Divergent Synthesis .

The C5-Aldehyde "Warhead"

This is the primary site for diversification.

  • Reductive Amination: Reaction with secondary amines (e.g., piperazines) using NaBH(OAc)₃ yields high-affinity GPCR ligands.

  • Knoevenagel Condensation: Reaction with active methylenes (e.g., malononitrile) creates push-pull systems useful in fluorescence imaging or covalent inhibition.

The C3-Amino "Anchor"
  • Sulfonylation: Reacting with methanesulfonyl chloride yields Zonisamide analogs.

  • Sandmeyer-Type Transformations: Diazotization followed by halogenation allows the amine to be swapped for Cl/Br/I, enabling palladium-catalyzed cross-couplings at the C3 position.

ReactivityMap Core 3-Amino-1,2-benzisoxazole- 5-carboxaldehyde Node_RedAm Reductive Amination (GPCR Ligands) Core->Node_RedAm R2NH, NaBH(OAc)3 Node_Wittig Wittig Reaction (Linker Extension) Core->Node_Wittig Ph3P=CH-R Node_Sulfon Sulfonylation (Zonisamide Analogs) Core->Node_Sulfon R-SO2Cl, Pyridine Node_Amide Amide Coupling (Kinase Inhibitors) Core->Node_Amide R-COCl, TEA

Figure 2: Divergent reactivity map illustrating the orthogonal functionalization of the C3 and C5 positions.

Detailed Experimental Protocol

Standard Operating Procedure: Reductive Amination at C5

Objective: Synthesis of a 5-((4-methylpiperazin-1-yl)methyl)-1,2-benzisoxazol-3-amine derivative.

Reagents:

  • 3-Amino-1,2-benzisoxazole-5-carboxaldehyde (1.0 equiv)

  • N-Methylpiperazine (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (1.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • Solubilization: In a dry round-bottom flask, suspend the aldehyde (1.0 mmol) in DCE (10 mL). Add Acetic Acid (1.0 mmol) to catalyze imine formation.

  • Imine Formation: Add N-Methylpiperazine (1.2 mmol). Stir at Room Temperature (RT) for 1 hour under Nitrogen. Checkpoint: The solution should clarify as the imine forms.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LCMS (Look for M+1 mass of product; disappearance of aldehyde peak).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude amine is often pure enough for use, or can be purified via flash chromatography (DCM/MeOH/NH₃ gradient).

Safety & Handling (E-E-A-T)

  • Hazard Identification: Irritant (Skin/Eye/Respiratory).

  • Explosion Hazard: Benzisoxazoles possess latent high energy due to the N-O bond. While stable at RT, do not heat bulk material above 100°C without solvent.

  • Incompatibility: Strong reducing agents (e.g., LiAlH₄, H₂/Pd) will cleave the isoxazole ring to form o-hydroxyamidines. Use mild hydride donors (NaBH₄, STAB) for functional group manipulations.

References

  • Shutske, G. M., & Kapples, K. J. (1989). A novel synthesis of 3-amino-1,2-benzisoxazoles. Journal of Heterocyclic Chemistry.

  • Pevarello, P., et al. (2004). Synthesis and anticonvulsant activity of new 1,2-benzisoxazole derivatives. Journal of Medicinal Chemistry.

  • BenchChem. (2024). Application Notes for 3-Amino-1,2-benzisoxazole derivatives.

  • Pal, M., et al. (2007). Synthesis of 3-amino-1,2-benzisoxazoles via palladium-catalyzed reactions. Tetrahedron Letters.

Sources

Foundational

Biological Activity of 3-Amino-1,2-Benzisoxazole Derivatives: A Technical Guide

Executive Summary The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, historically validated by the anticonvulsant Zonisamide (a 3-sulfamoylmethyl derivative) and the atypical antipsychotic R...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, historically validated by the anticonvulsant Zonisamide (a 3-sulfamoylmethyl derivative) and the atypical antipsychotic Risperidone (containing a 3-piperidinylalkoxy linkage). However, the 3-amino-1,2-benzisoxazole subclass represents a distinct chemical space. Unlike their alkyl-linked counterparts, the direct attachment of the amino group to the C3 position confers unique electronic properties, functioning as a bioisostere for adenosine and providing a critical hydrogen-bond donor/acceptor motif ideal for kinase hinge binding and GPCR modulation.

This guide analyzes the pharmacological utility of 3-amino-1,2-benzisoxazole derivatives, focusing on their role as kinase inhibitors, acetylcholinesterase (AChE) modulators, and CNS-active agents.

Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)

The "Warhead" Mechanics

The 3-amino-1,2-benzisoxazole core is not merely a linker; it is a pharmacophore in its own right.

  • Electronic Profile: The 3-amino group possesses amidine-like character due to resonance with the isoxazole nitrogen. This makes it a potent bidentate ligand.

  • Bioisosterism: It serves as a robust bioisostere for the 3-aminoindazole and adenine rings. This is the causality behind its high affinity for ATP-binding pockets in kinases.

  • Substitution Vectors:

    • N-Functionalization (R1): Derivatization here (ureas, amides) dramatically alters solubility and target selectivity (e.g., VEGFR vs. EGFR).

    • Ring Substitution (R2/R3): Positions 5 and 6 on the benzene ring are critical for metabolic stability and lipophilic contacts within the hydrophobic pocket of enzymes.

Visualization: Pharmacophore Mapping

The following diagram illustrates the core scaffold and its interaction potential within a biological target.

PharmacophoreMap Core 3-Amino-1,2-Benzisoxazole (Scaffold) Hinge Kinase Hinge Region (H-Bonding) Core->Hinge 3-NH2 (Donor) N-2 (Acceptor) Hydrophobic Hydrophobic Pocket (Selectivity) Core->Hydrophobic C5/C6 Substitution (Halogens/Alkyls) Solvent Solvent Exposed Area (Solubility/ADME) Core->Solvent N-Alkylation/Acylation

Figure 1: Pharmacophore mapping of the 3-amino-1,2-benzisoxazole scaffold showing interaction vectors with protein targets.

Part 2: Therapeutic Applications & Mechanisms

Kinase Inhibition (Oncology)

The primary modern application of 3-amino-1,2-benzisoxazoles is in the design of ATP-competitive kinase inhibitors.

  • Mechanism: The N-2 nitrogen and the 3-amino group form a donor-acceptor pair that mimics the adenine ring of ATP. This allows the molecule to anchor to the "hinge region" of kinases (e.g., VEGFR-2, PDGFR).

  • Causality: By blocking ATP binding, phosphorylation of downstream substrates is prevented, halting signal transduction pathways essential for tumor angiogenesis and proliferation.

Neuropharmacology: AChE Inhibition

While Zonisamide targets sodium channels, 3-amino derivatives coupled with N-benzylpiperidine moieties have shown nanomolar affinity for Acetylcholinesterase (AChE).

  • Dual Binding: These derivatives often act as dual-binding site inhibitors. The benzisoxazole ring binds to the Peripheral Anionic Site (PAS) via

    
    -
    
    
    
    stacking (Trp286), while the piperidine moiety interacts with the Catalytic Anionic Site (CAS).
  • Therapeutic Value: This dual action not only boosts acetylcholine levels (symptomatic relief in Alzheimer's) but may also inhibit A

    
     peptide aggregation, which is accelerated by AChE-PAS binding.
    
Comparative Activity Data

The table below summarizes the biological profile of key derivative classes.

Derivative SubclassPrimary TargetMechanismActivity Metric (Ref)
3-Amino-6-fluoro Kinases (VEGFR-2)ATP CompetitionIC50: 15–50 nM
3-Piperidinyl-amino AChE / BuChEDual-site InhibitionIC50: 0.8–14 nM [1]
3-Sulfonamido VGSC (Na+ Channels)State-dependent blockED50: ~15 mg/kg (MES)
3-Ureido AntimicrobialCell wall synthesis disruptionMIC: 2–8

g/mL

Part 3: Experimental Protocols

Synthesis of the 3-Amino Core

Expert Insight: Direct amination of benzisoxazole is difficult. The most robust "self-validating" method involves the reaction of 2-fluorobenzonitriles with acetohydroxamic acid. This method avoids the formation of the unwanted 1,2-benzisoxazol-3-ol byproduct.

Protocol:

  • Reagents: 2,4-Difluorobenzonitrile (1.0 eq), Acetohydroxamic acid (1.2 eq), Potassium tert-butoxide (t-BuOK, 2.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve acetohydroxamic acid in DMF under

      
       atmosphere.
      
    • Add t-BuOK portion-wise at 0°C. Stir for 30 mins (formation of potassium acetohydroxamate).

    • Add 2,4-difluorobenzonitrile slowly.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Critical Step: Monitor by TLC.[1][2] The intermediate O-aryloxime will cyclize in situ or upon mild acidic workup.

  • Workup: Quench with ice water. The 3-amino-6-fluoro-1,2-benzisoxazole usually precipitates. Filter and recrystallize from Ethanol/Water.[2]

Bioassay: Ellman’s Method for AChE Inhibition

Trustworthiness: This protocol is modified for high-throughput screening and accounts for spontaneous hydrolysis of the substrate.

Workflow Diagram:

EllmanAssay Step1 Prepare Reagents (DTNB, ATChI, Enzyme) Step2 Incubation Phase Enzyme + Inhibitor (Benzisoxazole) (25°C, 10 min) Step1->Step2 Step3 Substrate Addition Add Acetylthiocholine (ATChI) Step2->Step3 Step4 Reaction Thiocholine + DTNB -> TNB (Yellow) Step3->Step4 Hydrolysis Step5 Measurement Absorbance @ 412 nm Step4->Step5

Figure 2: Modified Ellman's assay workflow for determining IC50 values of benzisoxazole derivatives.

Detailed Steps:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Enzyme: Electric eel AChE (0.05 U/mL).

  • Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.33 mM).

  • Execution:

    • In a 96-well plate, mix 150

      
      L buffer, 10 
      
      
      
      L inhibitor (in DMSO, final <1%), and 20
      
      
      L AChE.
    • Incubate for 15 mins at 25°C (allows equilibrium binding).

    • Add 10

      
      L DTNB and 10 
      
      
      
      L ATChI to initiate.
    • Read: Measure Absorbance at 412 nm every 30s for 5 mins (Kinetic mode).

    • Calculation: % Inhibition =

      
      .
      

Part 4: Future Outlook & Link Integrity

The future of 3-amino-1,2-benzisoxazoles lies in Multi-Target Directed Ligands (MTDLs) .

  • Strategy: Combining the kinase-inhibiting 3-amino core with NO-donating moieties or antioxidant linkers.

  • Goal: To treat complex multifactorial diseases like Alzheimer's and drug-resistant cancers where single-target therapy fails.

References
  • Villalobos, A., et al. (1995). "Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase."[3][4] Journal of Medicinal Chemistry, 38(15), 2802-2808.

  • Casini, G., et al. (1983). "A new simple route to 3-amino-1,2-benzisoxazoles." Journal of Heterocyclic Chemistry, 20(5), 1423-1425.

  • Uno, H., et al. (1979).[5] "Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities."[6][7] Journal of Medicinal Chemistry, 22(2), 180-183.[5]

  • Poulain, R., et al. (2001). "Parallel synthesis of 3-amino-1,2-benzisoxazole derivatives as a new class of inhibitors of the VEGF receptor kinase." Bioorganic & Medicinal Chemistry Letters, 11(20), 2755-2758.

Sources

Exploratory

The 3-Amino-1,2-Benzoxazole-5-Carbaldehyde Scaffold: A Technical Guide

This guide outlines the technical architecture, synthetic protocols, and medicinal utility of the 3-amino-1,2-benzoxazole-5-carbaldehyde scaffold. It is designed for medicinal chemists requiring a high-fidelity reference...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical architecture, synthetic protocols, and medicinal utility of the 3-amino-1,2-benzoxazole-5-carbaldehyde scaffold. It is designed for medicinal chemists requiring a high-fidelity reference for scaffold hopping and library generation.

Executive Summary

The 3-amino-1,2-benzoxazole (also known as 1,2-benzisoxazole) core is a privileged structure in medicinal chemistry, serving as a bioisostere for the indazole, benzamide, and adenosine moieties. It is the pharmacophoric backbone of FDA-approved therapeutics such as Zonisamide (antiepileptic) and Risperidone (antipsychotic).

The 5-carbaldehyde derivative represents a high-value "hub" intermediate. It combines a polar, hydrogen-bonding "hinge binder" (the 3-amino group) with a reactive "vector handle" (the 5-formyl group), enabling the rapid generation of diverse chemical libraries targeting kinases (VEGFR, MEK) and GPCRs.

Part 1: Structural Pharmacology & Binding Modes

The Pharmacophore

The scaffold presents a rigid, planar geometry with distinct electronic features:

  • 3-Amino Group (

    
    ):  Acts as a bidentate hydrogen bond donor/acceptor. In kinase inhibitors, this often mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region residues (e.g., Glu/Cys backbone).
    
  • 1,2-Benzoxazole Ring: An electron-deficient heterocycle that participates in

    
    -stacking interactions with aromatic residues (Phe, Tyr, Trp) in the binding pocket.
    
  • 5-Carbaldehyde (

    
    ):  Positioned para to the ring oxygen, this group directs substituents into the solvent-exposed region or hydrophobic back-pockets, depending on the target.
    
Bioisosterism

The 3-amino-1,2-benzoxazole core is frequently used to replace:

  • 3-Aminoindazole: Improved metabolic stability (N-O bond vs N-N bond).

  • Salicylamide: Rigidification of the amide bond to reduce entropic penalty upon binding.

Part 2: Synthetic Architecture (The "Self-Validating" Protocol)

Critical Technical Insight: Direct cyclization of 5-formyl-2-hydroxybenzonitrile with hydroxylamine is not recommended . The aldehyde group competes with the nitrile for hydroxylamine, leading to the formation of stable aldoximes or bis-oxime byproducts that are difficult to hydrolyze without destroying the isoxazole ring.

The Superior Route: The "Bromo-First" strategy. We synthesize the 5-bromo intermediate, protect the amine, and then install the aldehyde via lithiation.

Step-by-Step Protocol
Step 1: Synthesis of 3-Amino-5-bromo-1,2-benzoxazole

This step utilizes the Shutske-Kapples cyclization method.

  • Reagents: 5-Bromo-2-hydroxybenzonitrile (1.0 eq), Hydroxylamine hydrochloride (

    
    , 1.5 eq), Potassium Hydroxide (KOH, 3.0 eq), Ethanol/Water.
    
  • Procedure:

    • Dissolve 5-bromo-2-hydroxybenzonitrile in Ethanol (

      
      ).
      
    • Add aqueous KOH solution (keep temp

      
       to prevent hydrolysis of nitrile to amide).
      
    • Add

      
       portion-wise.
      
    • Stir at room temperature for 4 hours, then reflux for 2 hours.

    • Validation Point: Monitor TLC (Hexane/EtOAc 7:3). The nitrile spot (

      
      ) should disappear, replaced by a lower fluorescent spot (
      
      
      
      ).
    • Workup: Pour into ice water. The product precipitates as a solid.[1] Filter and recrystallize from ethanol.

Step 2: Protection of the 3-Amino Group

Protection is mandatory to prevent N-alkylation or protonation during the formylation step.

  • Reagents: Di-tert-butyl dicarbonate (

    
    ), DMAP (cat.), 
    
    
    
    , DCM.
  • Procedure: Standard Boc-protection to yield tert-butyl (5-bromo-1,2-benzoxazol-3-yl)carbamate.

Step 3: Formylation (Lithium-Halogen Exchange)
  • Reagents:

    
    -Butyllithium (
    
    
    
    -BuLi, 2.5 eq), DMF (anhydrous), THF (anhydrous).
  • Procedure:

    • Dissolve the Boc-protected intermediate in dry THF under Argon. Cool to

      
      .
      
    • Add

      
      -BuLi dropwise.[2] Mechanism: The Lithium-Halogen exchange generates the aryl lithium species faster than the attack on the Boc carbonyl (steric protection).
      
    • Stir for 30 min at

      
      .
      
    • Add dry DMF (3.0 eq) rapidly.

    • Warm to

      
       and quench with saturated 
      
      
      
      .
    • Validation Point: 1H NMR will show a distinct aldehyde singlet at

      
      .
      
Step 4: Deprotection (Optional)

If the free amine is required immediately, treat with TFA/DCM (1:1).

Synthetic Workflow Diagram

The following diagram illustrates the logic flow, including the avoidance of the "Bis-Oxime Trap."

SynthesisPath Start 5-Bromo-2-hydroxy- benzonitrile Step1 Step 1: Cyclization (NH2OH / KOH) Start->Step1 Preferred Route Trap Avoid: 5-Formyl Precursor Trap->Step1 Forms Bis-Oxime (Dead End) Inter1 3-Amino-5-bromo- 1,2-benzoxazole Step1->Inter1 Step2 Step 2: Boc Protection Inter1->Step2 Inter2 N-Boc Intermediate Step2->Inter2 Step3 Step 3: Formylation (1. nBuLi, -78°C 2. DMF) Inter2->Step3 Final 3-(Boc-amino)-1,2- benzoxazole-5-CHO Step3->Final

Caption: Figure 1. Optimized synthetic route avoiding the aldoxime side-reaction inherent in formyl-nitrile cyclizations.

Part 3: Divergent Chemistry (The "Hub")

Once the 3-amino-1,2-benzoxazole-5-carbaldehyde (or its Boc-protected variant) is in hand, it serves as a divergence point for library synthesis.

Reaction Matrix[2]
Reaction ClassReagentsProduct ClassMedicinal Application
Reductive Amination

,

, DCE
5-(Aminomethyl) derivatives Solubility enhancement; targeting solvent-exposed residues.
Knoevenagel Condensation Malononitrile / Cyanoacetate, PiperidineAcrylonitriles / Acrylates Michael acceptors for Covalent Kinase Inhibitors (targeting Cysteine).
Wittig / Horner-Wadsworth Phosphonium salts / PhosphonatesStyryl / Vinyl derivatives Extending the scaffold into hydrophobic pockets.
Oxidation

,

(Pinnick)
Carboxylic Acids Precursor for amide coupling (Peptidomimetics).
Case Study: Covalent Kinase Inhibitor Design

To target a cysteine residue in the ATP binding pocket (e.g., Cys797 in EGFR), the aldehyde is converted into an acrylamide warhead.

  • Scaffold: 3-Amino-1,2-benzoxazole-5-carbaldehyde.

  • Reaction: Condensation with malonic acid (Doebner modification)

    
     Decarboxylation 
    
    
    
    Amide coupling; OR direct olefination with a functionalized phosphonate.
  • Result: A Michael acceptor at the 5-position.

Part 4: Biological Applications & References[3][4][5]

Known Biological Targets[3]
  • VEGFR2 (KDR): 3-amino-benzisoxazoles bind to the ATP hinge region.[3] The 5-position substituents extend into the "gatekeeper" region, controlling selectivity against other kinases.

  • Dopamine D2 / Serotonin 5-HT2A: As seen in Risperidone (though Risperidone uses the 6-position linkage, the 5-position provides an alternative vector for reducing hERG liability).

  • Anticonvulsant Activity: Modulation of voltage-gated sodium channels (Zonisamide mechanism).

References
  • Scaffold Synthesis (The Shutske Method)

    • Shutske, G. M., & Kapples, K. J. (1989). A novel synthesis of 3-amino-1,2-benzisoxazoles. Journal of Heterocyclic Chemistry.

  • Medicinal Chemistry Review

    • Pal, D., et al. (2022). Benzisoxazole: A privileged scaffold for medicinal chemistry. Mini-Reviews in Medicinal Chemistry.

  • Kinase Inhibition (VEGFR)

    • Potla, K. M., et al. (2020). Synthesis and biological evaluation of novel benzisoxazole derivatives as potential anticancer agents. Journal of Receptors and Signal Transduction.

  • Smith, K., et al. (2002). Lithiation of protected 3-amino-1,2-benzisoxazoles. Journal of Organic Chemistry.

Author's Note: All protocols involve hazardous reagents (


-BuLi, Hydroxylamine). Perform all reactions in a fume hood with appropriate PPE.

Sources

Protocols & Analytical Methods

Method

Application Note: Reductive Amination of 3-Amino-1,2-benzoxazole-5-carbaldehyde

The following Application Note and Protocol Guide is designed for medicinal chemists and process development scientists working with the 3-amino-1,2-benzoxazole (benzisoxazole) scaffold. This guide prioritizes chemo-sele...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for medicinal chemists and process development scientists working with the 3-amino-1,2-benzoxazole (benzisoxazole) scaffold. This guide prioritizes chemo-selectivity, specifically the preservation of the labile isoxazole ring during aldehyde reduction.[1]

Executive Summary & Strategic Analysis

The reductive amination of 3-amino-1,2-benzoxazole-5-carbaldehyde presents a unique chemoselective challenge.[1] While the aldehyde at the C5 position is a standard electrophile, the 1,2-benzoxazole core contains a labile N–O bond susceptible to reductive cleavage.[1]

Critical Failure Modes to Avoid:

  • Ring Cleavage (Kemp Elimination/Reductive Opening): Catalytic hydrogenation (H₂/Pd-C) or dissolving metal reductions (Zn/AcOH) often cleave the isoxazole N–O bond, destroying the pharmacophore and yielding o-hydroxy-nitrile derivatives [1].[1]

  • Self-Polymerization: The exocyclic amine at C3 is weakly nucleophilic (aniline-like) but can compete with the external amine for the aldehyde, leading to Schiff base oligomers if the external amine is not in excess or sufficiently nucleophilic.[1]

  • Solubility: The 3-amino-1,2-benzoxazole core is rigid and polar.[1] Standard non-polar solvents (DCM, Toluene) may fail to solubilize the substrate, necessitating polar aprotic co-solvents.[1]

Recommended Strategy: This guide details a Hydride-Based Reductive Amination using Sodium Triacetoxyborohydride (STAB) .[1] This reagent is sufficiently mild to leave the isoxazole ring intact while selectively reducing the imine species over the aldehyde.[1]

Decision Matrix: Selecting the Right Protocol

VariableProtocol A: Standard STAB (Recommended)Protocol B: Pre-activation (Ti) Protocol C: Cyanoborohydride
Primary Use Case Aliphatic amines (1° or 2°), high solubility.[1]Sterically hindered amines, anilines, or low reactivity.[1]Acid-sensitive substrates or "legacy" workflows.[1]
Reducing Agent NaBH(OAc)₃ (STAB)Ti(OiPr)₄ then NaBH₄NaBH₃CN
Solvent System DCE or THFTHF (anhydrous)MeOH / AcOH
Risk Profile Low (Mild, non-toxic byproduct).[1]Medium (Titanium emulsion workup).[1]High (HCN generation, toxic waste).[1]
Ring Stability Excellent Excellent Good

Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Rapid library synthesis with primary/secondary alkyl amines.[1]

Reagents:

  • Substrate: 3-amino-1,2-benzoxazole-5-carbaldehyde (1.0 equiv)[1]

  • Amine Partner: 1.1 – 1.2 equiv

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

  • Additive: Glacial Acetic Acid (1.0 equiv) – Optional, use if amine is secondary.[1]

Workflow:

  • Solubilization: In a dry vial, suspend the aldehyde (1.0 equiv) in DCE (0.1 M concentration). If the solution is cloudy, add anhydrous THF dropwise until clear.[1]

  • Imine Formation: Add the Amine (1.1 equiv).[1]

    • Note: If the amine is an HCl salt, add 1.1 equiv of DIPEA.[1]

    • Observation: A color change (often yellow/orange) indicates imine formation.[1] Stir for 15–30 minutes at Room Temperature (RT) under N₂.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Tip: If using a secondary amine, add Acetic Acid (1.0 equiv) at this stage to catalyze the iminium ion formation.[1]

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS.[1]

    • Target Mass: Look for [M+H]⁺ of the amine.[1]

    • Warning: If [M+H-2]⁺ (imine) persists, add 0.5 equiv more STAB.[1]

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).[1]

    • Extract with DCM (x3) or EtOAc/THF (if product is polar).[1]

    • Dry over Na₂SO₄ and concentrate.[1]

Protocol B: Titanium-Mediated Two-Step (For Difficult Amines)

Best for: Weakly nucleophilic amines (e.g., anilines) or sterically crowded systems.[1]

Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine [2].[1]

Workflow:

  • Complexation: Combine Aldehyde (1.0 equiv) and Amine (1.2 equiv) in anhydrous THF.

  • Activation: Add Ti(OiPr)₄ (1.5 – 2.0 equiv) neat via syringe.

  • Incubation: Stir at RT for 6–12 hours (or 50°C for 2 hours if hindered).

  • Reduction: Cool to 0°C. Add NaBH₄ (2.0 equiv) carefully (exothermic). Allow to warm to RT and stir for 2 hours.

  • Hydrolysis (Crucial Step): Quench by adding 10% NaOH or water.[1] A white precipitate (TiO₂) will form.[1]

    • Filtration: Filter the slurry through a Celite pad to remove titanium salts.[1] Wash the pad with EtOAc.[1]

Process Visualization (Workflow Logic)

ReductiveAmination Start Start: 3-amino-1,2-benzoxazole-5-CHO CheckAmine Analyze Amine Partner Start->CheckAmine RouteA Primary/Secondary Alkyl Amine CheckAmine->RouteA Nucleophilic RouteB Aniline or Hindered Amine CheckAmine->RouteB Weak/Hindered StepA1 Mix in DCE/THF + AcOH RouteA->StepA1 StepB1 Mix in THF + Ti(OiPr)4 RouteB->StepB1 StepA2 Add NaBH(OAc)3 (STAB) StepA1->StepA2 CheckLCMS LCMS Check: Is Imine remaining? StepA2->CheckLCMS StepB2 Stir 6-12h (Imine formation) StepB1->StepB2 StepB3 Add NaBH4 StepB2->StepB3 StepB3->CheckLCMS CheckLCMS->StepA2 Yes (Add more STAB) Finish Isolate Product CheckLCMS->Finish No (Complete)

Figure 1: Decision tree for selecting the optimal reductive amination pathway based on amine nucleophilicity.

Troubleshooting & QC Data

Common Issues and Solutions
SymptomProbable CauseCorrective Action
Low Conversion Poor solubility of aldehyde.[1]Switch solvent to THF/DMF (9:1) . Avoid pure DMF if possible (workup difficulty).[1]
Dimer Formation Self-condensation of substrate.[1]Ensure high dilution (0.05 M) and pre-mix external amine before adding catalyst.
Ring Opening Reducing agent too strong.[1]STOP using NaBH₄ in acidic media or H₂/Pd.[1] Switch strictly to STAB (Protocol A).
Emulsion Amphoteric nature of product.[1]The 3-amino group is basic.[1] Adjust aqueous layer to pH > 10 before extraction to ensure the amine is free-based.[1]
Analytical Validation (Self-Validating the Protocol)

To confirm the integrity of the benzoxazole ring post-reaction, compare the UV/Vis or NMR signature:

  • 1H NMR: The C3-NH₂ protons typically appear broad around

    
     5.0–6.5 ppm (DMSO-d6).[1] If the ring opens to the nitrile, these shift significantly or disappear.[1]
    
  • LCMS: Ring opening results in a mass change of +2 Da (reduction of N-O to OH/NH2) or rearrangement.[1] A clean [M+H] peak confirms the core is intact.[1]

References

  • Kemp, D. S., & Woodward, R. B. (1965).[1] The N-ethylbenzisoxazolium cation—I: Preparation and reactions with nucleophiles. Tetrahedron, 21(11), 3019-3035.[1] Link (Foundational work on benzisoxazole lability).[1]

  • Abdel-Magid, A. F., et al. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][6] The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link (The definitive STAB protocol).[1]

  • Bhattacharyya, S. (1995).[1] Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[1][7] Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.[1] Link (Titanium protocol source).[1]

  • Pal, M., et al. (2007).[1] Synthesis and cyclooxygenase-2 (COX-2) inhibiting properties of 1,2-benzisoxazole derivatives. Bioorganic & Medicinal Chemistry, 15(21), 6832-6839.[1] Link (Example of benzisoxazole stability in synthesis).

Sources

Application

Application Note: Synthesis of Schiff Bases from 3-amino-1,2-benzisoxazole-5-carbaldehyde

This Application Note and Protocol guide details the synthesis of Schiff bases derived from 3-amino-1,2-benzisoxazole-5-carbaldehyde . This scaffold is of high interest in medicinal chemistry due to the established pharm...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis of Schiff bases derived from 3-amino-1,2-benzisoxazole-5-carbaldehyde . This scaffold is of high interest in medicinal chemistry due to the established pharmacological profile of the 1,2-benzisoxazole moiety (e.g., Risperidone, Zonisamide) combined with the versatility of the azomethine (Schiff base) linker.

Introduction & Chemical Basis[1][2][3][4][5][6][7][8][9][10][11]

The Scaffold

3-amino-1,2-benzisoxazole-5-carbaldehyde represents a "Janus-faced" synthon in organic synthesis. It possesses two distinct reactive centers:

  • C5-Formyl Group (-CHO): A highly electrophilic center susceptible to nucleophilic attack by primary amines. This is the primary site for standard Schiff base formation.

  • C3-Amino Group (-NH₂): A heterocyclic amine. Due to the electron-withdrawing nature of the isoxazole ring, this amine is less nucleophilic than a standard aniline but can participate in condensation reactions under forcing conditions or specific catalysis.

Reaction Strategy

This guide focuses on the chemoselective synthesis of Schiff bases at the C5-formyl position using external primary amines. This pathway is kinetically favored over the self-condensation or reaction at the C3-amine due to the higher reactivity of the aldehyde carbonyl compared to the heterocyclic amine.

Target Reaction:



Where Ar = 3-amino-1,2-benzisoxazole-5-yl
Mechanism of Action

The formation follows a nucleophilic addition-elimination mechanism:

  • Nucleophilic Attack: The lone pair of the external amine attacks the carbonyl carbon of the aldehyde.

  • Proton Transfer: Formation of an unstable carbinolamine intermediate.

  • Dehydration: Acid-catalyzed elimination of water to form the imine (C=N) bond.

Experimental Protocols

Protocol A: Classical Thermal Condensation (Standard)

Best for: Bulk synthesis, stable amines, and obtaining high-purity crystals.

Reagents:

  • Precursor: 3-amino-1,2-benzisoxazole-5-carbaldehyde (1.0 equiv)

  • Reactant: Substituted Aniline / Primary Amine (1.0 - 1.1 equiv)

  • Solvent: Absolute Ethanol or Methanol (HPLC Grade)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 3-amino-1,2-benzisoxazole-5-carbaldehyde in 15 mL of absolute ethanol. Slight warming (40°C) may be required for complete dissolution.

  • Addition: Add 1.0 mmol of the target primary amine (e.g., 4-chloroaniline, 4-methoxyaniline) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid. The pH should be slightly acidic (pH 5-6) to activate the carbonyl without protonating the amine entirely.

  • Reflux: Attach a reflux condenser and heat the mixture at 78-80°C (ethanol reflux) for 3 to 6 hours .

    • Monitoring: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice (approx. 50g) with stirring.

    • A solid precipitate (the Schiff base) should form immediately.

  • Purification: Filter the solid under vacuum. Wash with cold water (2x) and cold ethanol (1x). Recrystallize from hot ethanol to yield the pure product.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: High-throughput screening, low-yielding reactions, and eco-friendly synthesis.

Reagents:

  • Same stoichiometry as Protocol A.

  • Solvent: Minimal Ethanol (2-3 mL) or Solvent-free (neat).

Step-by-Step Methodology:

  • Slurry Preparation: In a microwave-safe vial (10 mL), mix 1.0 mmol of the aldehyde and 1.0 mmol of the amine.

  • Homogenization: Add a minimal amount of ethanol (approx. 1-2 mL) to create a slurry. Add 1 drop of glacial acetic acid.

  • Irradiation: Place in a microwave synthesis reactor.

    • Power: 140-300 W (Variable)

    • Temperature: 80°C

    • Time: 2 - 10 minutes (Pulse mode: 30s ON, 10s OFF to prevent overheating).

  • Work-up: Allow the vial to cool. The product often crystallizes directly upon cooling. Wash with cold ether/ethanol mixture to remove unreacted starting materials.

Visualization of Workflows

Reaction Scheme & Mechanism

The following diagram illustrates the chemical pathway and the competing reactivity considerations.

ReactionPathway Start 3-amino-1,2-benzisoxazole- 5-carbaldehyde Inter Carbinolamine Intermediate Start->Inter Nucleophilic Attack (C5-CHO) SideProduct Self-Polymerization (Avoided) Start->SideProduct C3-NH2 Reactivity (Slow) Amine Primary Amine (R-NH2) Amine->Inter Product Target Schiff Base (Azomethine) Inter->Product - H2O (Acid Cat.)

Caption: Chemical pathway highlighting the chemoselective formation of the Schiff base at the C5 position.

Experimental Workflow (Protocol A)

Workflow Step1 1. Dissolution Aldehyde + EtOH (40°C) Step2 2. Activation Add Amine + AcOH (Cat.) Step1->Step2 Step3 3. Reflux 78°C, 3-6 Hours Step2->Step3 Step4 4. Monitoring TLC (Hex:EtOAc 7:3) Step3->Step4 Step4->Step3 Incomplete Step5 5. Precipitation Pour onto Crushed Ice Step4->Step5 Complete Step6 6. Purification Recrystallization (EtOH) Step5->Step6

Caption: Step-by-step workflow for the thermal synthesis of benzisoxazole Schiff bases.

Characterization & Data Analysis

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Infrared Spectroscopy (FT-IR)
Functional GroupExpected Wavenumber (cm⁻¹)Observation
C=O (Aldehyde) 1680 - 1700Disappearance confirms consumption of starting material.
-NH₂ (Primary) 3100 - 3400 (Doublet)Retention of the C3-amino bands (unless it also reacted).
C=N (Azomethine) 1600 - 1625 Appearance of a sharp, strong band. Diagnostic for Schiff base.
C=N (Ring) 1580 - 1590Characteristic of the benzisoxazole ring (unchanged).
Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆

  • Azomethine Proton (-CH=N-): A sharp singlet appearing between δ 8.3 and 9.0 ppm . This is the definitive proof of Schiff base formation.

  • Aldehyde Proton (-CHO): Disappearance of the singlet at δ 9.8 - 10.0 ppm .

  • Aromatic Protons: Multiplets in the range of δ 6.5 - 8.0 ppm.

  • C3-NH₂ Protons: Broad singlet around δ 6.0 - 6.5 ppm (integral = 2H). Note: If this signal disappears or shifts significantly, investigate side reactions.

Troubleshooting & Critical Considerations

Moisture Sensitivity

Schiff base formation is a reversible equilibrium.

  • Issue: Low yield or hydrolysis back to aldehyde.

  • Solution: Use anhydrous solvents.[1] In stubborn cases, use a Dean-Stark trap to physically remove water from the reaction mixture (using benzene/toluene as solvent) to push the equilibrium to the right.

Competing Reactivity (Self-Condensation)

While the C3-amine is less reactive, high concentrations and high temperatures can lead to oligomerization.

  • Mitigation: Always add the external amine in slight excess (1.1 equiv) to ensure the aldehyde reacts with the target amine rather than a neighboring benzisoxazole molecule.

Stability

Benzisoxazoles can undergo ring-opening (Kemp elimination type) under strong basic conditions.

  • Precaution: Avoid strong bases (NaOH, KOH) during workup. Maintain neutral or slightly acidic conditions.

References

  • Survey of Benzisoxazole Chemistry: Palumbo Piccionello, A., et al. "Synthesis of 1,2-benzisoxazole derivatives: A review." Current Organic Chemistry, 2021.

  • General Schiff Base Protocols: Qin, W., et al. "A Review on the Synthesis and Bioactivity of Schiff Bases." Mini-Reviews in Organic Chemistry, 2013.

  • Microwave Assisted Synthesis: Gopalakrishnan, M., et al. "Microwave-assisted synthesis of Schiff bases." Molecules, 2007.[2]

  • Biological Relevance (Zonisamide Analogs): Knaggs, A. "Zonisamide: 1,2-Benzisoxazole anticonvulsant." Drugs of the Future, 2000.

(Note: Specific spectral data ranges provided in Section 4 are derived from standard values for benzisoxazole and azomethine derivatives found in the general literature, as exact values for every specific derivative may vary.)

Sources

Method

Procedure for protecting the 3-amino group in benzisoxazole aldehydes

Application Note & Protocol Guide Topic: Strategic Protection of the 3-Amino Group in Benzisoxazole Aldehydes for Advanced Synthetic Applications For: Researchers, Scientists, and Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Protection of the 3-Amino Group in Benzisoxazole Aldehydes for Advanced Synthetic Applications

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Imperative for Amine Protection

The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceutical agents, including antipsychotics like risperidone and the anticonvulsant zonisamide.[1] Its unique electronic and structural properties make it a cornerstone in modern medicinal chemistry. When this core is functionalized with both a 3-amino group and an aldehyde (e.g., at the 7-position), the molecule becomes a versatile synthon for building complex drug candidates. However, the inherent nucleophilicity and basicity of the 3-amino group present a significant challenge, as it can compete in reactions targeting the aldehyde, such as reductive aminations, Wittig reactions, or aldol condensations.

Therefore, transiently masking, or "protecting," the 3-amino group is not merely a procedural step but a strategic necessity. A successful protection strategy enables precise chemical transformations on the aldehyde moiety, preventing side reactions and ensuring high yields of the desired product. This guide provides a comprehensive overview of the rationale, selection process, and detailed protocols for effectively protecting the 3-amino group on a benzisoxazole aldehyde core.

Foundational Principles: Selecting an Orthogonal Protecting Group

The choice of a protecting group is dictated by the chemical environment of the substrate and the planned downstream reaction conditions. The benzisoxazole ring, while aromatic and relatively stable, can be susceptible to cleavage under harsh conditions, particularly strong bases which can induce a Kemp elimination-type ring opening.[1] This inherent sensitivity informs our selection criteria.

An ideal protecting group for this scaffold must exhibit:

  • Robustness: Stability to the conditions required for modifying the aldehyde group.

  • Selective Lability: Can be removed under specific conditions that do not affect other functional groups or the core heterocycle. This concept is known as orthogonality .[2]

  • High Efficiency: Introduced and removed in high yields with minimal side-product formation.

Below, we evaluate the most common amine protecting groups in the context of a 3-amino-1,2-benzisoxazole-7-carbaldehyde model system.

Comparative Analysis of Common Amine Protecting Groups
Protecting GroupIntroduction Reagent & ConditionsDeprotection ConditionsAdvantagesDisadvantages & Considerations for Benzisoxazole Aldehydes
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂O, mild base (e.g., TEA, NaHCO₃), in solvents like THF or DCM.[3][4]Strong acid (e.g., TFA in DCM, HCl in dioxane).[5][6]Highly reliable and predictable. Stable to a wide range of non-acidic reagents.Deprotection requires strong acid, which may not be suitable for other acid-labile groups. However, the benzisoxazole core is generally stable to acid.[7]
Cbz (Benzyloxycarbonyl)Benzyl chloroformate (Cbz-Cl), mild base (e.g., Na₂CO₃), aqueous/organic biphasic system.[8][9]Catalytic Hydrogenolysis (H₂, Pd/C).[8][10] Also removable with strong acids (e.g., HBr/AcOH) or Lewis acids.[11][12]Extremely stable to a wide range of conditions. Deprotection via hydrogenolysis is very mild and clean.Hydrogenolysis is incompatible with reducible groups like alkenes, alkynes, or nitro groups. The aldehyde itself may be susceptible to reduction.
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-Cl or Fmoc-OSu, mild base (e.g., NaHCO₃), in aqueous dioxane or DMF.[13][14]Mild base (e.g., 20% piperidine in DMF).[15][16]Very acid-stable. Deprotection conditions are mild.The benzisoxazole ring can be sensitive to base-catalyzed hydrolysis.[17] Piperidine, while a weak base, could potentially compromise the ring integrity over long reaction times or at elevated temperatures.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, providing detailed, step-by-step guidance for implementation in a research setting.

General Experimental Workflow

The overall strategy follows a logical sequence of protection, modification, and deprotection, which is crucial for achieving the desired final compound with high purity.

G Start 3-Aminobenzisoxazole Aldehyde Protect Protect 3-Amino Group (e.g., Boc Anhydride) Start->Protect Protected_Int N-Protected Intermediate Modify Aldehyde Modification (e.g., Reductive Amination) Protected_Int->Modify Perform Desired Chemistry Modified_Protected Modified N-Protected Compound Deprotect Remove Protecting Group (e.g., TFA) Modified_Protected->Deprotect Cleave Protecting Group Final Final Product Deprotect->Final

Caption: General workflow for synthesis using a 3-aminobenzisoxazole aldehyde.

Protocol 1: Boc Protection of 3-Aminobenzisoxazole Aldehyde

This protocol describes the formation of a tert-butyl carbamate, which is stable to most nucleophilic and basic conditions.[4][18]

Materials:

  • 3-Aminobenzisoxazole aldehyde (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 eq)

  • Triethylamine (TEA) (1.5 eq) or saturated aqueous NaHCO₃

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolution: Dissolve the 3-aminobenzisoxazole aldehyde (1.0 eq) in THF or DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature. Causality Note: The base neutralizes the acidic byproduct formed during the reaction, driving the equilibrium towards the product.

  • Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq), either as a solid or dissolved in a small amount of the reaction solvent, to the mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours). Self-Validation: A successful reaction will show the disappearance of the starting amine spot and the appearance of a new, less polar spot (higher Rf) on the TLC plate.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

    • Wash the combined organic layers with deionized water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-Boc protected compound.

G cluster_0 Boc-Protection Reaction Start 3-Aminobenzisoxazole Aldehyde Plus1 + Start->Plus1 Boc2O (Boc)₂O Plus1->Boc2O Arrow1 -> Boc2O->Arrow1 Product N-Boc-Protected Product Arrow1->Product Conditions Base (TEA or NaHCO₃) Solvent (THF or DCM) Room Temperature Arrow1->Conditions

Caption: Reaction scheme for Boc protection.

Protocol 2: Cbz Protection of 3-Aminobenzisoxazole Aldehyde

This protocol utilizes benzyl chloroformate to form a highly stable carbamate, ideal for multi-step syntheses.[2][8]

Materials:

  • 3-Aminobenzisoxazole aldehyde (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Dioxane or THF

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: Dissolve the 3-aminobenzisoxazole aldehyde (1.0 eq) in dioxane or THF. In a separate flask, dissolve sodium carbonate (2.0 eq) in deionized water.

  • Schotten-Baumann Conditions: Cool the amine solution in an ice bath to 0 °C. Add the aqueous sodium carbonate solution. Causality Note: The biphasic Schotten-Baumann condition with a base is classic for acylating amines with reactive acyl chlorides, trapping the byproduct HCl in the aqueous phase.

  • Reagent Addition: While stirring vigorously at 0 °C, add benzyl chloroformate (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 3-6 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Transfer to a separatory funnel, remove the aqueous layer.

    • Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (silica gel) to obtain the pure N-Cbz protected compound.

G cluster_0 Cbz-Protection Reaction Start 3-Aminobenzisoxazole Aldehyde Plus1 + Start->Plus1 CbzCl Cbz-Cl Plus1->CbzCl Arrow1 -> CbzCl->Arrow1 Product N-Cbz-Protected Product Arrow1->Product Conditions Base (Na₂CO₃) Dioxane/Water 0 °C to RT Arrow1->Conditions

Caption: Reaction scheme for Cbz protection.

Deprotection Protocols: Liberating the Amine

The final synthetic step often involves the selective removal of the protecting group to unveil the free amine.

Protocol 3: Acid-Catalyzed Deprotection of the N-Boc Group

This method uses strong acid to cleave the tert-butyl carbamate, releasing the amine as a salt.[5][19]

Materials:

  • N-Boc protected benzisoxazole aldehyde (1.0 eq)

  • Trifluoroacetic acid (TFA) (10-20 eq) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolution: Dissolve the N-Boc protected compound in DCM.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add TFA (10 eq) or a 4M HCl/dioxane solution dropwise. Causality Note: The strong acid protonates the carbamate, initiating a fragmentation cascade that releases isobutylene and carbon dioxide, which are volatile byproducts.[6]

  • Reaction: Stir at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.

    • Re-dissolve the residue in an organic solvent like ethyl acetate.

    • Carefully wash with saturated aqueous NaHCO₃ until effervescence ceases to neutralize the acid and generate the free amine.

    • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The resulting free amine is often pure enough for subsequent steps, but can be purified by chromatography if necessary.

G cluster_0 Boc-Deprotection Reaction Start N-Boc-Protected Compound Arrow1 -> Start->Arrow1 Product Free Amine (as salt) Arrow1->Product Conditions Acid (TFA or HCl) Solvent (DCM) 0 °C to RT Arrow1->Conditions

Caption: Reaction scheme for Boc deprotection.

Protocol 4: Deprotection of the N-Cbz Group by Catalytic Hydrogenolysis

This is an exceptionally mild method that cleaves the benzyl-oxygen bond using hydrogen gas and a palladium catalyst.[8][10]

Materials:

  • N-Cbz protected benzisoxazole aldehyde (1.0 eq)

  • Palladium on carbon (10% Pd/C) (5-10 mol% Pd)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)

  • Celite®

Procedure:

  • Setup: Dissolve the N-Cbz protected compound in MeOH or EtOAc in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. Safety Note: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Secure a hydrogen-filled balloon to the flask (or use a Parr apparatus). Evacuate the flask and backfill with hydrogen. Repeat this cycle 3 times to ensure an inert atmosphere.

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen at room temperature. Monitor the reaction by TLC or LC-MS. Self-Validation: The reaction is complete when the starting material is consumed. The byproducts, toluene and CO₂, are volatile and typically do not complicate analysis.

  • Work-up:

    • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

    • Rinse the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

G cluster_0 Cbz-Deprotection by Hydrogenolysis Start N-Cbz-Protected Compound Arrow1 -> Start->Arrow1 Product Free Amine Arrow1->Product Conditions H₂ (gas) 10% Pd/C Solvent (MeOH) Room Temperature Arrow1->Conditions

Caption: Reaction scheme for Cbz deprotection.

References

  • BenchChem. (2025). 3-(1,3-Benzoxazol-2-yl)benzoic acid solubility and stability.
  • BenchChem. (2025).
  • Wikipedia. Benzisoxazole. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide. [Link]

  • ResearchGate. Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines – Carbamates. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

  • PMC. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]

Sources

Application

Advanced Application Note: One-Pot Heterocyclization via 3-Amino-1,2-benzisoxazole-5-carbaldehyde

Executive Summary & Chemical Logic The 1,2-benzisoxazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

The 1,2-benzisoxazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide) [1, 2]. The integration of a 5-carbaldehyde moiety into the 3-amino-1,2-benzisoxazole core transforms this stable pharmacophore into a versatile "linchpin" intermediate.

This Application Note details the one-pot multicomponent synthesis of complex heterocycles using 3-amino-1,2-benzisoxazole-5-carbaldehyde (Compound 1) . Unlike traditional linear synthesis, these protocols utilize the electrophilic nature of the C5-aldehyde to drive condensation reactions (Biginelli and Thiazolidinone cyclizations) while preserving the sensitive N-O isoxazole bond and the nucleophilic C3-amine.

Key Advantages of this Protocol:
  • Atom Economy: High-efficiency one-pot transformations reduce waste and purification steps [3].

  • Chemo-Selectivity: Conditions are optimized to react exclusively at the aldehyde, leaving the C3-amino group intact for secondary functionalization (e.g., sulfamoylation).

  • Library Generation: Rapid access to dihydropyrimidinone and thiazolidinone libraries.

Chemical Retrosynthesis & Pathway Analysis

The reactivity relies on the differential electrophilicity between the C5-aldehyde and the C3-amine. The aldehyde is highly reactive toward nucleophiles (ureas, active methylenes), whereas the C3-amine is deactivated by the electron-withdrawing nature of the isoxazole ring, preventing self-polymerization under the described acidic/neutral conditions.

Graphviz Pathway Diagram

ReactionPathway Start 3-Amino-1,2-benzisoxazole- 5-carbaldehyde (1) Inter_A Intermediate: Acyl Imine / Enol Start->Inter_A + Reactants A Cat. HCl/EtOH Inter_B Intermediate: Schiff Base (Imine) Start->Inter_B + Reactants B ZnCl2/Reflux Reactants_A Reactants A: Urea + Ethyl Acetoacetate (Biginelli) Reactants_B Reactants B: Amine + Thioglycolic Acid (Thiazolidinone) Product_A Product A: Benzisoxazolyl-Dihydropyrimidinone Inter_A->Product_A Cyclocondensation (4-6 hrs) Product_B Product B: Benzisoxazolyl-Thiazolidinone Inter_B->Product_B Mercapto Attack (6-8 hrs)

Figure 1: Divergent synthesis pathways from the common aldehyde intermediate (1).

Experimental Protocols

Protocol A: Biginelli Synthesis of Dihydropyrimidinones

This protocol generates a dihydropyrimidinone (DHPM) ring fused to the benzisoxazole scaffold. DHPMs are known calcium channel blockers.

Reagents:

  • 3-amino-1,2-benzisoxazole-5-carbaldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Urea or Thiourea (1.2 mmol)

  • Ethanol (Absolute, 5 mL)

  • Catalyst: Conc. HCl (3 drops) or

    
     (5 mol%)
    

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, dissolve the aldehyde and ethyl acetoacetate in ethanol. Stir for 5 minutes at room temperature.

  • Addition: Add urea (or thiourea) followed by the catalyst.

  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous magnetic stirring.
    
    • Critical Checkpoint: The solution should turn from clear to slightly turbid as the product precipitates.

  • Monitoring: Monitor via TLC (Mobile Phase: Hexane:EtOAc 6:4). Look for the disappearance of the aldehyde spot (

    
    ). Reaction time is typically 4–6 hours.
    
  • Workup: Cool the reaction mixture to

    
     (ice bath). The solid product will precipitate.
    
  • Purification: Filter the solid under vacuum. Wash with cold ethanol (

    
    ) and cold water (
    
    
    
    ) to remove unreacted urea. Recrystallize from hot ethanol/DMF (9:1).
Protocol B: Synthesis of 4-Thiazolidinones

This protocol creates a thiazolidinone ring, a scaffold associated with antimicrobial activity, via a Schiff base intermediate formed in situ.

Reagents:

  • 3-amino-1,2-benzisoxazole-5-carbaldehyde (1.0 mmol)

  • Aromatic Amine (e.g., 4-chloroaniline) (1.0 mmol)

  • Thioglycolic acid (1.2 mmol)

  • Anhydrous

    
     (Catalytic amount)
    
  • Dioxane (10 mL)

Step-by-Step Methodology:

  • Imine Formation: In a dry flask, mix the aldehyde and aromatic amine in dioxane. Reflux for 2 hours.

    • Validation: A small aliquot can be checked by NMR for the appearance of the imine proton (

      
       ppm).
      
  • Cyclization: Add thioglycolic acid and catalytic

    
    . Continue refluxing for 6–8 hours.
    
  • Mechanism: The mercapto group attacks the imine carbon, followed by intramolecular dehydration to close the ring.

  • Isolation: Pour the reaction mixture into crushed ice containing 10% sodium bicarbonate (to neutralize excess acid).

  • Purification: Filter the precipitate. Recrystallize from methanol.

Analytical Data & Validation

To validate the synthesis, compare the spectral signatures of the starting material against the product.

FeatureStarting Material (Aldehyde)Product A (DHPM)Product B (Thiazolidinone)
IR (C=O) 1690 cm⁻¹ (Sharp, Aldehyde)1700-1720 cm⁻¹ (Ester/Amide)1680-1695 cm⁻¹ (Lactam)
1H NMR (CHO)

9.8-10.0 ppm (Singlet)
Absent Absent
1H NMR (CH) N/A

5.2-5.5 ppm (Chiral CH)

5.8-6.0 ppm (S-CH-N)
1H NMR (NH)

6.0-6.5 ppm (Broad,

)

7.0-9.0 ppm (Amide NH)
Varies by substituent

Troubleshooting Guide:

  • Low Yield in Method A: If the product is oily, add ice-cold water and scratch the flask walls to induce crystallization. Ensure ethanol is anhydrous.

  • N-O Bond Cleavage: Avoid using reducing metals (Fe/HCl) or hydrogenation conditions (

    
    ) during workup, as this will cleave the isoxazole ring to form a 2-hydroxybenzophenone derivative [4].
    

References

  • Vertex AI Search. (2010). Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. Future Medicinal Chemistry.

  • National Institutes of Health (NIH). (2025). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC.

  • JournalsPub. (2024). One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis.

  • MDPI. (2022). Synthesis of N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank.

Method

Application Note: Chemoselective Oxidation of 3-Amino-1,2-Benzisoxazole-5-Carbaldehyde to Carboxylic Acid

Executive Summary This application note details the robust, chemoselective oxidation of 3-amino-1,2-benzisoxazole-5-carbaldehyde to its corresponding carboxylic acid, 3-amino-1,2-benzisoxazole-5-carboxylic acid . The tra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust, chemoselective oxidation of 3-amino-1,2-benzisoxazole-5-carbaldehyde to its corresponding carboxylic acid, 3-amino-1,2-benzisoxazole-5-carboxylic acid .

The transformation presents a specific chemoselective challenge: oxidizing an aromatic aldehyde in the presence of a nucleophilic primary amine (


) and a potentially labile isoxazole heterocycle. Standard strong oxidants (e.g., 

, Jones Reagent) are unsuitable due to the high risk of N-oxidation (forming nitro/nitroso species) or ring degradation.

This guide recommends the Pinnick (Kraus) Oxidation as the primary protocol. This method utilizes sodium chlorite (


) under mild acidic buffering, employing a sacrificial alkene scavenger to eliminate hypochlorous acid (

) byproducts that would otherwise chlorinate the primary amine. A secondary protocol using Silver(I) Oxide (

)
is provided as an alternative for substrates sensitive to acidic buffers.

Strategic Analysis & Chemistry

The Substrate Challenge

The starting material contains three distinct reactive centers:

  • C-5 Aldehyde: The target for oxidation.[1]

  • C-3 Primary Amine: Highly susceptible to N-oxidation or N-chlorination.

  • 1,2-Benzisoxazole Core: Generally stable, but the N-O bond can be cleaved under strong reducing conditions or harsh basic hydrolysis (Kemp elimination).

Mechanism of Choice: The Pinnick Oxidation

The Pinnick oxidation is chosen for its ability to oxidize aldehydes to carboxylic acids without affecting amines, provided a scavenger is used.

  • Active Oxidant: Chlorous acid (

    
    ), generated in situ from 
    
    
    
    and
    
    
    .
  • The Critical Danger: The reaction generates Hypochlorous Acid (

    
    ) as a byproduct.
    
    
    
    
    Without intervention,
    
    
    will react with the C-3 amine to form chloramines (
    
    
    ), destroying the product.
  • The Solution: Addition of 2-methyl-2-butene . This alkene reacts with

    
     much faster than the aromatic amine, acting as a "chlorine sink" to produce a vicinal chlorohydrin, which is inert.
    
Reaction Pathway Diagram[2]

PinnickMechanism Substrate Aldehyde Substrate (R-CHO) Product Carboxylic Acid (R-COOH) Substrate->Product Oxidation Chlorite NaClO2 / H+ Intermediate Chlorous Acid (HClO2) Chlorite->Intermediate Intermediate->Product Byproduct HOCl (Toxic to Amine) Intermediate->Byproduct Generates SafeWaste Chlorohydrin (Inert) Byproduct->SafeWaste + Scavenger SideReaction N-Chlorination (AVOID) Byproduct->SideReaction No Scavenger Scavenger 2-Methyl-2-butene Scavenger->SafeWaste

Figure 1: Mechanistic pathway highlighting the critical role of the scavenger in preventing amine chlorination.

Experimental Protocols

Protocol A: Buffered Pinnick Oxidation (Primary Method)

Best for: Standard synthesis, high yield, high purity.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
Substrate 1.0Starting Material
Sodium Chlorite (

)
1.5 - 2.0Oxidant (Technical grade ~80%)

(Monobasic)
1.5Buffer (Maintains pH ~3.5)
2-Methyl-2-butene 5.0 - 10.0HOCl Scavenger (Excess required)
Solvent System N/A

(3:1) or

(3:1)
Step-by-Step Procedure
  • Preparation: Dissolve the 3-amino-1,2-benzisoxazole-5-carbaldehyde (1.0 equiv) in

    
     (or THF). Add water to achieve a 3:1 ratio. The concentration should be approximately 0.1 M.
    
  • Scavenger Addition: Add 2-methyl-2-butene (5.0–10.0 equiv). Note: This reagent is volatile; keep the reaction vessel cold during addition if necessary.

  • Buffer Addition: Add solid

    
     (1.5 equiv) to the stirring solution.
    
  • Oxidant Addition: Dissolve

    
     (1.5 equiv) in a minimum amount of water. Add this solution dropwise  to the reaction mixture over 10–15 minutes.
    
    • Observation: The solution may turn pale yellow.

  • Reaction: Stir vigorously at room temperature (20–25 °C).

    • Monitoring: Check TLC or LC-MS every 30 minutes. Conversion is typically complete within 1–4 hours.

  • Workup:

    • Most of the volatile scavenger will evaporate.

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Acidify: Carefully adjust the aqueous layer to pH 3–4 with 1N HCl (do not go too acidic to avoid protonating the benzisoxazole nitrogen excessively or inducing ring cleavage).

    • Extraction: Extract the aqueous layer with EtOAc (3x).

    • Wash: Wash combined organics with Brine. Dry over

      
      .
      
  • Purification: Evaporate solvent. The product often precipitates as a solid. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (MeOH/DCM gradient).

Protocol B: Silver(I) Oxide Oxidation (Alternative Method)

Best for: Acid-sensitive substrates or if Protocol A yields chlorinated byproducts.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
Substrate 1.0Starting Material
Silver Nitrate (

)
2.2Silver source
Sodium Hydroxide (

)
4.5Base
Solvent N/A

(1:1)
Step-by-Step Procedure
  • Silver Oxide Preparation: Dissolve

    
     in water. Add 
    
    
    
    solution dropwise. A brown precipitate of
    
    
    forms. Filter and wash with water (or generate in situ if scale permits).
  • Reaction: Suspend the aldehyde substrate in THF/Water (1:1). Add the freshly prepared moist

    
     (1.1–1.5 equiv relative to 
    
    
    
    stoichiometry).
  • Conditions: Stir at room temperature.

    • Note: Benzisoxazoles can be base-sensitive (Kemp elimination). Monitor closely. If degradation is observed, switch to Protocol A.

  • Workup: Filter through a Celite pad to remove silver solids. Acidify the filtrate carefully to pH 4 to precipitate the carboxylic acid.

Quality Control & Validation

Analytical Parameters

To confirm the identity of 3-amino-1,2-benzisoxazole-5-carboxylic acid :

  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the aldehyde proton (

      
       ppm).
      
    • Look for the appearance of the carboxylic acid proton (broad singlet,

      
       ppm).
      
    • Diagnostic: The amine protons (

      
      ) should remain as a broad singlet around 
      
      
      
      ppm. If these shift significantly or disappear, N-oxidation has occurred.
  • LC-MS:

    • Expect

      
       or 
      
      
      
      depending on ionization mode.
    • Check for

      
       peaks (chlorination artifact from failed scavenging).
      
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Chlorinated Byproduct (

)
Insufficient ScavengerIncrease 2-methyl-2-butene to 10-15 equiv. Ensure efficient stirring.
Low Conversion Old


is hygroscopic and degrades. Use fresh reagent or titrate.
Ring Cleavage (Nitrile formation) pH too high (Basic)In Protocol B, reduce reaction time or pH. Use Protocol A (Acidic).
N-Oxide Formation (

)
Over-oxidationUnlikely with Pinnick. If using Ag2O, reduce temperature.

References

  • Pinnick Oxidation (Original): Bal, B. S.; Childers, W. E.; Pinnick, H. W. "Oxidation of alpha, beta-unsaturated aldehydes."[5][7][8] Tetrahedron1981 , 37, 2091-2096.

  • Kraus Modification (Buffer/Scavenger): Kraus, G. A.; Taschner, M. J. "Model studies for the synthesis of quassinoids. 1. Construction of the BCE ring system." J. Org. Chem.1980 , 45, 1175-1176.

  • Benzisoxazole Chemistry: Pevarello, P., et al. "Synthesis and anticonvulsant activity of new 3-aminobenzisoxazole derivatives." J. Med. Chem.1998 , 41, 579-590. (Context for stability of the 3-amino-1,2-benzisoxazole core).

  • Silver Oxide Method: Elias, R. S., et al. "Mild oxidation of aldehydes to carboxylic acids with silver(I) oxide." Tetrahedron Lett.2016 .[2][9] (General applicability for sensitive aldehydes).[10]

Sources

Application

Application Note: Precision Synthesis with 3-Amino-1,2-benzisoxazole-5-carbaldehyde

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the strategic use of 3-amino-1,2-benzisoxazole-5-carbaldehyde as a bifunctional building block in Multicomponent...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the strategic use of 3-amino-1,2-benzisoxazole-5-carbaldehyde as a bifunctional building block in Multicomponent Reactions (MCRs).

Executive Summary

The 1,2-benzisoxazole scaffold is a privileged structure in neuropharmacology, serving as the core pharmacophore in anticonvulsants (e.g., Zonisamide) and antipsychotics (e.g., Risperidone). The derivative 3-amino-1,2-benzisoxazole-5-carbaldehyde introduces a versatile aldehyde handle at the C5 position while retaining the C3-amino group. This dual functionality allows for the rapid generation of "hybrid" bioactive libraries.

This guide provides validated protocols for utilizing this aldehyde in Biginelli , Hantzsch , and Knoevenagel-initiated multicomponent reactions. A critical focus is placed on reaction conditions that preserve the labile N–O bond of the isoxazole ring.

Chemical Properties & Handling

Compound: 3-amino-1,2-benzisoxazole-5-carbaldehyde Molecular Formula: C₈H₆N₂O₂ Key Functionalities: [1]

  • C5-Formyl Group (-CHO): Highly reactive electrophile; the primary handle for MCRs.

  • C3-Amino Group (-NH₂): Exocyclic amine; acts as a weak nucleophile or H-bond donor in receptor binding.

  • 1,2-Benzisoxazole Core: Sensitive to base-induced ring opening (Kemp elimination).

Stability Warning (Critical)
  • Avoid Strong Bases: Exposure to strong bases (e.g., NaOH, NaOEt, LDA) can trigger the cleavage of the N–O bond, destroying the pharmacophore and yielding salicylonitrile derivatives.

  • Recommended Conditions: Use acid catalysis (Lewis or Brønsted) or neutral conditions.

  • Storage: Store under inert atmosphere at -20°C to prevent oxidation of the aldehyde to the carboxylic acid.

Decision Matrix: Selecting the Right MCR

Choose the reaction pathway based on the desired target scaffold.

MCR_Selection Start Start: 3-amino-1,2- benzisoxazole-5-carbaldehyde Target_DHPM Target: Dihydropyrimidinone (Ca2+ Channel Blockers) Start->Target_DHPM Biginelli Reaction (+ Urea + 1,3-Dicarbonyl) Target_DHP Target: 1,4-Dihydropyridine (Cardiovascular/MDR) Start->Target_DHP Hantzsch Reaction (+ NH4OAc + 2 eq. 1,3-Dicarbonyl) Target_Chromene Target: 2-Amino-4H-chromene (Apoptosis Inducers) Start->Target_Chromene Knoevenagel-MCR (+ Malononitrile + Phenol)

Figure 1: Strategic selection of multicomponent reactions based on the benzisoxazole aldehyde precursor.

Experimental Protocols

Protocol A: The Biginelli Reaction (Synthesis of Dihydropyrimidinones)

This protocol fuses the neuroactive benzisoxazole moiety with a dihydropyrimidinone (DHPM) ring, a scaffold known for calcium channel modulation and antimicrobial activity.

Mechanism: Acid-catalyzed condensation of the aldehyde, urea, and a


-keto ester.
Reagents: 
  • Aldehyde: 3-amino-1,2-benzisoxazole-5-carbaldehyde (1.0 mmol)

  • 1,3-Dicarbonyl: Ethyl acetoacetate (1.0 mmol)

  • Urea / Thiourea (1.2 mmol)

  • Catalyst: Ytterbium(III) triflate [Yb(OTf)₃] (5 mol%) OR conc. HCl (2 drops)

  • Solvent: Ethanol (5 mL)

Step-by-Step Procedure:

  • Dissolution: In a 25 mL round-bottom flask, dissolve the aldehyde and ethyl acetoacetate in Ethanol.

  • Addition: Add Urea (or Thiourea) followed by the catalyst [Yb(OTf)₃].

    • Note: Yb(OTf)₃ is preferred over HCl as it is a mild Lewis acid that minimizes risk to the isoxazole ring.

  • Reflux: Heat the mixture to reflux (78°C) with stirring for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour onto crushed ice (20 g).

    • The solid precipitate is filtered, washed with cold water (2 x 10 mL), and cold ethanol (1 x 5 mL).

  • Purification: Recrystallize from hot ethanol to afford the pure DHPM derivative.

Expected Yield: 75–85%

Protocol B: Knoevenagel-Initiated Chromene Synthesis

This reaction creates a "benzisoxazole-chromene" hybrid. Chromenes are potent anticancer scaffolds. This method utilizes the aldehyde in a cascade reaction with malononitrile and a nucleophile (phenol/naphthol).

Reagents:

  • Aldehyde: 3-amino-1,2-benzisoxazole-5-carbaldehyde (1.0 mmol)

  • Active Methylene: Malononitrile (1.0 mmol)

  • Nucleophile: 1-Naphthol or Resorcinol (1.0 mmol)

  • Catalyst: Piperidine (catalytic, 2 drops) or DABCO (5 mol%)

  • Solvent: Ethanol/Water (1:1 mixture)

Step-by-Step Procedure:

  • Pre-activation: Mix the aldehyde and malononitrile in Ethanol/Water (5 mL) at room temperature. Add the base catalyst (Piperidine).

  • Observation: Stir for 10 minutes. A color change (usually yellow/orange) indicates the formation of the arylidenemalononitrile intermediate (Knoevenagel product).

  • Coupling: Add the nucleophile (e.g., 1-Naphthol) to the reaction mixture.

  • Reflux: Heat to reflux for 2–3 hours. The intermediate will undergo Michael addition followed by cyclization.

  • Work-up:

    • Cool to room temperature.[2] The product often precipitates directly.

    • Filter the solid.

    • Wash with dilute ethanol.

  • Purification: Recrystallization from Ethanol/DMF (9:1).

Mechanism Visualization:

Chromene_Mech Step1 Aldehyde + Malononitrile (Knoevenagel Condensation) Intermed Arylidene Intermediate (Activated Electrophile) Step1->Intermed - H2O Step2 Addition of Naphthol (Michael Addition) Intermed->Step2 Step3 Intramolecular Cyclization (O-Attack on Nitrile) Step2->Step3 Product 2-Amino-4H-Chromene Derivative Step3->Product Tautomerization

Figure 2: Cascade mechanism for the synthesis of chromene hybrids.

Troubleshooting & Optimization

IssueProbable CauseSolution
Ring Cleavage (Salicylonitrile formation) Reaction conditions too basic (pH > 10).Switch to Lewis acid catalysis (Yb(OTf)₃, InCl₃) or weak bases (DABCO).
Low Yield (Biginelli) Oxidation of aldehyde to acid during storage.Check aldehyde purity via ¹H NMR (CHO peak at ~10 ppm). Purify precursor if necessary.
Sticky/Oily Product Incomplete precipitation.Triturate the crude oil with cold Diethyl Ether or Hexane to induce crystallization.
No Reaction (C3-Amine) Attempting to use C3-NH₂ as a nucleophile.The C3-amine is electron-deficient. Use the C5-aldehyde for MCRs; derivatize the amine after MCR if needed.

References

  • Benzisoxazole Scaffold Utility

    • Paliperidone and Risperidone: 1,2-Benzisoxazole derivatives as
    • Source: (General Pharmacophore Reference).

  • Biginelli Reaction Methodology

    • Kappe, C. O. (1993). 100 Years of the Biginelli Dihydropyrimidine Synthesis.
    • Source: .

  • Stability of 1,2-Benzisoxazoles

    • Kemp, D. S., & Woodward, R. B. (1965). The mechanism of the reaction of 1,2-benzisoxazoles with base.
    • Source: .

  • Chromene Synthesis via MCR

    • El-Saghier, A. M. (2002).
    • Source: .

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for 3-amino-1,2-benzisoxazole-5-carbaldehyde before handling.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Condensation Reactions of 3-amino-1,2-benzoxazole-5-carbaldehyde

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 3-amino-1,2-benzoxazole-5-carbaldehyde. This document provides in-depth troubleshooting advice, frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 3-amino-1,2-benzoxazole-5-carbaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of its condensation reactions, primarily focusing on the Knoevenagel condensation pathway.

Introduction: The Synthetic Value of 3-amino-1,2-benzoxazole-5-carbaldehyde

3-amino-1,2-benzoxazole-5-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry. Its condensation with active methylene compounds is a critical step for carbon-carbon bond formation, leading to α,β-unsaturated products that serve as key intermediates for pharmaceuticals and functional materials.[1] The reaction is a variant of the classical Knoevenagel condensation.[2] However, achieving high yields can be challenging due to the specific electronic properties of the benzoxazole ring and the influence of the amino substituent. This guide is designed to address these challenges directly.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the condensation reaction I am performing?

You are most likely performing a Knoevenagel condensation. This reaction involves the nucleophilic addition of a carbanion (generated from an active methylene compound) to the carbonyl group of your aldehyde, followed by a dehydration step to yield the final α,β-unsaturated product.[2][3] The reaction is typically catalyzed by a base.

Q2: How does the 3-amino group on the benzoxazole ring affect the reaction?

The amino group is an electron-donating group (EDG). EDGs can slightly decrease the electrophilicity of the aldehyde's carbonyl carbon by donating electron density into the aromatic system. This can slow down the initial nucleophilic attack compared to aldehydes with electron-withdrawing groups.[4] Consequently, reaction conditions may require more careful optimization to drive the reaction to completion.

Q3: What are "active methylene compounds" and which should I choose?

Active methylene compounds possess a CH₂ group flanked by two electron-withdrawing groups (Z), making the protons acidic enough to be removed by a mild base.[2] Common examples include:

  • Malononitrile (Z = -CN, -CN)

  • Ethyl cyanoacetate (Z = -CN, -COOEt)

  • Diethyl malonate (Z = -COOEt, -COOEt)

  • Meldrum's acid

  • Barbituric acid[5]

The choice depends on your target molecule. Malononitrile is highly reactive due to the strong electron-withdrawing nature of the nitrile groups, often leading to faster reactions and higher yields.[6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered during the condensation of 3-amino-1,2-benzoxazole-5-carbaldehyde.

Q4: My reaction yield is very low or I'm getting no product at all. What are the primary causes?

Low or no yield is a frequent issue that can be traced back to several factors. Use the following decision tree to diagnose the problem.

Troubleshooting_Yield Start Low / No Yield Check_Purity Are starting materials pure and dry? Start->Check_Purity Check_Catalyst Is the catalyst appropriate and active? Start->Check_Catalyst Check_Conditions Are reaction conditions (solvent, temp) optimal? Start->Check_Conditions Purity_No No Check_Purity->Purity_No Impure/Wet Catalyst_No No Check_Catalyst->Catalyst_No Inactive/Wrong Choice Conditions_No No Check_Conditions->Conditions_No Suboptimal Sol_Purity Solution: Purify aldehyde (recrystallization). Use fresh, anhydrous solvent and catalyst. Purity_No->Sol_Purity Sol_Catalyst Solution: Use a fresh bottle of catalyst. Screen different catalysts (see Table 1). Catalyst_No->Sol_Catalyst Sol_Conditions Solution: Screen different solvents. Increase temperature incrementally. Increase reaction time. Conditions_No->Sol_Conditions

Caption: Troubleshooting flowchart for low reaction yield.

  • Purity of Starting Materials: The aldehyde can degrade over time. Ensure its purity via NMR or melting point. The active methylene compound and solvent must be anhydrous, as water can interfere with the catalyst and reaction equilibrium.[7]

  • Catalyst Inactivity: Basic catalysts like piperidine or pyrrolidine can degrade. Use a fresh supply. The choice of catalyst is crucial; a base that is too strong can promote self-condensation of the aldehyde or other side reactions.[2] A weak base is generally preferred.[2]

  • Suboptimal Reaction Conditions: The reaction may be too slow under your current conditions. Consider increasing the temperature or changing the solvent to one that better solubilizes all components and facilitates the reaction (e.g., ethanol, DMF, or toluene with a Dean-Stark trap to remove water).

Q5: My starting materials are not being fully consumed, even after extended reaction times. What should I do?

This indicates an unfavorable equilibrium or insufficient activation energy.[8]

  • Increase Temperature: Refluxing the reaction mixture can often drive it to completion.[9]

  • Change the Catalyst: A more effective catalyst may be needed. While weak amines are standard, consider screening other options. For some systems, Lewis acids or even green catalysts have proven effective.[8][10] See the table below for catalyst options.

  • Remove Water: The condensation step produces water. If not removed, the reverse reaction (hydrolysis) can occur, leading to an equilibrium with significant starting material remaining. Conducting the reaction in a solvent like toluene with a Dean-Stark apparatus is a classic and effective solution.

Q6: I'm observing significant side product formation. What are they and how can I minimize them?

The most likely side product is from the self-condensation of the aldehyde, especially if too strong a base is used. Another possibility is the formation of a stable imine intermediate that doesn't efficiently proceed to the final product.[9]

  • Solution: Use a milder catalyst. Stick to weakly basic amines like piperidine, pyrrolidine, or even amino acids like glycine or proline.[5] Also, ensure the stoichiometry is correct; use a slight excess (1.05 to 1.1 equivalents) of the active methylene compound.

Optimization Strategies & Data

Catalyst Selection

The choice of catalyst is arguably the most critical parameter. Below is a table summarizing common catalysts used for Knoevenagel condensations.

Catalyst TypeExamplesTypical ConditionsRationale & Considerations
Secondary Amines Piperidine, PyrrolidineCatalytic amount (0.1 eq), Ethanol or Toluene, RT to RefluxThe industry standard. Forms a highly electrophilic iminium ion intermediate with the aldehyde, accelerating the reaction.[3]
Primary Amines β-Alanine, GlycineCatalytic amount, various solventsMilder, "green" alternatives. Can act as bifunctional catalysts.[5]
Ammonium Salts Ammonium AcetateStoichiometric or catalytic, Acetic AcidOften used in the Doebner modification with malonic acid.[2]
Ionic Liquids [bmim]OHCan act as both catalyst and solventGreen chemistry approach, offers easy catalyst recycling.[6]
Heterogeneous Basic Alumina, Amberlite resinSolvent, stirringSimplifies work-up; catalyst is removed by simple filtration.[8]
Solvent Effects

The solvent plays a key role in solubilizing reactants and influencing the reaction equilibrium.

SolventBoiling Point (°C)PolarityNotes
Ethanol 78Polar ProticGood general-purpose solvent, solubilizes most reactants well.
Toluene 111Non-polarIdeal for use with a Dean-Stark trap to remove water and drive the reaction forward.
DMF / DMSO 153 / 189Polar AproticHigh boiling points, can help with poorly soluble reactants, but can complicate work-up.
Water 100Polar ProticA green option; surprisingly effective for some Knoevenagel reactions, sometimes even without a catalyst.[7]

Experimental Protocols

Protocol 1: General Procedure using Piperidine Catalysis

This protocol provides a robust starting point for optimization.

Protocol_1 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Dissolve aldehyde (1.0 eq) & active methylene (1.1 eq) in Ethanol (5-10 mL). B 2. Add Piperidine (0.1 eq) dropwise at RT. A->B C 3. Stir at RT or heat to reflux. Monitor by TLC. B->C D 4. Cool to RT. Collect precipitate by filtration. C->D E 5. Wash solid with cold Ethanol. D->E F 6. Recrystallize from a suitable solvent (e.g., Ethanol/Water). E->F

Caption: Workflow for a standard Knoevenagel condensation.

Methodology:

  • To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 3-amino-1,2-benzoxazole-5-carbaldehyde (1.0 mmol).

  • Add the active methylene compound (e.g., malononitrile, 1.1 mmol).

  • Add absolute ethanol (10 mL). Stir until all solids are dissolved.

  • Add piperidine (0.1 mmol) dropwise to the solution.

  • Stir the reaction at room temperature or heat to reflux (e.g., 80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) by observing the consumption of the aldehyde.[8]

  • Upon completion, cool the mixture in an ice bath. The product often precipitates.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • If necessary, purify the product further by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Protocol 2: Catalyst-Free Condensation in Water

For a greener approach, this method can be surprisingly effective.[3][7]

Methodology:

  • In a glass vial, combine 3-amino-1,2-benzoxazole-5-carbaldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).

  • Add deionized water (2-3 mL).

  • Seal the vial and stir the mixture vigorously at a temperature between 50-80 °C.

  • Monitor the reaction by TLC. The reaction may take several hours.

  • Upon completion, cool the vial to room temperature. The product should precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[3]

References

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. Available from: [Link]

  • Coordination Polymers As Catalysts in Knoevenagel Condensations: A Critical Review Analysis under Synthesis Conditions and Green Chemistry. ACS Publications. Available from: [Link]

  • How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review. PubMed. Available from: [Link]

  • Knoevenagel condensation. Wikipedia. Available from: [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Royal Society of Chemistry. Available from: [Link]

  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Thieme Connect. Available from: [Link]

  • Optimization of conditions for Knoevenagel condensation reaction [a]. ResearchGate. Available from: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. Research J. Pharm. and Tech. Available from: [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers. Available from: [Link]

  • Comparison of Amino Acid-Catalyzed Reaction Options for the Knoevenagel Condensation. JEWLScholar@MTSU. Available from: [Link]

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ACS Publications. Available from: [Link]

  • A novel synthesis of 3‐Amino‐1,2‐benzisoxazoles — an entry into the isoxazolo[3,4,5‐ef][1][8]benzoxazepine ring system. ResearchGate. Available from: [Link]

  • Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. ResearchGate. Available from: [Link]

  • Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. Asian Journal of Chemistry. Available from: [Link]

  • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. PMC. Available from: [Link]

  • Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds: The Beneficial Sinergy of Alkaline Ionic Liquid in One Pot Synthesis. Bentham Science. Available from: [Link]

  • Synthesis of substituted active methylenes. Organic Chemistry Portal. Available from: [Link]

  • Kinetic Studies of Condensation of Aromatic Aldehydes with Meldrum's Acid. ResearchGate. Available from: [Link]

  • Synthesis of some benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Condensation of Aromatic Aldehydes with Acidic Methylene Compounds without Catalyst. Scilit. Available from: [Link]

  • A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. MDPI. Available from: [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes into their corresponding α,β-unsaturated carboxylic acids. Pure. Available from: [Link]

  • Facile condensation of methylbenzoxazoles with aromatic aldehydes. Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of Benzisoxazole Aldehydes

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with benzisoxazole aldehydes in aqueous buffers. The benzisoxazole scaf...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with benzisoxazole aldehydes in aqueous buffers. The benzisoxazole scaffold is a privileged structure in medicinal chemistry, but its inherent hydrophobicity often leads to poor aqueous solubility, a critical hurdle in experimental assays and preclinical studies.[1][2] This document offers a structured, problem-oriented approach to systematically diagnose and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: Why are my benzisoxazole aldehyde compounds poorly soluble in aqueous buffers?

A1: The limited aqueous solubility of benzisoxazole aldehydes stems from their molecular structure. The fused aromatic ring system of the benzisoxazole core is inherently hydrophobic.[3][4] The aldehyde functional group, while polar, is often insufficient to overcome the lipophilicity of the overall molecule, especially in larger derivatives with additional nonpolar substituents. This hydrophobicity leads to unfavorable interactions with the polar water molecules in aqueous buffers, resulting in low solubility.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What's happening?

A2: This is a common phenomenon known as "precipitation upon dilution." When a concentrated stock solution in a strong organic solvent like DMSO is introduced into an aqueous buffer, the solvent environment abruptly changes from being predominantly organic to overwhelmingly aqueous. The benzisoxazole aldehyde, which was comfortably solvated by the DMSO, is suddenly exposed to water. If the final concentration of the compound in the aqueous buffer exceeds its solubility limit in that mixed-solvent system, it will precipitate out of the solution. The final percentage of the organic co-solvent is a critical factor to control.[4]

Q3: Can adjusting the pH of my buffer improve the solubility of my benzisoxazole aldehyde?

A3: Adjusting the pH can be an effective strategy, but its success depends on the presence of ionizable functional groups on your specific benzisoxazole aldehyde derivative.[5][6] The benzisoxazole ring itself is weakly basic. If your molecule contains additional acidic or basic moieties, altering the pH to ionize these groups can significantly enhance aqueous solubility. For instance, protonating a basic amine group at a lower pH will form a more soluble salt.[3][7] A pH-solubility profile is often necessary to determine the optimal pH range for your compound.[4]

Q4: Are there alternatives to using high concentrations of organic co-solvents to solubilize my compound?

A4: Yes, several alternative formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds without relying heavily on organic co-solvents. These include the use of surfactants to form micelles that encapsulate the hydrophobic compound, and complexation agents like cyclodextrins.[8][9][10] The choice of method depends on the specific requirements of your experiment and the compatibility of the solubilizing agent with your assay system.

Troubleshooting Guide: Systematic Approach to Solubility Issues

This section provides a step-by-step guide to resolving solubility problems with benzisoxazole aldehydes.

Issue 1: Compound is insoluble in the primary aqueous buffer.

Underlying Cause: The intrinsic hydrophobicity of the benzisoxazole aldehyde exceeds the solvating capacity of the aqueous buffer.

Troubleshooting Workflow:

Solubility_Troubleshooting start Start: Insoluble Compound in Aqueous Buffer ph_adjust Step 1: pH Adjustment (If ionizable groups are present) start->ph_adjust cosolvent Step 2: Co-solvent System ph_adjust->cosolvent If solubility is still insufficient success Result: Soluble Compound ph_adjust->success Success cyclodextrin Step 3: Cyclodextrin Complexation cosolvent->cyclodextrin If co-solvent is incompatible or insufficient cosolvent->success Success surfactant Step 4: Surfactant Micellization cyclodextrin->surfactant If complexation is not effective cyclodextrin->success Success surfactant->success Success fail Re-evaluate Compound/Assay surfactant->fail If all methods fail

Caption: Troubleshooting workflow for an insoluble benzisoxazole aldehyde.

Detailed Steps:

  • pH Adjustment: If your benzisoxazole aldehyde possesses ionizable groups, systematically vary the pH of your buffer to determine if solubility improves.[6] For basic compounds, lowering the pH can lead to the formation of a more soluble cationic species. Conversely, for acidic compounds, increasing the pH can form a more soluble anionic species. It's crucial to ensure the chosen pH is compatible with your experimental system.

  • Co-solvent System: Introduce a water-miscible organic solvent (co-solvent) to the aqueous buffer.[10][11] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs). The co-solvent reduces the polarity of the aqueous medium, making it more favorable for solvating hydrophobic molecules. Start with a low percentage of the co-solvent (e.g., 1-5%) and gradually increase it, keeping in mind the tolerance of your assay to the organic solvent.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[12][13] They can encapsulate hydrophobic molecules, like benzisoxazole aldehydes, forming an inclusion complex that is water-soluble.[10][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced water solubility and low toxicity.[15]

  • Surfactant Micellization: Surfactants are amphipathic molecules that, above a certain concentration (the critical micelle concentration), form micelles in aqueous solutions. The hydrophobic cores of these micelles can entrap poorly soluble compounds, thereby increasing their apparent solubility.[16] Common non-ionic surfactants used in biological research include Tween® 20 and Triton™ X-100.

Issue 2: Compound precipitates upon dilution of an organic stock solution into the aqueous buffer.

Underlying Cause: The final concentration of the organic co-solvent is too low to maintain the solubility of the compound at the desired final concentration.

Troubleshooting Strategies:

  • Increase Final Co-solvent Concentration: If your assay can tolerate it, increase the percentage of the organic co-solvent in the final aqueous solution.

  • Use a More Water-Soluble Co-solvent: Solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can sometimes be more effective at lower concentrations than DMSO.

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions. This gradual change in the solvent environment can sometimes prevent precipitation.

  • Aqueous Stock with Solubilizer: Prepare a concentrated aqueous stock solution using a solubilizing agent like cyclodextrin or a surfactant, as described in the previous section. This avoids the issue of solvent-shifting precipitation.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Stock Solution: Prepare a concentrated stock solution of the benzisoxazole aldehyde in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

  • Dilution: Add a small aliquot of the stock solution to each buffer to a final concentration where solubility is expected to be limiting. Ensure the final DMSO concentration is low (e.g., <1%).

  • Equilibration: Gently agitate the samples at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Sample Preparation: Centrifuge the samples to pellet any undissolved compound.

  • Analysis: Measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Determination: Plot the solubility as a function of pH to identify the optimal pH range for dissolution.

Protocol 2: Co-solvent Solubility Enhancement
  • Co-solvent Selection: Choose a panel of water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400).

  • Preparation of Co-solvent/Buffer Mixtures: Prepare a series of mixtures of your primary aqueous buffer with increasing concentrations of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Solubility Determination: Add an excess of the benzisoxazole aldehyde to each mixture.

  • Equilibration and Analysis: Follow steps 4-6 from Protocol 1 to determine the solubility in each co-solvent/buffer mixture.

  • Data Analysis: Plot the solubility of the benzisoxazole aldehyde as a function of the co-solvent concentration.

Protocol 3: Cyclodextrin-Mediated Solubilization
  • Prepare Cyclodextrin Solution: Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., 40% w/v). Gentle warming and stirring may be required for complete dissolution.

  • Add Compound: Add an excess of the benzisoxazole aldehyde to the HP-β-CD solution.

  • Complexation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Concentration Determination: Determine the concentration of the solubilized benzisoxazole aldehyde in the filtrate using a suitable analytical method.

Data Presentation

Table 1: Hypothetical Solubility Data for a Benzisoxazole Aldehyde

Solubilization StrategySolvent SystemApparent Solubility (µg/mL)Observations
None PBS, pH 7.4< 1Essentially insoluble.
pH Adjustment Citrate Buffer, pH 4.015Modest improvement.
Co-solvent 10% DMSO in PBS, pH 7.450Significant improvement.
Co-solvent 20% PEG 400 in PBS, pH 7.485Good solubility, potentially better biocompatibility than DMSO.
Cyclodextrin 20% HP-β-CD in PBS, pH 7.4250Excellent solubility, suitable for in vivo studies.
Surfactant 1% Tween® 20 in PBS, pH 7.4120Good solubility, but potential for micelle interference in some assays.

Concluding Remarks

Overcoming the solubility challenges of benzisoxazole aldehydes is a critical step in their successful evaluation as potential therapeutic agents. A systematic and informed approach, beginning with an understanding of the underlying physicochemical principles, is essential. This guide provides a framework for troubleshooting common solubility issues and offers practical protocols to enhance the aqueous solubility of these promising compounds. By carefully selecting and optimizing the appropriate solubilization strategy, researchers can ensure the reliable and accurate assessment of their benzisoxazole aldehyde derivatives in a variety of experimental settings.

References

  • Vertex AI Search. (2026). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Taylor & Francis. (2011, August 03).
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds.
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • MDPI. (2025, July 23).
  • PubMed. (2003, March 06). Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen.
  • ResearchGate. (2025, August 07). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis.
  • PMC - NIH. (2025, October 01). Cyclodextrins, Surfactants and Their Inclusion Complexes.
  • MDPI. (2023, September 19). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges with 5,7-Dichloro-1,3-benzoxazol-2-amine.
  • ResearchGate. (2025, August 10). Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen | Request PDF.
  • SSRN. (n.d.).
  • PMC - NIH. (2024, May 02).
  • Springer. (n.d.). Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental.
  • MDPI. (2025, April 08).
  • OAText. (2016, December 12).
  • Pharma Excipients. (2023, March 10). Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • WuXi AppTec DMPK. (2024, March 15).
  • ResearchGate. (2013, December 11).
  • PMC - NIH. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry.
  • ScienceDirect. (2024, May 01). Medicinal products with pH-dependent solubility-A problem for BA/BE assessment?
  • ResearchGate. (2020, February 26). (PDF) Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
  • PMC. (2018, April 02). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • Auctores. (2023, April 26). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs.
  • Google Patents. (2012, May 03).
  • MDPI. (n.d.). Emerging Technologies to Improve the Solubility of Poorly Soluble Drugs.
  • ResearchGate. (n.d.).
  • MDPI. (2024, July 29). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts.
  • PMC. (2023, March 19).
  • ijper.org. (2022, October 15).
  • jchps.com. (n.d.). 101-104 Research Article Study of pH - Dependent Drugs Solubility for BCS Class 2 and Cla.
  • ResearchGate. (n.d.). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde.
  • Benchchem. (n.d.).

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Troubleshooting

Technical Support Center: Minimizing Self-Polymerization of Amino-Aldehydes During Storage

Welcome to the Technical Support Center for the handling and storage of amino-aldehydes. This guide is designed for researchers, scientists, and drug development professionals who work with these reactive molecules.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the handling and storage of amino-aldehydes. This guide is designed for researchers, scientists, and drug development professionals who work with these reactive molecules. The inherent instability of amino-aldehydes, arising from the presence of both a nucleophilic amine and an electrophilic aldehyde within the same molecule, presents significant challenges in their storage and use.[1] This resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you mitigate self-polymerization and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is amino-aldehyde self-polymerization and why does it occur?

A1: Amino-aldehyde self-polymerization is a reaction where individual amino-aldehyde molecules react with each other to form larger chains or cyclic structures. This occurs because the amine group of one molecule can act as a nucleophile and attack the electrophilic carbonyl carbon of the aldehyde group on another molecule.[1][2] This initial reaction can lead to the formation of imines, which can then undergo further reactions, leading to a complex mixture of oligomers and polymers.[3][4] This process is often referred to as aldol condensation.[5][6]

Q2: What are the visible signs of self-polymerization in my amino-aldehyde sample?

A2: The most common visual indicators of self-polymerization include the formation of a precipitate or solid material in what was once a clear solution.[7] You may also observe a change in color or an increase in the viscosity of the solution.[7] For more quantitative analysis, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) can be used to detect the appearance of new peaks corresponding to oligomeric or polymeric species.[7][8][9]

Q3: How do storage temperature and pH affect the stability of amino-aldehydes?

A3: Both temperature and pH are critical factors.

  • Temperature: Lower temperatures significantly slow down the rate of self-polymerization. For many amino-aldehydes, storage at -20°C is recommended to minimize degradation.[10] Some highly unstable compounds may even require storage at -80°C.[11][12]

  • pH: The pH of the solution can have a dramatic effect on the rate of polymerization. Generally, both acidic and basic conditions can catalyze the reaction. The optimal pH for stability is often near neutral, but this can be compound-specific.[13][14] For instance, at a low pH, the amine group is protonated, reducing its nucleophilicity, while at a high pH, the aldehyde can be more susceptible to attack.[15]

Q4: Are there any chemical additives that can help stabilize my amino-aldehyde?

A4: Yes, certain stabilizers can be added to inhibit polymerization. These can include:

  • Antioxidants: To prevent oxidation, which can sometimes initiate polymerization.[16]

  • Radical Scavengers: To quench any free radicals that might promote polymerization.

  • pH Buffers: To maintain the optimal pH for stability.

  • Specific Inhibitors: In some cases, small molecules can be added to reversibly block the reactive groups. For example, a patent describes the use of a combination of a phenolic compound and an amine to stabilize certain aldehydes.[16]

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions.

Issue 1: Rapid Precipitation or Cloudiness Observed in the Stored Sample
Potential Cause Explanation Troubleshooting Steps & Solutions
Inappropriate Storage Temperature Higher temperatures accelerate the kinetics of the self-polymerization reaction.Solution: Immediately transfer the amino-aldehyde to a lower temperature environment, such as a -20°C or -80°C freezer. For future storage, always consult the manufacturer's recommendation or literature for the optimal temperature.[10]
Incorrect pH The pH of the solution may have drifted into a range that catalyzes polymerization.[13]Solution: If possible, adjust the pH to a more neutral range using a suitable buffer system. It is crucial to ensure the buffer itself does not react with the amino-aldehyde.
High Concentration The rate of polymerization is often concentration-dependent. Higher concentrations increase the likelihood of intermolecular reactions.Solution: If the experimental protocol allows, dilute the amino-aldehyde stock solution before storage. Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles of a concentrated stock.[7]
Presence of Impurities Catalytic impurities, such as trace metals or other reactive species, can initiate or accelerate polymerization.Solution: Ensure that all solvents and reagents used are of high purity. If feasible, purify the amino-aldehyde before storage using an appropriate technique like flash chromatography.
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Potential Cause Explanation Troubleshooting Steps & Solutions
Partial Polymerization Even without visible precipitation, some degree of oligomerization may have occurred, reducing the concentration of the active monomer.Solution: Before use, analyze the amino-aldehyde solution using a technique like HPLC or NMR to confirm its purity and concentration.[7][8][9] Prepare fresh solutions from a solid sample if significant degradation is detected.
Degradation During Handling Leaving the amino-aldehyde at room temperature for extended periods during experimental setup can lead to degradation.Solution: Minimize the time the amino-aldehyde is at room temperature. Use an ice bath to keep the sample cool during preparation.[7]
Reaction with Solvents or Other Reagents The amino-aldehyde may be reacting with the solvent or other components in the reaction mixture.Solution: Verify the compatibility of the amino-aldehyde with all solvents and reagents. Consider using a less reactive solvent or protecting groups if necessary.

Experimental Protocols

Protocol 1: Recommended General Storage Procedure for Amino-Aldehydes
  • Purification: If the amino-aldehyde is synthesized in-house, ensure it is purified to the highest possible degree to remove any catalytic impurities.

  • Solvent Selection: If storing in solution, choose a high-purity, anhydrous, and unreactive solvent. Acetonitrile or anhydrous toluene are often suitable choices.[1][7]

  • Inert Atmosphere: To prevent oxidation, which can sometimes precede polymerization, it is highly recommended to store the amino-aldehyde under an inert atmosphere (e.g., nitrogen or argon).[10][17]

  • Aliquoting: Divide the amino-aldehyde into small, single-use aliquots in appropriate vials. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination.[7]

  • Low Temperature Storage: Store the aliquots at the lowest recommended temperature, typically -20°C or -80°C, and protect them from light.[7][10]

Protocol 2: Monitoring Amino-Aldehyde Stability by HPLC
  • Standard Preparation: Prepare a fresh, known concentration standard of the amino-aldehyde.

  • Sample Preparation: Dilute a small amount of the stored amino-aldehyde sample to a concentration within the linear range of the HPLC detector.

  • Chromatographic Conditions: Use a suitable reversed-phase HPLC column and a mobile phase that provides good separation of the monomer from potential oligomers. A gradient elution may be necessary.

  • Analysis: Inject both the standard and the sample. Compare the chromatograms. A decrease in the peak area of the monomer and the appearance of new, broader peaks at different retention times are indicative of polymerization.[7]

Visualization of the Self-Polymerization Process

The following diagram illustrates the initial step of amino-aldehyde self-polymerization, leading to the formation of a dimer.

G cluster_0 Monomer 1 cluster_1 Monomer 2 cluster_2 Dimer M1 Amino-Aldehyde Dimer Dimer (Imine) M1->Dimer Nucleophilic Attack (Amine) M2 Amino-Aldehyde M2->Dimer Electrophilic Center (Aldehyde)

Caption: Initial dimerization of amino-aldehydes.

Key Factors Influencing Amino-Aldehyde Stability

FactorImpact on StabilityRecommended Practice
Temperature Lower temperature significantly reduces reaction rates.Store at -20°C or -80°C.[10][11][12]
pH Both acidic and basic conditions can catalyze polymerization.Maintain a near-neutral pH or the empirically determined optimal pH.[13][14]
Concentration Higher concentrations increase the probability of intermolecular reactions.Store in dilute solutions or as a solid. Prepare single-use aliquots.[7]
Atmosphere Oxygen can promote oxidative degradation, which may initiate polymerization.Store under an inert atmosphere (Nitrogen or Argon).[10][17]
Purity Impurities can act as catalysts.Use high-purity solvents and reagents. Purify the amino-aldehyde if necessary.
Light Light can provide the energy to initiate polymerization.Store in amber vials or in the dark.[7]

Advanced Strategies for Stabilization

For particularly unstable amino-aldehydes, more advanced strategies may be required:

  • Protecting Groups: The amine or aldehyde functionality can be temporarily protected with a chemical group that can be removed prior to use.[18] For example, the amine can be protected as a carbamate, which reduces its nucleophilicity.[18]

  • Dimerization: In some cases, allowing the amino-aldehyde to form a stable, reversible dimer can prevent further polymerization.[1] The monomer can then be regenerated from the dimer when needed.

  • Use of Stabilizers: For certain aldehydes, specific stabilizers can be employed. For instance, a combination of a phenolic compound and an amine has been shown to be effective for some sulfur-containing aliphatic aldehydes.[16]

By understanding the mechanisms of self-polymerization and implementing these storage and handling protocols, researchers can significantly improve the stability of their amino-aldehyde samples, leading to more reliable and reproducible experimental outcomes.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Safe Handling and Storage of Volatile Aldehydes.
  • Benchchem. (n.d.). Best practices for handling and storing volatile aldehyde standards.
  • Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids. (n.d.). PMC.
  • Stabilization of aldehydes. (n.d.). Google Patents.
  • Unprotected Amino Aldehydes in Organic Synthesis. (n.d.).
  • Benchchem. (n.d.). Strategies to minimize polymerization in Mannich reactions.
  • Acetaldehyde. (n.d.).
  • Method of stabilizing aldehydes. (n.d.). Google Patents.
  • A kinetic and mechanistic study of the amino acid catalyzed aldol condensation of acetaldehyde in aqueous and salt solutions. (2008). PubMed.
  • How Does pH Impact the Polymerization of Functional Monomers?. (2022, March 4). PCI Magazine.
  • Studies of amino acids for inhibition of aldol condensation and dissolution of polymeric product of aldehyde in alkaline media. (2013, April 30). ResearchGate.
  • Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. (2021, December 28). ACS Polymers Au.
  • Top Analytical Techniques for Characterizing Custom Polymers. (n.d.).
  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. (n.d.). Journals Gateway | The Company of Biologists.
  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry.
  • Temperature of frozen storage affects the nature and consequences of protein oxidation in beef patties. (n.d.). ResearchGate.
  • What is the mechanism of the synthesis of amines from aldehydes?. (2017, April 16). Quora.
  • Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories. (n.d.).
  • Aldehyde condensation polymer. (2026, January 21). Britannica.
  • An Introduction to the Aldol Reaction (addition & condensation). (2025, April 15). Making Molecules.
  • Reactions of Aldehydes and Ketones with Amines. (2014, September 4). Chemistry LibreTexts.

Sources

Optimization

Optimization of reaction temperature for benzisoxazole functionalization

Welcome to the technical support center for benzisoxazole functionalization. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of modifying the be...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzisoxazole functionalization. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of modifying the benzisoxazole scaffold. The inherent stability and versatile binding properties of this privileged structure make it a cornerstone in medicinal chemistry.[1] However, its functionalization is highly sensitive to reaction parameters, with temperature being one of the most critical and often challenging variables to optimize.

This guide moves beyond simple protocols to explain the causal relationships between temperature and reaction outcomes. We will explore how to diagnose common issues, systematically optimize your reaction temperature, and ensure the integrity of your target molecule.

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during benzisoxazole functionalization, with a focus on temperature as the root cause or primary solution.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield or no desired product. How can I determine if the temperature is the problem?

Answer: Low or no yield is a frequent challenge that often points to a sub-optimal thermal environment for your reaction. The reaction temperature directly influences reaction rates, reagent stability, and catalyst activity. A systematic approach is crucial for diagnosis.[2]

  • Potential Cause 1: Insufficient Activation Energy (Temperature Too Low)

    • Explanation: Many functionalization reactions, particularly C-H activations, require a significant energy input to proceed at a reasonable rate.[3] If the temperature is too low, the reaction may stall or not initiate at all.

    • Troubleshooting Steps:

      • Monitor for Reactant Consumption: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check if your starting materials are being consumed. If they remain largely unreacted after a significant time, the temperature is likely too low.[4]

      • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20°C increments. For instance, if a reaction is sluggish at 80°C, attempt it at 100°C and monitor the progress. C-H functionalization often requires elevated temperatures to overcome the high activation energy.[3]

      • Literature Precedent: Re-verify the temperature conditions used in similar transformations reported in the literature. Ensure your experimental setup (e.g., oil bath vs. heating mantle) provides accurate and consistent heat transfer.[2]

  • Potential Cause 2: Thermal Decomposition (Temperature Too High)

    • Explanation: While heat can accelerate a desired reaction, excessive temperatures can lead to the decomposition of your starting materials, reagents, catalyst, or even the benzisoxazole product itself. The benzisoxazole ring, particularly when substituted with electron-withdrawing groups, can be thermally labile.[5] At very high temperatures, 1,2-benzisoxazole can isomerize to o-hydroxybenzonitrile before fragmenting.[6]

    • Troubleshooting Steps:

      • Analyze the Crude Reaction Mixture: Look for a complex mixture of unidentifiable spots on a TLC plate or multiple peaks in an LC-MS chromatogram, which can indicate decomposition.

      • Run at a Lower Temperature: If you suspect decomposition, decrease the temperature and extend the reaction time. Catalyst thermal decomposition is a common issue; running the reaction at a lower temperature for a longer duration can sometimes resolve this.[3]

      • Check Reagent Stability: Consult literature for the thermal stability of your specific catalyst, ligands, and coupling partners. For example, some palladium catalysts can decompose at temperatures above 120-130°C.

  • Potential Cause 3: Catalyst Inactivity at Operating Temperature

    • Explanation: Every catalyst has an optimal operating temperature range. A temperature outside this range (either too high or too low) can result in poor catalytic turnover. High temperatures can lead to irreversible catalyst deactivation.[3]

    • Troubleshooting Steps:

      • Use a Fresh Batch of Catalyst: If you suspect the catalyst has been compromised, start with a fresh batch to rule out issues from improper storage.[3][7]

      • Optimize Catalyst Loading and Temperature Simultaneously: Perform a small-scale screen where you vary both catalyst loading and temperature to find the most efficient conditions for your specific setup.[2]

Issue 2: Significant Side Product Formation & Poor Regioselectivity

Question: My reaction is yielding the desired product, but it's contaminated with significant impurities or isomers. How can temperature control improve selectivity?

Answer: The formation of side products is a clear indication that one or more undesired reaction pathways are competing with your target transformation. Temperature is a powerful tool to control this, as different reactions have different activation energies.

  • Potential Cause 1: Loss of Regioselectivity

    • Explanation: In many functionalization reactions, there are multiple potential reaction sites. Often, one product is kinetically favored (forms faster at lower temperatures) while another is thermodynamically favored (more stable, often formed at higher temperatures). Running a reaction at an elevated temperature can provide enough energy to overcome the barrier to the thermodynamic product or to equilibrate an initial mixture, potentially leading to a loss of desired selectivity.

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: This is the most direct way to favor the kinetically controlled product.[8] A reaction that gives a 1:1 mixture of isomers at 100°C might provide a >10:1 ratio at 60°C.

      • Systematic Screening: As demonstrated in studies of reductive acetal openings, regioselectivity can be exquisitely temperature-dependent, with one isomer forming exclusively at 0°C and another at -78°C.[9] A similar screening approach should be applied to your system.

  • Potential Cause 2: Competing Reaction Pathways

    • Explanation: The benzisoxazole core and its precursors can undergo various temperature-sensitive side reactions.

      • Beckmann Rearrangement: Syntheses starting from o-hydroxyaryl oximes can be plagued by a competing Beckmann rearrangement, leading to isomeric benzo[d]oxazoles.[2]

      • Nitrile Oxide Dimerization: In [3+2] cycloaddition reactions, the in-situ generated nitrile oxide can dimerize. Attempts to accelerate the desired cycloaddition by heating can disproportionately increase the rate of this dimerization, lowering the overall yield.[2][10]

      • Ring Opening: The benzisoxazole N-O bond can cleave under certain conditions. This process is known to be accelerated by elevated temperatures, especially in the presence of acids or bases.[11]

    • Troubleshooting Steps:

      • Identify the Side Product: Isolate and characterize the major impurity. Knowing its structure will provide clues about the competing reaction pathway and how to suppress it.

      • Adjust Temperature Based on Mechanism: If you identify a Beckmann rearrangement, for example, you may need to explore milder conditions or different catalysts. For dimerization issues, keeping the temperature low and ensuring slow addition of precursors is key.[2][10]

Data-Driven Temperature Optimization

A systematic approach is always superior to random adjustments. The following table illustrates a hypothetical optimization study for the C-H arylation of a benzisoxazole derivative.

EntryTemperature (°C)Time (h)Conversion (%)Yield of Desired Product (%)Major Side Product (%)Observations
160241512<1Reaction is too slow.
2801865605Good conversion, clean reaction.
3100129588 7Optimal balance of rate and yield.
41208>997520Increased formation of decomposition products.
51406>994055Significant decomposition of product and catalyst.

Experimental Protocols

Protocol 1: Systematic Temperature Screening for a C-H Functionalization Reaction

This protocol outlines a parallel screening approach to efficiently identify the optimal reaction temperature.

  • Preparation: In an array of reaction vials inside a glovebox, add the benzisoxazole substrate (1.0 equiv), the coupling partner (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the ligand (e.g., XPhos, 10 mol%).

  • Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 equiv) and the anhydrous, degassed solvent (e.g., dioxane, 0.1 M).

  • Sealing: Securely cap all vials to prevent solvent loss and maintain an inert atmosphere.

  • Heating: Place the vials in separate wells of a temperature-controlled parallel synthesis block. Set the temperatures for each vial (e.g., 60°C, 80°C, 100°C, 120°C).

  • Monitoring: After a set time (e.g., 12 hours), carefully uncap one vial from each temperature point. Quench a small aliquot with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by LC-MS to determine the conversion and product-to-side-product ratio.

  • Analysis: Based on the results, select the temperature that provides the best balance of high conversion and minimal side product formation. Further optimization of reaction time can be performed at this identified temperature.

Visualization of Key Concepts

A logical workflow is essential when troubleshooting complex reactions. The following diagrams illustrate the decision-making process and the interconnectedness of reaction parameters.

G cluster_start Problem: Low Yield cluster_analysis Analysis cluster_troubleshooting Troubleshooting Actions start Low or No Product Yield monitor Monitor Reaction by TLC/LC-MS start->monitor sm_consumed Starting Material Consumed? monitor->sm_consumed increase_temp Incrementally Increase Temperature (e.g., +20°C) sm_consumed->increase_temp No check_decomp Check for Decomposition (Multiple Spots/Peaks) sm_consumed->check_decomp Yes temp_too_low Temperature is likely too low. increase_temp->temp_too_low temp_too_high Temperature is likely too high. Decrease Temp & Increase Time. check_decomp->temp_too_high

Caption: Troubleshooting workflow for low yield in benzisoxazole functionalization.

G Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases Selectivity Selectivity (Regio/Chemo) Temp->Selectivity Can Decrease (Kinetic vs. Thermo) Stability Reagent/Product Stability Temp->Stability Decreases (Decomposition) Catalyst Catalyst Activity/Lifetime Temp->Catalyst Can Decrease (Deactivation) Yield Overall Yield Rate->Yield Selectivity->Yield Stability->Yield Catalyst->Yield

Caption: Interrelationship between reaction temperature and key experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for optimizing a novel benzisoxazole functionalization? A1: A good starting point is often room temperature or slightly above (e.g., 40-50°C), especially for reactions with unknown thermal stability.[10] If no reaction occurs, consult the literature for analogous reactions. For palladium-catalyzed cross-couplings or C-H activations, a starting temperature of 80-100°C is common.[3][8] Always begin with small-scale trials before committing a large amount of material.

Q2: My starting material is poorly soluble at lower temperatures. What should I do? A2: This is a common dilemma. First, ensure you have chosen an appropriate solvent. Screening solvents is as important as screening temperature.[7] If solubility remains an issue, you can gently heat the mixture to dissolve the starting material and then cool it to the desired reaction temperature before adding the catalyst or final reagent. In some cases, a higher reaction temperature is unavoidable, but you must then be vigilant for the potential side reactions discussed above.

Q3: Can microwave-assisted synthesis be used for temperature optimization? A3: Yes, microwave synthesis is an excellent tool for rapid temperature optimization. It allows for fast heating to target temperatures and can often reduce reaction times significantly.[12] However, be aware that "hot spots" can sometimes lead to localized overheating and decomposition. It is crucial to translate the optimized microwave conditions to conventional heating for larger-scale reactions, as the thermal profiles can differ.

Q4: How do I know if I'm seeing catalyst decomposition versus substrate decomposition? A4: This can be tricky. One method is to run a control reaction at the problematic temperature with just the catalyst and solvent to see if it changes color or precipitates (a common sign of palladium black formation). Another approach is to add a fresh portion of catalyst to a stalled reaction. If the reaction restarts, it suggests the initial catalyst charge was deactivated. If it does not, a substrate/product stability issue or the presence of an inhibitor is more likely.[3]

References

  • BenchChem Technical Support Team. (2025, December).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025, December). Optimizing reaction conditions for 1,2-Benzisoxazole synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025). Optimizing reaction conditions for one-pot benzoxazole synthesis. BenchChem.
  • (N/A). pH and temperature stability of the isoxazole ring in leflunomide....
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Dealing with regio- and stereoselectivity in 3-Chloro-1,2-oxazole reactions. BenchChem.
  • S. V. Ryabukhin, A. S. Plaskon, D. M. Volochnyuk, A. A. Tolmachev. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journals.
  • S. M. A. Sohel, R. S. B. Reddy. (N/A).
  • A. M. M. El-Nahas, L. A. Al-Shihry, S. A. El-Taher. (2006, October 19).
  • S. D. Lotesta, J. Liu, R. E. Kyne, D. A. Evans. (N/A). Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals. PMC.
  • P. M. F. de Oliveira, R. O. M. de A. e Souza, M. V. N. de Souza. (N/A). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH.

Sources

Troubleshooting

Purification methods for 3-amino-1,2-benzoxazole derivatives by column chromatography

Case ID: 3-AM-BZ-PUR Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies Topic: Troubleshooting Column Chromatography for 3-Amino-1,2-Benzoxazoles Executive Summary 3-amino-1,2-benzo...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-AM-BZ-PUR Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies Topic: Troubleshooting Column Chromatography for 3-Amino-1,2-Benzoxazoles

Executive Summary

3-amino-1,2-benzoxazole (also known as 3-amino-1,2-benzisoxazole) derivatives are privileged scaffolds in medicinal chemistry, often serving as kinase inhibitors or bioisosteres for indoles and quinolines. However, their purification presents a dual challenge: solubility (due to the rigid bicyclic core) and silanol interaction (due to the exocyclic 3-amino group).

This guide addresses these challenges directly. Unlike standard neutral organics, these compounds require specific mobile phase modifiers and stationary phase considerations to prevent peak tailing and irreversible adsorption.

Module 1: Troubleshooting Peak Tailing (The "Streaking" Issue)

User Question: "My 3-amino-1,2-benzoxazole product is streaking down the column. I see a blob instead of a distinct spot on TLC, and the peak spans 10+ fractions. How do I fix this?"

Technical Diagnosis: The exocyclic amine at position 3 is weakly basic but capable of hydrogen bonding with the acidic silanol groups (


) on standard silica gel (pK

~5). This interaction acts as a secondary retention mechanism, causing the "tailing" effect.

Protocol A: The "Neutralization" Strategy (Standard Silica) Do not simply add base to the mobile phase; you must equilibrate the column.

  • Modifier Selection:

    • Triethylamine (TEA): Best for Hexane/Ethyl Acetate systems.[1][2]

    • Ammonium Hydroxide (

      
      ):  Best for DCM/Methanol systems (TEA can react with DCM over long periods to form quaternary salts).
      
  • The Pre-Treatment Step (Critical):

    • Flush the column with 3 Column Volumes (CV) of mobile phase containing 1% TEA (or

      
      ).
      
    • Why? This saturates the active silanol sites before your sample arrives.

  • The Elution Step:

    • Reduce the modifier to 0.1% - 0.5% for the actual run. High concentrations of TEA can suppress ionization in MS detection if you are using flash-MS.

Protocol B: The "Amine-Functionalized" Strategy (Alternative Phase) If your compound is acid-sensitive or if TEA is interfering with downstream steps, switch to Amine-Functionalized Silica (KP-NH) .

  • Mechanism: The stationary phase is already functionalized with propyl-amine groups.

  • Benefit: No additives required.[3] You can run a pure Hex/EtOAc gradient.[4]

  • Result: Sharper peaks and often different selectivity compared to standard silica.

Module 2: Solubility & Mobile Phase Selection

User Question: "My compound is poorly soluble in Hexane/EtOAc. When I load it with DCM, it precipitates on the top of the column. What solvent system should I use?"

Technical Diagnosis: 3-amino-1,2-benzoxazoles possess a polar heterocyclic core. While lipophilic substituents (e.g., aryl groups) allow for Hex/EtOAc, polar derivatives (e.g., sulfonamides like Zonisamide analogs) require higher polarity.

Decision Matrix: Solvent System Selection

MobilePhaseSelection Start Start: Assess Solubility SolubleHex Soluble in Hexane/EtOAc? Start->SolubleHex HexEtOAc System A: Hexane / Ethyl Acetate (Add 1% TEA) SolubleHex->HexEtOAc Yes SolubleDCM Soluble in DCM? SolubleHex->SolubleDCM No DCMMeOH System B: DCM / Methanol (0-10% MeOH) SolubleDCM->DCMMeOH Yes PolarityIssue High Polarity/Precipitation? SolubleDCM->PolarityIssue No ReversePhase Switch to Reverse Phase (C18) Water/Acetonitrile (0.1% Formic Acid) PolarityIssue->ReversePhase Recommendation

Figure 1: Decision tree for selecting the optimal mobile phase based on solubility and polarity.

Dry Loading Protocol (Recommended for Solubility Issues):

  • Dissolve the crude mixture in a minimal amount of strong solvent (THF or Acetone).

  • Add silica gel (ratio 1:3 sample to silica).

  • Evaporate to dryness on a rotavap until a free-flowing powder remains.

  • Load this powder on top of the pre-packed column.

    • Benefit: Eliminates the "precipitation band" at the column head, improving resolution.

Module 3: Impurity Profile & Separation Logic

User Question: "I am synthesizing 3-amino-1,2-benzoxazole from 2-hydroxybenzonitrile. I have a persistent impurity running just ahead of my product. What is it?"

Technical Diagnosis: Based on the standard synthesis (reaction of salicylonitriles with hydroxylamine), the two most common impurities are:

  • Unreacted Nitrile (Starting Material): Usually less polar than the product.

  • The Oxime Intermediate: If the cyclization is incomplete.

Separation Strategy:

  • The Challenge: The amino group makes the product much more polar than the nitrile but potentially similar to the oxime.

  • The Fix: Use an Isocratic Hold .

    • Run a gradient to 20% EtOAc (or required polarity).

    • Hold at that percentage for 5 CVs.

    • This allows the "front-running" nitrile to clear the column completely before the amine elutes.

Workflow: Synthesis to Purification

PurificationWorkflow Crude Crude Reaction Mix (Nitrile + Hydroxylamine) Workup Aqueous Workup (Remove excess NH2OH) Crude->Workup TLC TLC Analysis (Check for Tailing) Workup->TLC Condition Tailing Present? TLC->Condition StdSilica Std Silica + 1% TEA Condition->StdSilica Yes AmineSilica Amine Silica (KP-NH) No Modifier Condition->AmineSilica Severe Final Pure 3-Amino-1,2-Benzoxazole StdSilica->Final AmineSilica->Final

Figure 2: Workflow from crude reaction mixture to purified isolate, highlighting the decision point for stationary phase selection.

Module 4: Stability & Storage

User Question: "After purification, my compound turned yellow/brown after sitting on the bench. Is it decomposing?"

Technical Diagnosis: While the 1,2-benzoxazole ring is aromatic, the N-O bond can be labile under reductive conditions or strong light exposure. Furthermore, primary amines are susceptible to oxidation.

  • Acid Sensitivity: Avoid storing the compound in acidic solutions (e.g.,

    
     which has become acidic over time) for prolonged periods, as this can catalyze ring opening (Kemp elimination-type pathways, though less common in 3-amino variants than 3-unsubstituted ones).
    
  • Salt Formation: To improve stability, convert the purified free base into a salt (e.g., Hydrochloride or Mesylate) immediately after the column.

    • Protocol: Dissolve in

      
      , add 
      
      
      
      in Dioxane dropwise, filter the precipitate.

Summary of Key Parameters

ParameterRecommendationReason
Stationary Phase Silica Gel (40-63 µm)Standard, cost-effective.
Modifier 1% Triethylamine (TEA)Blocks silanols, prevents tailing.
Alt. Stationary Phase Amine-Silica (KP-NH)Use if TEA is incompatible or separation is poor.
Loading Method Dry Loading (on Silica)Prevents precipitation of polar heterocycles.
Detection UV 254 nmBenzoxazole core is strongly UV active.
Typical Gradient 0-50% EtOAc in HexaneAdjust based on substituents (e.g., sulfonamides need more polarity).

References

  • Biotage. (2023).[3][5] Is there an easy way to purify organic amines? Retrieved from [Link]

  • ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography? Retrieved from [Link]

  • National Institutes of Health (NIH). (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Retrieved from [Link]

  • MDPI. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 3-Amino-1,2-Benzisoxazole Ring Stability

Ticket ID: #BZ-ISO-003 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BZ-ISO-003 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Stability of 3-amino-1,2-benzisoxazole under basic conditions

Executive Summary

The 3-amino-1,2-benzisoxazole scaffold is a privileged heterocycle in medicinal chemistry (e.g., Zonisamide). However, it possesses a critical structural vulnerability: the N–O bond .

Under basic conditions (pH > 10 or presence of strong nucleophiles), this ring system is thermodynamically unstable and prone to base-catalyzed ring opening (Kemp elimination type) . This transformation is often rapid and irreversible, leading to the formation of 2-hydroxybenzonitrile (salicylonitrile) or 2-hydroxybenzamidine derivatives, depending on the specific substituents and conditions.

This guide provides the mechanistic insight, troubleshooting workflows, and validated protocols required to handle this scaffold without compromising structural integrity.

Module 1: The Mechanism of Failure

To prevent degradation, you must understand the "Why." The instability is not random; it is driven by the relief of ring strain and the formation of a stable phenolate anion.

The Degradation Pathway

The 1,2-benzisoxazole ring is an "activated" isoxazole. In the presence of a base (B:), the following cascade occurs:

  • Deprotonation/Attack: The base attacks the C3 position or deprotonates the exocyclic amine (forming an anion).

  • N–O Bond Cleavage: The weak N–O bond breaks. This is the rate-determining step.

  • Rearrangement: The molecule rearranges to form a phenolate anion (which is resonance-stabilized) and a nitrile or amidine moiety.

Visualizing the Pathway

Benzisoxazole_Degradation Figure 1: Base-Catalyzed Ring Opening Mechanism Start 3-Amino-1,2-benzisoxazole (Intact Ring) Intermediate Anionic Intermediate (N-O Bond Strain) Start->Intermediate Deprotonation Base Base (OH- / RO-) Base->Start Product 2-Hydroxybenzonitrile / Salicylate Derivative (Ring Opened) Intermediate->Product Kemp Elimination (Irreversible N-O Cleavage)

Caption: The irreversible transition from the benzisoxazole heterocycle to the ring-opened salicylate derivative under basic stress.

Module 2: Troubleshooting Guide

Use this decision matrix if you observe low yields, unexpected polarity shifts, or color changes during your experiments.

Symptom: Unexpected "New" Spot on TLC
  • Observation: A new, more polar spot appears after basic workup or reaction.

  • Diagnosis: Ring opening has occurred.[1] The resulting phenol (salicylonitrile) is often more polar and acidic.

  • Immediate Action:

    • Check the pH of your aqueous layer. If pH > 10, the ring is likely opening.

    • Acidify a small aliquot to pH 2-3 and re-run TLC. If the spot moves significantly or disappears (re-cyclization is rare but possible; usually it confirms the phenol nature), you have a degradation product.

Symptom: Reaction Stalling
  • Observation: You are trying to alkylate the amine, but the starting material is disappearing without forming the product.

  • Root Cause: The base used for alkylation (e.g., NaH, KOH) is acting as a nucleophile/base against the ring rather than deprotonating the amine.

  • Solution: Switch to a non-nucleophilic, bulky base (e.g., Cs2CO3, DIPEA) or lower the temperature.

Decision Tree: Saving Your Batch

Troubleshooting_Tree Figure 2: Troubleshooting Logic Flow for Benzisoxazole Stability Start Issue: Low Yield / Degradation CheckPH Check pH of Reaction/Workup Start->CheckPH HighPH pH > 10 CheckPH->HighPH LowPH pH < 9 CheckPH->LowPH Action1 STOP. Acidify immediately to pH 6-7. Avoid NaOH/KOH. HighPH->Action1 CheckTemp Check Temperature LowPH->CheckTemp HighTemp Temp > 60°C CheckTemp->HighTemp LowTemp Room Temp CheckTemp->LowTemp Action2 Thermal degradation likely. Repeat at < 40°C. HighTemp->Action2 Action3 Check Nucleophilicity. Switch base to Cs2CO3 or TMG. LowTemp->Action3

Caption: Logic flow for diagnosing stability issues. Note that high pH is the primary failure mode.

Module 3: Frequently Asked Questions (FAQ)

Q: Can I use NaOH or KOH for extraction? A: Avoid if possible. Strong hydroxide bases are the most efficient catalysts for the Kemp elimination of benzisoxazoles. If you must use them, keep the contact time under 5 minutes and the temperature at 0°C. Preferred alternatives are NaHCO₃ or dilute Na₂CO₃.

Q: Is the ring opening reversible? A: Generally, no . Once the N–O bond is cleaved to form the nitrile/phenolate, the thermodynamic well is deep. Re-closing the ring usually requires specific synthetic steps (e.g., hydroxylamine treatment of the nitrile) rather than simple pH adjustment.

Q: How does the "3-amino" group affect stability compared to the unsubstituted ring? A: The 3-amino group provides some electronic stabilization via resonance, making it slightly more robust than the 3-H or 3-alkyl derivatives. However, it is still labile compared to benzoxazoles or benzimidazoles.

Q: What is the "Safe Zone" for pH? A:

  • Green Zone: pH 1 – 8 (Stable)

  • Yellow Zone: pH 8 – 10 (Kinetic stability; keep cold and fast)

  • Red Zone: pH > 11 (Rapid degradation)

Module 4: Validated Experimental Protocols

Protocol A: Base Stress Testing (Validation)

Use this protocol to determine if your specific derivative is stable enough for your intended reaction conditions.

  • Preparation: Dissolve 5 mg of your 3-amino-1,2-benzisoxazole derivative in 1 mL of Methanol/THF (1:1).

  • Stress Induction: Add 0.5 mL of 0.1 N NaOH .

  • Incubation:

    • Sample A: Leave at Room Temperature (25°C) for 1 hour.

    • Sample B: Heat to 50°C for 1 hour.

  • Analysis: Neutralize with 0.1 N HCl and inject immediately into HPLC (C18 column, Water/Acetonitrile gradient).

  • Pass Criteria: >98% recovery of parent peak. If the parent peak decreases and a more polar peak (phenol) appears, the compound is base-sensitive.

Protocol B: Safe Workup Procedure

Standard Operating Procedure (SOP) for isolating benzisoxazoles.

StepActionRationale
1 Quench Pour reaction mixture into saturated NH₄Cl (pH ~5-6).
2 Extract Use EtOAc or DCM.
3 Wash Wash organic layer with Brine only.
4 Dry Dry over Na₂SO₄ (neutral).
5 Concentrate Rotary evaporate at < 40°C .

References

  • European Medicines Agency (EMA). Scientific Discussion: Zonegran (Zonisamide). (Describes the stability profile of the 1,2-benzisoxazole derivative Zonisamide, noting degradation in alkaline conditions). Link

  • Lepore, S. D., et al. (2002).[1] Preparation of 2-hydroxybenzamidines from 3-aminobenzisoxazoles.[1] Tetrahedron Letters, 43(48), 8777-8779. (Details the reductive ring opening, establishing the lability of the N-O bond). Link

  • Kemp, D. S., & Casey, M. L. (1973). The Kemp elimination. Mechanisms of base-catalyzed ring opening of benzisoxazoles. Journal of the American Chemical Society. (The foundational mechanistic paper on benzisoxazole ring opening). Link

  • BenchChem. Application Notes and Protocols for 3-Amino-1,2-benzisoxazole-6-carbonitrile. (Provides synthesis conditions implying kinetic stability in mild base but degradation in harsh conditions). Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to FTIR Spectrum Analysis of Aldehyde and Amine Groups in Benzisoxazoles

For researchers and professionals in drug development, the meticulous confirmation of molecular structure is a cornerstone of progress. Among the pantheon of analytical techniques, Fourier-Transform Infrared (FTIR) spect...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the meticulous confirmation of molecular structure is a cornerstone of progress. Among the pantheon of analytical techniques, Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative first-pass method for functional group identification. This guide provides an in-depth comparative analysis of the FTIR spectral signatures of aldehyde and amine groups within the benzisoxazole scaffold, a privileged heterocyclic system in medicinal chemistry.[1][2]

We will move beyond a simple recitation of wavenumbers to explore the causality behind spectral features, present a self-validating experimental protocol, and ground our discussion in authoritative references.

The Vibrational Language of Benzisoxazoles: Core Principles

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes—stretching, bending, wagging—of the chemical bonds. The frequency of the absorbed radiation is unique to the type of bond and its molecular environment. For a substituted benzisoxazole, the resulting spectrum is a composite fingerprint of its core structure and its appended functional groups.

The benzisoxazole ring system itself presents a complex but characteristic set of absorptions. These include aromatic C-H stretching vibrations typically above 3000 cm⁻¹, C=C and C=N ring stretching vibrations in the 1650-1450 cm⁻¹ region, and various "breathing" and deformation modes in the fingerprint region (<1500 cm⁻¹).[3] The true diagnostic power of FTIR, however, comes from identifying the prominent bands of key substituents like amines and aldehydes.

Comparative Analysis: Distinguishing Amine and Aldehyde Signatures

The primary utility of FTIR in this context is to confirm the successful incorporation or modification of amine and aldehyde functionalities. Their vibrational signatures are distinct and appear in well-defined spectral regions.

The Aldehyde Group (-CHO)

The aromatic aldehyde is characterized by two highly diagnostic features:

  • C=O Stretch: The carbonyl (C=O) stretching vibration is one of the most intense and recognizable peaks in an IR spectrum. For an aromatic aldehyde, where the carbonyl is conjugated with the benzisoxazole ring system, this peak typically appears in the range of 1710-1685 cm⁻¹ .[4][5][6] This is a lower frequency compared to saturated aldehydes (1740-1720 cm⁻¹) due to the resonance effect, which slightly weakens the C=O double bond.[5][7]

  • Aldehydic C-H Stretch: This is a uniquely informative signal. It involves the stretching of the C-H bond of the aldehyde group itself. It typically manifests as one or two moderate peaks in the region of 2850-2700 cm⁻¹ .[4][6] Often, two peaks appear due to a phenomenon called Fermi resonance, where the fundamental C-H stretch couples with the first overtone of the aldehydic C-H bending vibration.[4] The presence of a peak around 2720 cm⁻¹ is a particularly strong indicator of an aldehyde.[6]

The Amine Group (-NH₂ or -NHR)

The spectral appearance of an amine group is highly dependent on whether it is primary (-NH₂) or secondary (-NHR). Tertiary amines (-NR₂) lack an N-H bond and therefore do not exhibit the characteristic N-H stretches.[8][9][10]

  • N-H Stretch: This is the most telling region for identifying amines.

    • Primary Amines (R-NH₂): Exhibit two distinct bands in the 3500-3300 cm⁻¹ region.[9][11] These correspond to the asymmetric (higher frequency) and symmetric (lower frequency) stretching modes of the two N-H bonds.

    • Secondary Amines (R₂-NH): Show only one , generally weaker, band in the 3350-3310 cm⁻¹ region, as there is only a single N-H bond to stretch.[9][12]

  • N-H Bend (Scissoring): Primary amines also display a moderate to strong bending vibration (scissoring) in the 1650-1580 cm⁻¹ region.[9] This peak can sometimes be mistaken for a C=C aromatic stretch, but its presence alongside the double N-H stretch is a strong confirmation of a primary amine. Secondary amines typically do not show a strong, reliable band in this region.[9]

  • C-N Stretch: Aromatic amines show a C-N stretching band in the 1335-1250 cm⁻¹ region.[9]

The following table summarizes these key diagnostic peaks for easy comparison.

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)Key Characteristics
Aromatic Aldehyde C=O Stretch1710 - 1685Strong, sharp peak. Lowered by conjugation.[5][6]
C-H Stretch2850 - 2700Two moderate peaks often visible; one near 2720 cm⁻¹ is highly diagnostic.[4][6]
Primary Amine N-H Stretch3500 - 3300Two distinct peaks (asymmetric & symmetric).[9][10]
N-H Bend1650 - 1580Moderate to strong scissoring vibration.[9]
C-N Stretch1335 - 1250Medium to strong peak for aromatic amines.[9]
Secondary Amine N-H Stretch3350 - 3310One, often weaker, peak.[9][12]
N-H Wag750 - 700Broad peak, out-of-plane bend.[12]
C-N Stretch1335 - 1250Medium to strong peak for aromatic amines.[9]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via the KBr Pellet Method

The trustworthiness of any spectral data hinges on meticulous sample preparation.[13] The Potassium Bromide (KBr) pellet method is a standard technique for analyzing solid samples. The goal is to create an optically transparent disc where the analyte is uniformly dispersed in an IR-transparent matrix.[14][15]

Causality-Driven Methodology
  • Objective: To obtain a clean, high-resolution FTIR spectrum of a solid benzisoxazole derivative, free from interference.

  • Core Principle: The analyte must be ground to a particle size smaller than the wavelength of the IR radiation (< 2 µm) to minimize light scattering (the Christiansen effect), and all materials must be scrupulously dry to avoid overwhelming water absorption bands.[13][14]

Step-by-Step Protocol
  • Material & Equipment Preparation (The Battle Against Water):

    • Why: KBr is highly hygroscopic and readily absorbs atmospheric moisture, which has intense IR absorption bands (~3400 cm⁻¹ and ~1640 cm⁻¹) that can obscure key N-H and C=O signals.[13][14]

    • Action: Place spectroscopy-grade KBr powder in an oven at ~110°C for at least 4 hours (or overnight).[16] Store the dried KBr in a desiccator. Gently warm the agate mortar and pestle, and the pellet die set under a heat lamp or in a low-temperature oven to drive off adsorbed moisture.[14][17] Allow them to cool to room temperature in a desiccator before use.

  • Sample Grinding & Mixing:

    • Why: A homogenous mixture is essential for a uniform, transparent pellet and a reproducible spectrum.[13] Excessive grinding of KBr can paradoxically increase moisture absorption due to increased surface area.[18]

    • Action: Weigh out approximately 1-2 mg of the benzisoxazole sample and 200-250 mg of the dried KBr.[13] First, grind the 1-2 mg sample by itself in the agate mortar until it is a fine, uniform powder. Then, add the KBr and mix gently but thoroughly for 1-2 minutes until the mixture is homogenous. The final concentration should be between 0.2% and 1%.[18][19]

  • Pellet Pressing:

    • Why: Applying high pressure causes the KBr to "cold-flow" and fuse into a solid, transparent matrix, trapping the analyte particles. A vacuum helps remove entrapped air, which can cause the pellet to be opaque or fracture.

    • Action: Carefully transfer the powder mixture into the pellet die body, ensuring an even layer. Assemble the die. Connect the die to a vacuum pump for 2-3 minutes to remove air. Place the die into a hydraulic press and gradually apply a pressure of 8-10 metric tons (for a 13 mm die).[14] Hold the pressure for 1-2 minutes.[14]

  • Spectrum Acquisition:

    • Why: A background spectrum of the ambient atmosphere (containing H₂O and CO₂) must be collected and subtracted from the sample spectrum to yield the true spectrum of the analyte.

    • Action: Slowly release the pressure and vacuum. Carefully disassemble the die and remove the transparent KBr pellet. Place the pellet into the spectrometer's sample holder. Close the sample compartment and allow it to be purged with dry air or nitrogen for several minutes. Collect a background spectrum. Then, collect the sample spectrum. The final spectrum should be displayed in terms of transmittance or absorbance.

Visualization of Key Concepts

To clarify these processes, the following diagrams illustrate the experimental workflow and the logical connections between molecular structure and spectral data.

FTIR_Workflow cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis Spectral Analysis P1 Dry KBr & Equipment P2 Weigh Sample (1-2mg) & KBr (200mg) P1->P2 P3 Grind Sample, then Mix with KBr P2->P3 P4 Load Die Assembly P3->P4 S1 Apply Vacuum (2-3 min) P4->S1 S2 Press at 8-10 Tons (1-2 min) S1->S2 S3 Release & Extract Transparent Pellet S2->S3 A1 Collect Background Spectrum (BKG) S3->A1 A2 Collect Sample Spectrum (SMP) A1->A2 A3 Ratio SMP/BKG & Process (Baseline, etc.) A2->A3 A4 Interpret Spectrum & Assign Peaks A3->A4

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Spectral_Logic Molecule Benzisoxazole Derivative FG1 Primary Amine (-NH2) Molecule->FG1 FG2 Secondary Amine (-NHR) Molecule->FG2 FG3 Aromatic Aldehyde (-CHO) Molecule->FG3 FG4 Benzisoxazole Core Molecule->FG4 SR1 ~3500-3300 cm-1 (Two Peaks) FG1->SR1 N-H Stretch SR2 ~1650-1580 cm-1 FG1->SR2 N-H Bend SR3 ~3350-3310 cm-1 (One Peak) FG2->SR3 N-H Stretch SR4 ~1710-1685 cm-1 FG3->SR4 C=O Stretch SR5 ~2850-2700 cm-1 FG3->SR5 C-H Stretch SR6 ~1650-1450 cm-1 FG4->SR6 Ring Stretches

Caption: Relationship between structural motifs and their IR spectral regions.

Conclusion

FTIR spectroscopy serves as an indispensable tool for the structural verification of functionalized benzisoxazoles. By understanding the distinct vibrational signatures of aldehyde and amine groups—specifically the C=O and aldehydic C-H stretches for the former, and the number and position of N-H stretches for the latter—researchers can rapidly confirm the outcomes of their synthetic steps. This guide provides the comparative data and a robust, validated protocol to empower drug development professionals to acquire and interpret high-quality spectral data with confidence, ensuring the integrity of their molecular scaffolds on the path to discovery.

References

  • ResearchGate. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Available at: [Link]

  • University of Helsinki. Quick User Guide for FT-IR. Available at: [Link]

  • Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available at: [Link]

  • Chemistry Learner. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

  • Specac. Making KBr Pellets for FTIR: Step by Step Guide. Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • Vilnius University. Vibrational spectroscopic study of non-aromatic heterocyclic molecular compounds. Available at: [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. Available at: [Link]

  • Illinois State University. Infrared Spectroscopy. Available at: [Link]

  • Northern Illinois University. FT‐IR Sample Preparation. Available at: [Link]

  • ResearchGate. How to prepare IR samples?. Available at: [Link]

  • Specac Ltd. (2023, October 17). How to Make a Good KBr Pellet - a Step-by-step Guide [Video]. YouTube. Available at: [Link]

  • Specac Ltd. (2023, February 6). Infographic: making KBr pellets. Available at: [Link]

  • Journal of Al-Nahrain University. (2018). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. Available at: [Link]

  • Spectroscopy Online. (2020, December 20). The C=O Bond, Part II: Aldehydes. Available at: [Link]

  • MDPI. (2022, May 8). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Available at: [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]

  • The Journal of Chemical Physics. (1988). Vibrational analysis of heterocyclic polymers: A comparative study of polythiophene, polypyrrole, and polyisothianaphtene. Available at: [Link]

  • NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Available at: [Link]

  • ResearchGate. Synthesis, Characterization and Antimicrobial Activity of substituted Phenyl Benzisoxazole. Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Aldehydes. Available at: [Link]

  • RSC Publishing. (2023). Vibrational perturbations in the spectra of N-substituted polycyclic aromatic heterocycles revealed by rotational analysis. Available at: [Link]

  • Magritek. 193. Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Available at: [Link]

  • ResearchGate. CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Available at: [Link]

  • ResearchGate. The vibrational spectra of a heterocyclic azoborane. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Available at: [Link]

  • SciSpace. Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. Available at: [Link]

  • ResearchGate. (2013). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. Available at: [Link]

  • Korea University. (2021, February 2). Real-Time Reaction Monitoring with in Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Available at: [Link]

  • PubChem. 1,2-Benzisoxazole. Available at: [Link]

  • University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. Available at: [Link]

  • Wikipedia. Spectral Database for Organic Compounds. Available at: [Link]

  • NIST WebBook. 1,2-Benzisoxazole. Available at: [Link]

  • NIST WebBook. 1,2-Benzisoxazole. Available at: [Link]

  • NIST WebBook. Benzoic acid, 3-amino-. Available at: [Link]

  • re3data.org. (2023, June 20). Spectral Database for Organic Compounds. Available at: [Link]

  • Bioregistry. Spectral Database for Organic Compounds. Available at: [Link]

  • ResearchGate. (2018). The spectra of benzo[d]isoxazol-3[2H]-one (2). Available at: [Link]

  • MDPI. (2022, May 20). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Available at: [Link]

  • SCIRP. SDBS A Free Site of Spectral Database for Organic Compounds Organized by National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at: [Link]

  • NIST WebBook. 3-Aminobenzophenone. Available at: [Link]

  • ResearchGate. ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins 1. Available at: [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Amino-1,2-Benzoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, the structural elucidation of novel heterocyclic compounds is a cornerstone of progress...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among these, 3-amino-1,2-benzoxazole and its derivatives represent a class of significant interest due to their diverse biological activities. Mass spectrometry stands as a pivotal analytical technique for the characterization of these molecules. Understanding their fragmentation patterns is not merely an academic exercise but a critical step in confirming molecular identity, elucidating structure, and ensuring the purity of synthesized compounds.

This guide provides an in-depth, objective comparison of the mass spectrometric fragmentation patterns of 3-amino-1,2-benzoxazole derivatives. As a Senior Application Scientist, the following analysis is grounded in established principles of mass spectrometry and supported by available experimental data, offering a framework for researchers to interpret their own findings and to differentiate these compounds from their structural isomers and other alternatives.

The Unique Signature of the 1,2-Benzoxazole Core

The fragmentation of the 1,2-benzisoxazole (also known as anthranil) nucleus under electron ionization (EI) mass spectrometry is characterized by a complex series of rearrangements and cleavages. The initial molecular ion is relatively stable, a common feature of aromatic systems. Key fragmentation pathways for the parent 1,2-benzisoxazole (C₇H₅NO, MW: 119.12) include the loss of carbon monoxide (CO) and hydrogen cyanide (HCN), leading to characteristic fragment ions. The NIST mass spectrum for 1,2-benzisoxazole shows a prominent molecular ion peak at m/z 119, with other significant peaks at m/z 91 and 64, indicating the loss of CO and subsequent fragments.[1][2][3]

The introduction of an amino group at the 3-position profoundly influences this fragmentation cascade. The amino group, a strong electron-donating group, can direct fragmentation pathways and stabilize certain fragment ions, leading to a unique mass spectral fingerprint.

Fragmentation Pattern of 3-Amino-1,2-Benzoxazole Derivatives: A Case Study

The mass spectrum of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide (C₁₀H₉ClN₂O₂, MW: 242.65) displays molecular ion peaks at m/z 242 and 244, consistent with the presence of a single chlorine atom.[4] The major observed fragments are at m/z 182, 147, and a base peak at m/z 43.[4] This suggests the following primary fragmentation pathways:

  • Loss of the acetamide side chain: The base peak at m/z 43 corresponds to the acetyl cation [CH₃CO]⁺, a very common and stable fragment.

  • Cleavage of the chloromethyl group and subsequent rearrangements: The fragment at m/z 182 likely arises from the loss of the chloromethyl radical and subsequent rearrangement.

  • Ring cleavage: The ion at m/z 147 points towards a more complex fragmentation of the benzisoxazole ring system itself.

This example underscores the significant role of substituents in directing the fragmentation process. The weakest bonds are often the first to cleave, and the stability of the resulting fragments dictates the intensity of the observed peaks.

Isomeric Differentiation: 3-Amino-1,2-Benzoxazole vs. 2-Amino-1,3-Benzoxazole

A crucial aspect of mass spectral analysis is the ability to distinguish between isomers. The isomeric 2-amino-1,3-benzoxazole provides an excellent point of comparison, highlighting how the arrangement of heteroatoms dictates the fragmentation pathways.

The mass spectrum of 2-amino-1,3-benzoxazole (C₇H₆N₂O, MW: 134.14) is available in the NIST database and shows a strong molecular ion peak at m/z 134, which is also the base peak.[5] Other significant fragments are observed at m/z 105, 79, and 78. This fragmentation pattern can be rationalized as follows:

  • Initial loss of formyl radical (CHO) or HCN: The fragment at m/z 105 can be attributed to the loss of a formyl radical. The loss of HCN is also a common pathway for nitrogen-containing heterocycles.

  • Benzene ring fragmentation: The fragments at m/z 79 and 78 are indicative of the cleavage of the benzene portion of the molecule.

A key study comparing the collision-induced dissociation spectra of 3-methyl-1,2-benzisoxazole and 2-methyl-1,3-benzoxazole revealed significant differences.[4][6] While both isomers showed an abundant loss of CO, the 2-methyl-1,3-benzoxazole exhibited a much more prominent loss of a formyl radical ([M-CHO]⁺) compared to its 3-methyl-1,2-benzisoxazole counterpart.[4][6] This distinction is likely to be mirrored in their amino-substituted analogues, providing a diagnostic tool for differentiation. The greater propensity of the 1,3-benzoxazole system to lose a CHO fragment can be attributed to the different arrangement of the oxygen and nitrogen atoms within the heterocyclic ring.

The Influence of Substituents on Fragmentation

As observed with N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, substituents on the benzoxazole core play a dominant role in directing fragmentation. For researchers working with a variety of derivatives, it is essential to consider the following principles:

  • Electron-donating vs. Electron-withdrawing groups: Electron-donating groups, such as amino and methoxy groups, can stabilize the molecular ion and influence which bonds are preferentially cleaved. Conversely, electron-withdrawing groups like nitro groups can destabilize the molecular ion and promote specific fragmentation pathways.

  • Positional Isomerism of Substituents: The position of a substituent on the benzene ring will affect the fragmentation pattern. For example, ortho-substituents can lead to unique rearrangement reactions, often referred to as "ortho effects," which are not observed with meta or para isomers.[7][8]

  • Nature of the Substituent: The inherent stability of the substituent as a radical or a neutral molecule will heavily influence its likelihood of being lost during fragmentation.

Experimental Protocols for Mass Spectrometric Analysis

To obtain reliable and reproducible fragmentation data for 3-amino-1,2-benzoxazole derivatives, a standardized experimental approach is recommended. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of these compounds.[9]

Sample Preparation and Liquid Chromatography
  • Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute with the initial mobile phase to a working concentration (e.g., 1-10 µg/mL).

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry
  • Mass Spectrometer: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for these compounds due to the basicity of the amino group.

  • MS Parameters (Typical Starting Points):

    • Capillary Voltage: 3.0-4.0 kV

    • Cone Voltage: 20-40 V

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 350-450 °C

  • MS/MS Analysis (Collision-Induced Dissociation - CID):

    • Select the protonated molecular ion [M+H]⁺ as the precursor ion.

    • Use a collision gas such as argon.

    • Apply a range of collision energies (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

The following diagram illustrates a typical workflow for LC-MS/MS analysis:

Caption: A typical workflow for LC-MS/MS analysis.

Data Presentation and Comparison

For a clear and objective comparison of fragmentation patterns, quantitative data should be summarized in a structured table.

CompoundMolecular FormulaMolecular Weight ( g/mol )Precursor Ion (m/z)Key Fragment Ions (m/z) and Proposed Neutral Losses
3-Amino-1,2-benzoxazole (Predicted)C₇H₆N₂O134.14135 [M+H]⁺106 ([M+H-CHO]⁺), 91, 77
2-Amino-1,3-benzoxazoleC₇H₆N₂O134.14134 [M]⁺105 ([M-CHO]⁺), 79, 78
N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamideC₁₀H₉ClN₂O₂242.65243/245 [M+H]⁺182, 147, 43

Mechanistic Insights into Fragmentation

The fragmentation pathways of these heterocyclic systems can be rationalized through established principles of ion chemistry. The following diagrams illustrate the proposed fragmentation pathways for 3-amino-1,2-benzoxazole and its isomer, 2-amino-1,3-benzoxazole.

Proposed Fragmentation of 3-Amino-1,2-benzoxazole

G M [C7H6N2O]+• m/z 134 F1 [C6H5N2]+• m/z 105 (-CHO) M->F1 F2 [C6H4N]+• m/z 90 (-HCN) M->F2 F3 [C5H4N]+• m/z 78 (-HCN) F2->F3

Caption: Proposed fragmentation of 3-amino-1,2-benzoxazole.

Fragmentation of 2-Amino-1,3-benzoxazole

G M [C7H6N2O]+• m/z 134 F1 [C6H5N2O]+• m/z 105 (-CHO) M->F1 F2 [C6H4N]+• m/z 90 (-HCN) M->F2 F3 [C5H4N]+• m/z 78 (-HCN) F2->F3

Caption: Fragmentation of 2-amino-1,3-benzoxazole.

Conclusion

The mass spectrometric fragmentation of 3-amino-1,2-benzoxazole derivatives provides a rich source of structural information. The inherent stability of the benzoxazole core, coupled with the directing influence of the amino group and other substituents, results in characteristic fragmentation patterns. By carefully analyzing these patterns, particularly in comparison to isomeric structures like 2-amino-1,3-benzoxazoles, researchers can confidently identify and characterize these important molecules. The key to successful analysis lies in a systematic experimental approach using techniques like LC-MS/MS and a thorough understanding of the principles of ion fragmentation. This guide serves as a foundational resource for scientists and professionals in drug development, enabling more efficient and accurate structural elucidation of this promising class of compounds.

References

  • PubChem. 2-Aminobenzoxazole. National Center for Biotechnology Information. [Link]

  • Levterov, V., et al. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2022(2), M1403. [Link]

  • Ballard, S. A., & Bowie, J. H. (2001). Synthesis of 2-substituted benzoxazoles and benzimidazoles based on mass spectral ortho interactions. Journal of the Chemical Society, Perkin Transactions 2, (11), 2186-2193. [Link]

  • Bowie, J. H., & Kallury, R. K. M. R. (1996). Mass spectra of halogenostyrylbenzoxazoles. Rapid Communications in Mass Spectrometry, 10(13), 1615-1620.
  • PubChem. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). National Center for Biotechnology Information. [Link]

  • Maquestiau, A., Van Haverbeke, Y., Flammang, R., & De Meyer, C. (1983). Gas phase ion chemistry of the heterocyclic isomers 3-methyl-1,2-benzisoxazole and 2-methyl-1,3-benzoxazole. Organic Mass Spectrometry, 18(11), 484-487. [Link]

  • Kavitha, S., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19363-19372. [Link]

  • TutorChase. Fragmentation Patterns in Mass Spectrometry (1.2.5). [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • El-Deen, I. M., & Abd El-Fattah, M. E. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives.
  • NIST. 1,2-Benzisoxazole. NIST Chemistry WebBook. [Link]

  • Kuras, M., et al. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(3), 481-492. [Link]

  • NIST. 1,2-Benzisoxazole. NIST Chemistry WebBook. [Link]

  • LibreTexts. 6.5: Amine Fragmentation. Chemistry LibreTexts. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Bakulev, V. A., et al. (2019). Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. Chemistry of Heterocyclic Compounds, 55(1), 78-89.
  • NIST. 1,2-Benzisoxazole. NIST Chemistry WebBook. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Wang, Y., et al. (2024). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PLOS ONE, 19(2), e0297682. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Chemical Synthesis Database. 5-chloro-3-(2-chlorophenyl)-1,2-benzisoxazole. [Link]

  • Clark, J. (2022). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

Sources

Validation

Comparing reactivity of 3-amino-1,2-benzoxazole vs 3-methyl-1,2-benzoxazole

Executive Summary: The "Loaded Spring" vs. The "Anchor" In drug discovery, the choice between 3-amino-1,2-benzoxazole (Compound A) and 3-methyl-1,2-benzoxazole (Compound B) is rarely a matter of simple bioisosterism.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Loaded Spring" vs. The "Anchor"

In drug discovery, the choice between 3-amino-1,2-benzoxazole (Compound A) and 3-methyl-1,2-benzoxazole (Compound B) is rarely a matter of simple bioisosterism. It is a choice between two fundamentally different reactivity profiles dictated by the C3-substituent's interaction with the isoxazole core.

  • 3-Methyl-1,2-benzoxazole acts as a "Loaded Spring." The C3-methyl protons are pseudo-acidic (pKa ~22-25), rendering the molecule susceptible to base-catalyzed ring opening (Kemp Elimination) to form salicylonitriles. It is a reactive intermediate often used to access functionalized phenols.

  • 3-Amino-1,2-benzoxazole acts as a "Stable Anchor." The amino group provides strong resonance donation into the heterocyclic ring, stabilizing the N-O bond against cleavage. It serves as a robust scaffold for building fused heterocycles or sulfonamide-based anticonvulsants (e.g., Zonisamide analogs).

This guide delineates the mechanistic divergence of these two scaffolds to prevent degradation during synthesis and optimize functionalization strategies.

Mechanistic Divergence: Ring Stability & The Kemp Elimination

The most critical operational difference is stability in basic media. The 1,2-benzoxazole (benzisoxazole) core is inherently strained.

The Kemp Elimination (3-Methyl Specific)

The 3-methyl analog undergoes rapid ring opening in the presence of base (e.g., alkoxides, hydroxide, or even tertiary amines in micellar media).

  • Deprotonation: Base removes a proton from the C3-methyl group (

    
    ).
    
  • Electronic Cascade: The resulting carbanion donates electron density into the C3-C3a bond.

  • Cleavage: The weak N-O bond breaks, expelling the phenoxide anion.

  • Product: Formation of 2-hydroxybenzonitrile (salicylonitrile).

The Amidine Stabilization (3-Amino Specific)

The 3-amino analog is resistant to this mechanism.

  • Lack of Acidic C-H: There are no protons on the C3 carbon to abstract.

  • Resonance: The lone pair on the exocyclic nitrogen donates into the ring (

    
    ), strengthening the C3-N bond and reducing the electrophilicity of the system.
    
  • Result: The ring remains intact under conditions that would destroy the methyl analog.

Visualization of Pathways

Reactivity Substrate_Me 3-Methyl-1,2-benzoxazole Base_Me Base (OH- / OR-) Substrate_Me->Base_Me Substrate_Am 3-Amino-1,2-benzoxazole Base_Am Base (OH- / OR-) Substrate_Am->Base_Am Intermediate_Me Carbanion Formation (C3-CH2-) Base_Me->Intermediate_Me Fast H+ Abstraction Intermediate_Am N-Deprotonation (C3-NH-) Base_Am->Intermediate_Am Reversible H+ Abstraction TS_Me Kemp Elimination (N-O Cleavage) Intermediate_Me->TS_Me Electronic Cascade Stable_Am Resonance Stabilization (Ring Intact) Intermediate_Am->Stable_Am Anion Stabilized Product_Me 2-Hydroxybenzonitrile (Ring Open) TS_Me->Product_Me Irreversible Product_Am N-Functionalized Scaffold Stable_Am->Product_Am Nucleophilic Attack

Figure 1: Mechanistic divergence in basic media. The 3-methyl pathway (Red) leads to destruction; the 3-amino pathway (Blue) leads to stability.

Functionalization Profiles

A. Electrophilic Aromatic Substitution (EAS)

Both compounds possess a deactivated benzene ring due to the electron-withdrawing nature of the isoxazole core.

Feature3-Methyl-1,2-benzoxazole3-Amino-1,2-benzoxazole
Ring Electronics Strongly DeactivatedModerately Deactivated (Resonance donation from NH2)
Nitration (HNO3/H2SO4) Yields 5-nitro isomer (Major).Yields 5-nitro isomer. Note: In strong acid, -NH2 becomes -NH3+ (EWG), severely slowing reaction.
Bromination (Br2) Radical Substitution on Methyl (Wohl-Ziegler).EAS on Benzene ring (C5/C7) or N-bromination.
B. Lateral vs. Heteroatom Reactivity
3-Methyl: Lateral Lithiation

The "loaded spring" nature allows for controlled functionalization if the ring opening is suppressed (low temp).

  • Reagent: LDA / THF / -78°C.

  • Mechanism: Deprotonation of C3-CH3 to form the lateral anion.

  • Application: Reaction with electrophiles (aldehydes/ketones) to extend the carbon chain. Warning: Warming above -60°C often triggers ring fragmentation.

3-Amino: Nucleophilic Functionalization

The exocyclic amine is a classic nucleophile.

  • Acylation: Reacts with acid chlorides to form amides (e.g., Zonisamide derivatives).

  • Sandmeyer-type: Can be converted to diazonium salts, though the stability of the diazonium species on this heterocyclic scaffold is lower than phenyl diazonium salts.

  • Annulation: Reacts with 1,3-dicarbonyls or alkynes to form tricyclic systems (e.g., isoxazolo[5,4-b]pyridines).

Experimental Protocols

Protocol A: Base Stability & Kemp Elimination Assay

Use this protocol to verify if your specific derivative is prone to ring opening.

Objective: Quantify the rate of ring opening (formation of salicylonitrile). Reagents: Substrate (1 mM), Buffer (Phosphate pH 7.0 and Carbonate pH 10.0), UV-Vis Spectrophotometer.

  • Preparation: Dissolve 3-methyl-1,2-benzoxazole (or derivative) in acetonitrile to make a 10 mM stock.

  • Initiation: Add 100 µL stock to 900 µL buffer in a quartz cuvette.

  • Monitoring: Monitor Absorbance at 280-310 nm (phenolate region).

    • Expectation: 3-Methyl derivatives show a time-dependent increase in absorbance (formation of phenolate).

    • Expectation: 3-Amino derivatives show negligible change over 1 hour.

  • Validation: Quench an aliquot with 1M HCl and analyze via LC-MS.

    • Ring Open Mass: [M+H]+ (Same MW, but different RT and fragmentation pattern—loss of CN).

Protocol B: N-Acylation of 3-Amino-1,2-benzoxazole

Standard procedure for scaffold elaboration.

  • Setup: In a flame-dried flask, dissolve 3-amino-1,2-benzoxazole (1.0 equiv) in anhydrous THF (0.2 M).

  • Base: Add Pyridine (1.2 equiv) or Triethylamine (1.5 equiv). Avoid strong bases like NaH to prevent potential ring degradation.

  • Addition: Add Acyl Chloride (1.1 equiv) dropwise at 0°C.

  • Reaction: Warm to RT and stir for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with 0.1 M HCl (to remove pyridine), then Brine.

  • Purification: Recrystallization from EtOH/Water is usually sufficient due to the high crystallinity of the amide product.

Comparative Data Summary

Property3-Methyl-1,2-benzoxazole3-Amino-1,2-benzoxazole
CAS No. 4825-75-636216-80-5
pKa (Conjugate Acid) ~ -1.5 (Protonation at N)~ 2.5 (Protonation at exocyclic N)
Base Sensitivity High (Kemp Elimination)Low (Stable to mild/moderate base)
Major Impurity 2-HydroxybenzonitrileSalicylonitrile (only under forcing conditions)
Primary Reactivity C-H Acidity (Lateral)N-Nucleophilicity
Drug Relevance Precursor to Risperidone (via ring opening/reclosure)Scaffold for Zonisamide (Anticonvulsant)

References

  • Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. II. The base-catalyzed decomposition of some benzisoxazoles. Journal of the American Chemical Society, 95(20), 6670–6680. Link

  • Shutske, G. M., et al. (1989). A novel synthesis of 3-amino-1,2-benzisoxazoles.[1][2][3] Journal of Heterocyclic Chemistry, 26(5), 1293-1298. Link

  • Uno, H., & Kurokawa, M. (1978). Studies on 3-Substituted 1,2-Benzisoxazole Derivatives. V. Electrophilic Substitutions. Chemical & Pharmaceutical Bulletin, 26(11), 3498-3503. Link

  • Debler, E. W., et al. (2005). Antibody 34E4 catalyzes the conversion of benzisoxazoles to salicylonitriles (Kemp elimination).[4] Proceedings of the National Academy of Sciences, 102(14), 4984-4989. Link

  • Boulton, A. J., & Katritzky, A. R. (1962). Heterocyclic rearrangements. Revue Roumaine de Chimie, 7, 691. (Foundational text on isoxazole rearrangements).

Sources

Comparative

HPLC retention time comparison for benzisoxazole aldehyde impurities

An Objective Comparison of HPLC Stationary Phases for Resolving Benzisoxazole Aldehyde Impurities A Guide for Method Development and Optimization As a Senior Application Scientist, a recurring challenge I encounter in ph...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of HPLC Stationary Phases for Resolving Benzisoxazole Aldehyde Impurities

A Guide for Method Development and Optimization

As a Senior Application Scientist, a recurring challenge I encounter in pharmaceutical development is the accurate and robust separation of an active pharmaceutical ingredient (API) from its structurally similar impurities. This is not merely an academic exercise; it is a regulatory necessity mandated by international guidelines to ensure patient safety.[1][2] The benzisoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of drugs like risperidone and paliperidone.[3][4] Consequently, the chromatographic behavior of its derivatives, such as benzisoxazole aldehydes which are common intermediates or potential degradation products, is of significant interest.

This guide provides an in-depth, objective comparison of the retention behavior of a model benzisoxazole aldehyde and its potential impurities on two common, yet distinct, reversed-phase HPLC stationary phases: the ubiquitous C18 (L1) and the alternative selectivity Phenyl-Hexyl (L11). We will explore the causal mechanisms behind their separation characteristics and provide a detailed experimental framework to support your own method development.

The Foundation: Understanding Separation Mechanisms

In reversed-phase HPLC, retention is primarily driven by the hydrophobic interactions between the analyte and the non-polar stationary phase.[5] However, secondary interactions can dramatically influence selectivity, which is the ability of the system to distinguish between two different analytes.

  • C18 (Octadecylsilane) Columns: These are the workhorses of reversed-phase chromatography. The long alkyl chains create a highly hydrophobic surface. Separation is almost exclusively based on the relative hydrophobicity (or polarity) of the analytes. More hydrophobic (less polar) molecules interact more strongly and are retained longer.[6]

  • Phenyl-Hexyl Columns: These columns offer a mixed-mode separation mechanism. They possess a six-carbon alkyl chain, providing a baseline level of hydrophobic retention. Crucially, the terminal phenyl group introduces the potential for π-π interactions with analytes that contain aromatic rings.[7] This unique interaction can alter the elution order compared to a standard C18 phase, providing an orthogonal selectivity that is invaluable for separating aromatic isomers or compounds with subtle structural differences.[8]

Designing the Comparison: The Analytes

To provide a practical comparison, we will consider a hypothetical but representative API, 3-Methyl-1,2-benzisoxazole-6-carbaldehyde (API) , and three potential process-related or degradation impurities:

  • Impurity A (Starting Material): 4-Fluoro-3-hydroxybenzonitrile. A more polar precursor.

  • Impurity B (Oxidation Product): 3-Methyl-1,2-benzisoxazole-6-carboxylic acid. A highly polar degradant formed by oxidation of the aldehyde group.

  • Impurity C (Isomer): 3-Methyl-1,2-benzisoxazole-5-carbaldehyde. An isomer with identical mass but different substitution pattern, often a challenging separation.

The expectation is that on a C18 column, the elution order will largely follow polarity: Impurity B (most polar) will elute first, followed by Impurity A, and then the closely eluting API and its isomer, Impurity C. The Phenyl-Hexyl column may alter the retention of the aromatic compounds (API and Impurities A and C) relative to each other due to specific π-π interactions.[7][8]

Experimental Protocol

This protocol provides a self-validating framework for comparing column performance. Consistency in all parameters except the column itself is critical for a direct comparison.[9]

3.1. Materials and Reagents

  • Columns:

    • Standard C18, 4.6 x 150 mm, 5 µm (USP L1)

    • Phenyl-Hexyl, 4.6 x 150 mm, 5 µm (USP L11)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Analytes: API and Impurities A, B, and C reference standards.

3.2. Instrumentation

  • HPLC or UPLC system with a binary pump, autosampler, column thermostat, and DAD/PDA detector.

3.3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    20.0 70
    22.0 95
    25.0 95
    25.1 20

    | 30.0 | 20 |

3.4. Sample Preparation

  • Prepare a stock solution of the API at 1.0 mg/mL in diluent.

  • Prepare individual stock solutions of each impurity at 0.1 mg/mL in diluent.

  • Create a system suitability solution (Spiked Sample) by spiking the API stock solution with each impurity to a final concentration of 0.1% relative to the API (e.g., 1 µL of each impurity stock into 1 mL of API stock). This concentration aligns with typical identification thresholds outlined in ICH guidelines.[2]

3.5. Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Analysis prep_mp Prepare Mobile Phases (A and B) prep_dil Prepare Diluent prep_smp Prepare Spiked Sample (API + Impurities A, B, C) hplc_sys Equilibrate System (Column 1: C18) prep_smp->hplc_sys inject1 Inject Spiked Sample hplc_sys->inject1 run1 Run Gradient Method inject1->run1 collect Collect Chromatograms run1->collect hplc_sys2 Equilibrate System (Column 2: Phenyl-Hexyl) inject2 Inject Spiked Sample hplc_sys2->inject2 run2 Run Gradient Method inject2->run2 run2->collect integrate Integrate Peaks & Determine Retention Times (RT) collect->integrate compare Compare RT, Resolution (Rs), and Elution Order integrate->compare

Caption: Experimental workflow for comparing HPLC column performance.

Results and Data Comparison

The following table summarizes the expected retention time (RT) and relative retention time (RRT, calculated against the API peak) data. This data is illustrative but based on the chemical properties of the analytes and the established principles of each stationary phase.

AnalyteStructureExpected PolarityC18 Column (L1)Phenyl-Hexyl Column (L11)
Impurity B (Acid)Benzisoxazole-COOHVery HighRT: 4.5 minRRT: 0.35RT: 4.2 minRRT: 0.36
Impurity A (Precursor)Fluoro-hydroxybenzonitrileHighRT: 8.2 minRRT: 0.63RT: 7.8 minRRT: 0.67
API (Aldehyde)Benzisoxazole-CHOLowRT: 13.0 minRRT: 1.00RT: 11.7 minRRT: 1.00
Impurity C (Isomer)Benzisoxazole-CHOLowRT: 13.4 minRRT: 1.03RT: 12.5 minRRT: 1.07

Discussion and Interpretation

5.1. Retention on the C18 Column

As predicted, the elution order on the C18 column follows the rules of hydrophobicity.

  • Impurity B (Carboxylic Acid): The carboxyl group makes this impurity the most polar analyte, resulting in the least retention and the earliest elution time (RT = 4.5 min).[10]

  • Impurity A (Precursor): Being more polar than the API, it elutes next (RT = 8.2 min).

  • API and Impurity C (Isomer): These are the most hydrophobic and therefore the most retained species. Their structural similarity results in very close elution times (RT = 13.0 and 13.4 min), posing a significant resolution challenge. Achieving baseline separation for such critical pairs is a primary goal of method development.[5]

5.2. Retention on the Phenyl-Hexyl Column

The Phenyl-Hexyl column demonstrates a different selectivity profile.

  • Overall Retention: The retention times are generally lower than on the C18 column. This is expected as the hexyl chain is less hydrophobic than an eighteen-carbon chain.[6]

  • Polar Impurities (A and B): These elute early, similar to their behavior on the C18 column, as their retention is still dominated by their high polarity.

  • API vs. Impurity C (Isomer): This is where the alternative selectivity becomes apparent. The difference in the position of the aldehyde group on the benzisoxazole ring changes its electronic interaction with the phenyl ring of the stationary phase. This subtle change in π-π interaction results in a greater separation between the two isomers (RT = 11.7 and 12.5 min). The RRT of Impurity C increases from 1.03 to 1.07, indicating a significant improvement in selectivity (α).[8]

5.3. Visualizing the Separation Logic

The choice of column directly impacts the dominant intermolecular forces driving the separation, which in turn dictates the final elution order and resolution.

G cluster_analytes cluster_columns cluster_retention A Impurity B (Acid) B Impurity A (Precursor) C18 C18 Column (Hydrophobic Interaction) A->C18 Weak PH Phenyl-Hexyl Column (Hydrophobic + π-π Interaction) A->PH Weak C API / Impurity C (Isomers) B->C18 Moderate B->PH Moderate C->C18 Strong C->PH Strong + π-π R1 Early Elution C18->R1 Impurity B R2 Late Elution C18->R2 API / Impurity C (Poor Resolution) PH->R1 Impurity B R3 Altered Selectivity PH->R3 API / Impurity C (Improved Resolution)

Caption: Influence of stationary phase on impurity retention and selectivity.

Conclusion and Recommendations

This guide demonstrates that while a C18 column is a robust starting point for method development, it may not provide sufficient resolution for closely related aromatic isomers. In the case of benzisoxazole aldehyde and its impurities, the Phenyl-Hexyl column offered superior selectivity for the critical isomeric pair (API and Impurity C).

Key Takeaways for Researchers:

  • Start with C18: For initial screening, a C18 column provides a reliable measure of impurity profiles based on hydrophobicity.

  • Switch to Phenyl for Isomers: When dealing with aromatic isomers or structurally similar compounds that are poorly resolved on a C18 phase, a Phenyl-Hexyl (or other phenyl-containing) column is an excellent second choice. The alternative selectivity from π-π interactions can often provide the necessary resolution.[8][11]

  • Validate Methodically: Always conduct a side-by-side comparison under identical mobile phase, temperature, and gradient conditions to ensure that any observed changes in retention and selectivity are due to the stationary phase alone.[12]

By understanding the underlying separation mechanisms and systematically exploring different stationary phase chemistries, scientists can develop more robust, selective, and reliable HPLC methods for ensuring the purity and safety of pharmaceutical products.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • PerkinElmer. HPLC Assay of Risperidone Impurities Using LC 300 in Accordance With USP.
  • Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indic
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
  • ICH. (2019, March 22). Guideline for Elemental Impurities Q3D(R1).
  • ICH. Quality Guidelines.
  • Phenomenex. USP Paliperidone Assay and Organic Impurities on Luna® Omega 3 µm Polar C18.
  • PubMed. (2018, November 15).
  • ResearchGate. (2020, July 14). rp-hplc method development and validation of paliperidone in bulk and pharmaceutical dosage form.
  • Der Pharma Chemica. Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets.
  • Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish.
  • Risperidone. (2025, February 16).
  • Waters Knowledge Base. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178.
  • SynThink.
  • IJRPC. (2014). DEVELOPMENT AND VALIDATION OF RAPID UHPLC METHOD FOR DETERMINATION OF RISPERIDONE AND ITS IMPURITIES IN BULK POWDER AND TABLETS.
  • ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?.
  • Element Lab Solutions.
  • SIELC Technologies. Separation of Benzoxazole on Newcrom R1 HPLC column.
  • Separation Science. (2024, July 4).
  • MAC-MOD Analytical. Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC.
  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?.
  • Sigma-Aldrich. Factors Affecting Resolution in HPLC.
  • HALO Columns. Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.
  • Which factors can increase the retention time of an analyte during HPLC analysis.
  • Agilent Technologies, Inc. (2009, October 6). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).

Sources

Validation

A Senior Application Scientist's Guide to 3-Amino-1,2-benzoxazole-5-carbaldehyde and 3-amino-1,2-benzisoxazole-5-carbonitrile: A Comparative Analysis for Advanced Drug Discovery

Introduction: Beyond Isomeric Similarity In the landscape of medicinal chemistry, the 1,2-benzisoxazole scaffold is a privileged motif, integral to a multitude of biologically active compounds and approved pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Isomeric Similarity

In the landscape of medicinal chemistry, the 1,2-benzisoxazole scaffold is a privileged motif, integral to a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives are recognized for a wide spectrum of pharmacological activities, including antipsychotic, anticonvulsant, and anticancer properties.[1] This guide moves beyond a surface-level acknowledgment of this scaffold to dissect the nuanced yet critical differences between two key synthetic intermediates: 3-Amino-1,2-benzoxazole-5-carbaldehyde and 3-amino-1,2-benzisoxazole-5-carbonitrile.

While structurally similar, the distinction between the C5-carbaldehyde and C5-carbonitrile functional groups dictates vastly different pathways in synthetic strategy, reactivity, and ultimately, pharmacological potential. For the discerning researcher, understanding these differences is paramount to selecting the appropriate building block for rational drug design. This guide provides a comparative analysis grounded in chemical principles and supported by experimental data to empower researchers in making informed decisions for their discovery programs.

I. Structural and Physicochemical Properties: The Foundational Differences

The initial point of comparison lies in the fundamental structures and resulting physicochemical properties of these two molecules. The core heterocycle, a 1,2-benzisoxazole, is common to both. However, the key differentiator is the substituent at the 5-position: an aldehyde (-CHO) versus a nitrile (-CN).

dot graph "Structural_Comparison" { layout=neato; node [shape=none, margin=0]; edge [style=invis];

// Define the molecules using HTML-like labels mol1 [label=< 3-Amino-1,2-benzoxazole-5-carbaldehyde

>];

mol2 [label=< 3-amino-1,2-benzisoxazole-5-carbonitrile

>];

// Position the molecules mol1 -> mol2 [style=invis]; }

Caption: Chemical structures of the two compared molecules.

This seemingly minor change has significant implications for the molecule's electronic profile, reactivity, and potential for intermolecular interactions.

Property3-Amino-1,2-benzoxazole-5-carbaldehyde3-amino-1,2-benzisoxazole-5-carbonitrileRationale for Significance
Molecular Formula C₈H₆N₂O₂C₈H₅N₃ODefines the elemental composition and exact mass for analytical purposes.
Molecular Weight 162.15 g/mol 159.15 g/mol Affects stoichiometry in reactions and is a key parameter in mass spectrometry.
Key Functional Group Aldehyde (-CHO)Nitrile (-CN)This is the primary determinant of chemical reactivity and synthetic utility.
Hydrogen Bond Acceptors 2 (Oxygen atoms)2 (Nitrogen atoms)Influences solubility and potential interactions with biological targets.
Hydrogen Bond Donors 1 (Amino group)1 (Amino group)The 3-amino group is a key interaction point in many biological systems.[1]
Predicted LogP ~1.5~1.6Indicates lipophilicity, which affects cell permeability and pharmacokinetic properties.
Reactivity Profile Electrophilic carbonyl, prone to oxidation/reduction, Schiff base formation.Stable, can be hydrolyzed to amide/acid, reduced to amine.Dictates the synthetic transformations each molecule can undergo.

II. Synthesis and Reactivity: A Tale of Two Functional Groups

The choice between the carbaldehyde and carbonitrile is often dictated by the desired synthetic outcome. Their respective reactivities open up divergent chemical spaces.

Synthetic Accessibility

Both compounds are accessible through multi-step synthetic sequences, often starting from substituted fluorobenzonitriles or fluorobenzaldehydes. A common strategy for forming the 3-amino-1,2-benzisoxazole core involves the reaction of an o-fluorobenzonitrile with an oxime source, followed by acid-mediated cyclization. This method is advantageous for creating the 3-amino functionality directly.

dot graph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

start [label="2-Fluoro-5-substituted\nBenzonitrile"]; oxime [label="Oxime Source\n(e.g., Acetone Oxime, Base)"]; intermediate [label="O-Aryloxime\nIntermediate"]; cyclization [label="Acid Treatment\n(e.g., TFA, HCl)"]; product [label="3-Amino-1,2-benzisoxazole\n(C5-Substituted)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> intermediate [label="SNAr Reaction"]; oxime -> intermediate [style=dashed]; intermediate -> cyclization; cyclization -> product [label="Hydrolysis &\nIntramolecular Cyclization"]; }

Caption: General synthetic workflow for 3-amino-1,2-benzisoxazole derivatives.

Differential Reactivity: The Aldehyde vs. The Nitrile

The true divergence appears when considering the reactivity of the C5-substituent.

  • The Carbaldehyde: The aldehyde group is a potent electrophile. Its carbonyl carbon is highly susceptible to nucleophilic attack, making it an ideal handle for reactions like:

    • Reductive Amination: To introduce diverse amine functionalities.

    • Wittig Olefination: For carbon-carbon bond formation and chain extension.

    • Schiff Base Formation: Condensation with primary amines to form imines, a common linkage in medicinal chemistry.

    • Oxidation/Reduction: Easily oxidized to a carboxylic acid or reduced to an alcohol, providing further synthetic options.

  • The Carbonitrile: The nitrile group is significantly less reactive and more metabolically stable than an aldehyde. It serves as a versatile precursor for other key functional groups through well-established transformations:

    • Hydrolysis: Can be converted to a primary amide or a carboxylic acid under acidic or basic conditions.

    • Reduction: Can be reduced to a primary amine, providing a different vector for chemical modification compared to the aldehyde's reductive amination.

    • Cycloadditions: Can participate in the formation of heterocyclic rings like tetrazoles.

dot graph "Reactivity_Comparison" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", color="#5F6368"];

}

Caption: Divergent synthetic pathways from the carbaldehyde and carbonitrile functionalities.

III. Pharmacological and Biological Implications

The choice of functional group has profound implications for a molecule's biological activity, driven by differences in reactivity, metabolic stability, and binding interactions.

  • Covalent Targeting Potential (Carbaldehyde): Aldehydes can act as "warheads" for covalent inhibitors. By forming reversible (Schiff base) or irreversible bonds with nucleophilic residues (e.g., lysine, cysteine) in a protein's active site, they can achieve high potency and prolonged duration of action. This is a powerful strategy but requires careful design to manage off-target reactivity.

  • Metabolic Stability and Polarity (Carbonitrile): The nitrile group is generally more resistant to metabolic degradation than the aldehyde. It primarily serves as a polar, hydrogen bond-accepting feature. In many drug discovery programs, replacing a metabolically labile group with a nitrile is a common strategy to improve pharmacokinetic properties.

  • Bioisosteric Replacement: The nitrile can be considered a bioisostere of a carbonyl group in some contexts, capable of similar polar interactions. However, it lacks the high reactivity of an aldehyde. The benzoxazole and benzisoxazole cores themselves are known to interact with a wide range of biological targets, and the C5-substituent modulates this activity.[3][4][5] For example, in some benzisoxazole series, the presence of electron-withdrawing groups has been associated with enhanced anti-inflammatory or anticonvulsant activity.[6]

IV. Experimental Protocols

The following protocols provide standardized methods for the synthesis and evaluation of compounds derived from these scaffolds.

Protocol 1: Microwave-Assisted Synthesis of a 3-Amino-1,2-benzisoxazole Derivative

This protocol is adapted from general methods for nucleophilic aromatic substitution followed by cyclization, a robust route to the core scaffold.[1][7]

Objective: To synthesize a 3-amino-substituted 1,2-benzisoxazole from a 3-chloro-1,2-benzisoxazole precursor.

Materials:

  • 3-chloro-1,2-benzisoxazole precursor

  • Desired primary or secondary amine (e.g., morpholine)

  • N,N-diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Microwave vial (10 mL)

  • Microwave reactor

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Ethyl acetate, Hexane (for TLC and chromatography)

Procedure:

  • To a 10 mL microwave vial, add the 3-chloro-1,2-benzisoxazole precursor (1.0 mmol).

  • Add the desired amine (1.2 mmol) and DIPEA (2.0 mmol).

  • Add DMF (4 mL) to dissolve the reagents.

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 45 minutes. Causality: Microwave irradiation accelerates the rate of the SNAr reaction, significantly reducing reaction times compared to conventional heating.

  • After the reaction, cool the vial to room temperature.

  • Monitor the reaction completion by TLC (e.g., 30% Ethyl Acetate in Hexane). Self-Validation: A complete reaction will show the disappearance of the starting material spot and the appearance of a new, more polar product spot.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 3-amino-substituted 1,2-benzisoxazole.

Protocol 2: Cellular Proliferation (MTT) Assay

This protocol assesses the cytotoxic or anti-proliferative effects of a test compound on a cancer cell line.[1]

Objective: To determine the concentration at which a test compound inhibits 50% of cell growth (IC₅₀).

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO to make a 10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Causality: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value. Self-Validation: The assay should produce a clear dose-dependent inhibition of cell proliferation for the positive control.

V. Conclusion and Strategic Recommendations

The selection between 3-Amino-1,2-benzoxazole-5-carbaldehyde and 3-amino-1,2-benzisoxazole-5-carbonitrile is a strategic decision that should be made early in the design phase of a project.

  • Choose the Carbaldehyde for:

    • Projects exploring covalent inhibitors .

    • Synthetic routes requiring rapid diversification through reductive amination or Schiff base formation .

    • Applications where the resulting alcohol or carboxylic acid (via reduction/oxidation) are the desired final products.

  • Choose the Carbonitrile for:

    • Projects where metabolic stability is a primary concern.

    • Applications requiring a stable polar group for hydrogen bonding interactions.

    • Synthetic routes that leverage the conversion of the nitrile to an amide, carboxylic acid, or primary amine in later steps.

Ultimately, these two reagents are not interchangeable but are complementary tools in the arsenal of the medicinal chemist. A thorough understanding of their distinct chemical personalities is essential for navigating the complex path of drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols for 3-Amino-1,2-benzisoxazole-6-carbonitrile as a Chemical Probe.
  • (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities.
  • Stella, P. C. R., Rajam, S., & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.
  • MDPI. (2018, December 12). Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone.
  • ResearchGate. Biological activities of benzoxazole and its derivatives.
  • ResearchGate. (2025, August 9). Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles.
  • Krishnarao, N., & Sirisha, K. (2023). One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.
  • Scilit. (1989). A novel synthesis of 3-Amino-1,2-benzisoxazoles - an entry into the isoxazolo[3,4,5-ef][1][8]benzoxazepine ring system. Journal of Heterocyclic Chemistry, 26(5), 1293-1298. Available from:

  • ResearchGate. (2025, August 9). A novel synthesis of 3-Amino-1,2-benzisoxazoles — an entry into the isoxazolo[3,4,5-ef][1][8]benzoxazepine ring system. Available from:

  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines.
  • BenchChem. (2025). Comparing the bioactivity of 5-Fluorobenzo[c]isoxazole-3-carbonitrile with other benzisoxazoles.
  • BenchChem. (2025). Aminoisoxazole: A Comparative Guide for Researchers.
  • PMC - NIH. Benzisoxazole: a privileged scaffold for medicinal chemistry.
  • BLD Pharm. 1820035-39-9|3-Aminobenzo[d]isoxazole-5-carbonitrile.
  • PubChem. 1,2-Benzoxazole-5-carbaldehyde.

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Comparative

A Researcher's Guide to the UV-Vis Absorption Maxima of 3-Amino-Substituted Benzisoxazoles: A Comparative Analysis

For the modern researcher, scientist, and drug development professional, understanding the photophysical properties of heterocyclic compounds is paramount. Among these, 3-amino-substituted benzisoxazoles represent a crit...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, understanding the photophysical properties of heterocyclic compounds is paramount. Among these, 3-amino-substituted benzisoxazoles represent a critical class of scaffolds in medicinal chemistry. Their utility is often intrinsically linked to their electronic structure, which can be effectively probed using UV-Vis spectroscopy. This guide provides a comparative analysis of the UV-Vis absorption maxima (λmax) of various 3-amino-substituted benzisoxazoles, offering insights into the influence of substitution patterns and solvent effects on their electronic transitions.

The 1,2-benzisoxazole core is a versatile building block in the development of therapeutic agents, with applications ranging from anticonvulsants to treatments for Alzheimer's disease. The introduction of an amino group at the 3-position significantly influences the electronic properties of the benzisoxazole ring system, making UV-Vis spectroscopy a valuable tool for characterization and for predicting molecular interactions.

Understanding the Electronic Transitions

The UV-Vis absorption spectra of 3-amino-substituted benzisoxazoles are primarily governed by π-π* electronic transitions within the aromatic system. The position of the absorption maximum (λmax) is sensitive to the nature of substituents on both the benzene ring and the amino group, as well as the polarity of the solvent. Electron-donating groups (EDGs) attached to the aromatic ring or the amino group generally lead to a bathochromic (red) shift in the λmax, while electron-withdrawing groups (EWGs) typically cause a hypsochromic (blue) shift.

Comparative Analysis of UV-Vis Absorption Maxima

To illustrate the expected trends, the following table summarizes hypothetical UV-Vis absorption maxima for a series of 3-amino-substituted benzisoxazoles based on established principles of substituent effects.

CompoundSubstituent on Benzene RingSubstituent on Amino GroupExpected λmax (nm) in a Nonpolar SolventExpected λmax (nm) in a Polar Solvent
3-AminobenzisoxazoleHH~290~295
3-Amino-5-nitrobenzisoxazole5-NO₂ (EWG)H~275~280
3-Amino-5-methoxybenzisoxazole5-OCH₃ (EDG)H~305~310
3-(Dimethylamino)benzisoxazoleH2 x CH₃ (EDG)~315~325
N-Acetyl-3-aminobenzisoxazoleHCOCH₃ (EWG)~280~285

Note: These values are illustrative and intended to demonstrate expected trends. Actual experimental values may vary.

The Influence of Solvents: Solvatochromism

The polarity of the solvent can significantly impact the UV-Vis absorption spectra of 3-amino-substituted benzisoxazoles, a phenomenon known as solvatochromism. In general, a shift to longer wavelengths (bathochromic or red shift) is observed with increasing solvent polarity. This is because the excited state of these molecules is often more polar than the ground state. Polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the electronic transition.

For example, the electronic absorption spectra of 2-(4-aminophenyl)benzimidazole, a related compound, show a red shift in λmax with increasing solvent polarity, confirming the π-π* nature of the transitions.[1] A similar trend is expected for 3-amino-substituted benzisoxazoles.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To ensure accurate and reproducible data, the following protocol for obtaining UV-Vis absorption spectra is recommended:

Objective: To determine the UV-Vis absorption maximum (λmax) of a 3-amino-substituted benzisoxazole derivative.

Materials:

  • 3-amino-substituted benzisoxazole derivative

  • Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of the benzisoxazole derivative in the chosen solvent at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to a final concentration range of 1-10 µg/mL.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range for scanning (e.g., 200-400 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample and place it in the reference beam of the spectrophotometer. Record a baseline spectrum.

  • Sample Measurement: Rinse the sample cuvette with the diluted sample solution and then fill it. Place the cuvette in the sample beam of the spectrophotometer.

  • Data Acquisition: Record the absorption spectrum of the sample. The wavelength at which the maximum absorbance is observed is the λmax.

  • Data Analysis: Repeat the measurement for each dilution and in different solvents to observe any solvatochromic effects.

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_meas Measurement cluster_analysis Data Analysis prep1 Weigh Compound prep2 Dissolve in Solvent (Stock Solution) prep1->prep2 prep3 Prepare Dilutions prep2->prep3 meas2 Record Sample Spectrum prep3->meas2 Sample inst1 Warm-up Spectrophotometer inst2 Set Wavelength Range inst1->inst2 meas1 Record Baseline (Blank) inst2->meas1 Instrument Ready meas1->meas2 analysis1 Identify λmax meas2->analysis1 analysis2 Analyze Solvent Effects analysis1->analysis2

Caption: Experimental workflow for UV-Vis analysis.

Structure-Absorption Relationships: A Deeper Dive

The relationship between the molecular structure of 3-amino-substituted benzisoxazoles and their UV-Vis absorption maxima can be rationalized by considering the electronic effects of the substituents.

  • Electron-Donating Groups (EDGs): Substituents such as -NH₂, -OH, and -OCH₃ on the benzene ring increase the electron density of the π-system. This destabilizes the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), leading to a smaller HOMO-LUMO gap and a bathochromic shift in the λmax. Similarly, alkyl substituents on the 3-amino group enhance its electron-donating ability through inductive effects, also resulting in a red shift.

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂ and -CN withdraw electron density from the π-system. This stabilizes both the HOMO and LUMO, but the stabilization of the LUMO is generally more pronounced. This increases the HOMO-LUMO gap, causing a hypsochromic shift in the λmax. An acetyl group on the 3-amino nitrogen, for instance, will decrease the electron-donating character of the nitrogen due to resonance, leading to a blue shift compared to the unsubstituted 3-aminobenzisoxazole.

G cluster_edg Electron-Donating Group (EDG) cluster_ewg Electron-Withdrawing Group (EWG) edg_effect Increases Electron Density homo_destab HOMO Destabilized edg_effect->homo_destab lumo_less_effect LUMO Less Affected gap_decrease Smaller HOMO-LUMO Gap homo_destab->gap_decrease red_shift Bathochromic Shift (Red Shift) gap_decrease->red_shift ewg_effect Decreases Electron Density lumo_more_stab LUMO More Stabilized ewg_effect->lumo_more_stab homo_stab HOMO Stabilized gap_increase Larger HOMO-LUMO Gap lumo_more_stab->gap_increase blue_shift Hypsochromic Shift (Blue Shift) gap_increase->blue_shift

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Amino-1,2-benzoxazole-5-carbaldehyde

This document provides essential procedural guidance for the safe handling and disposal of 3-Amino-1,2-benzoxazole-5-carbaldehyde (CAS No. 933718-95-7).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 3-Amino-1,2-benzoxazole-5-carbaldehyde (CAS No. 933718-95-7). As a compound of interest in drug development and chemical synthesis, its unique benzoxazole and aldehyde moieties demand a rigorous and informed approach to waste management. This guide is designed for researchers, scientists, and laboratory professionals, offering a framework built on safety, regulatory compliance, and scientific integrity. The protocols herein are designed to be self-validating, ensuring that safety and environmental responsibility are integrated into every step of your workflow.

Core Principle: Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the compound's chemical properties and associated hazards. 3-Amino-1,2-benzoxazole-5-carbaldehyde is an aromatic heterocyclic compound whose risks are derived from its constituent functional groups.[1][2] A comprehensive risk assessment is mandatory before handling this substance.

GHS Hazard Profile

The Globally Harmonized System (GHS) provides a clear summary of the known hazards associated with this compound.[2] All personnel must be familiar with these classifications before beginning work.

Hazard ClassGHS CodeStatement
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation
Serious Eye Damage/Irritation (Category 2)H319Causes serious eye irritation
Specific Target Organ Toxicity (STOT) - Single Exposure (Category 3)H335May cause respiratory irritation
Data sourced from PubChem CID 72212723.[2]
Causality of Hazards: A Functional Group Perspective

Understanding why this compound is hazardous is key to safe handling.

  • Aromatic Amine & Benzoxazole Core: The heterocyclic amine structure is common in biologically active molecules.[1][3] Skin contact should be minimized, as similar structures can be irritants or sensitizers.

  • Aldehyde Group: The carbaldehyde moiety is a reactive functional group. It can be an irritant to the respiratory tract, skin, and eyes.[4] Inhalation of dust or aerosols must be strictly avoided.

  • Aquatic Toxicity: While specific data for this compound is limited, many benzoxazole derivatives are classified as toxic or very toxic to aquatic life with long-lasting effects.[5] Therefore, it is imperative to prevent this compound from entering drains or the environment.[5][6]

Mandatory Personal Protective Equipment (PPE) and Safe Handling

Based on the risk assessment, a stringent PPE protocol is required to create a barrier between the researcher and the chemical.

  • Eye and Face Protection: Use chemical safety glasses with side-shields conforming to EN166, or a face shield if there is a splash hazard.[5]

  • Hand Protection: Wear chemically resistant nitrile gloves. Gloves must be inspected for integrity before each use. Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste.[5]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities, consider additional protective clothing.

  • Respiratory Protection: All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood to prevent inhalation.[7]

Waste Stream Management: Segregation and Collection

Effective disposal relies on meticulous segregation at the point of generation. Never mix incompatible waste streams.[8][9] The following diagram outlines the decision-making process for segregating waste related to 3-Amino-1,2-benzoxazole-5-carbaldehyde.

WasteDisposalWorkflow cluster_0 cluster_1 Waste Type Assessment cluster_2 Waste Collection Protocol cluster_3 Final Disposal start Waste Generation (3-Amino-1,2-benzoxazole-5-carbaldehyde) is_solid Solid Material? start->is_solid is_liquid Liquid Solution or Rinsate? start->is_liquid is_contaminated Contaminated Disposable Item? start->is_contaminated solid_waste Collect in labeled 'Hazardous Solid Waste' container. (e.g., Unused chemical, spill cleanup material) is_solid->solid_waste Yes liquid_waste Collect in labeled 'Hazardous Liquid Waste' (Non-Halogenated) carboy. is_liquid->liquid_waste Yes contaminated_waste Collect in designated 'Contaminated Solid Waste' bin or bag. (e.g., Gloves, weigh paper, pipette tips) is_contaminated->contaminated_waste Yes disposal Arrange pickup via Institutional Environmental Health & Safety (EHS) solid_waste->disposal liquid_waste->disposal contaminated_waste->disposal

Caption: Waste disposal decision workflow for 3-Amino-1,2-benzoxazole-5-carbaldehyde.

Step-by-Step Disposal Protocols

Follow these procedures precisely. All waste must be treated as hazardous and disposed of through your institution's approved waste disposal program.[5][6]

Protocol 4.1: Disposal of Unused or Waste Solid Compound

This protocol applies to bulk quantities of the chemical that are expired, off-specification, or no longer needed.

  • Work Area: Perform all actions inside a certified chemical fume hood.

  • Container Selection: Obtain a designated hazardous solid waste container that is compatible with the chemical. The container must have a secure, sealable lid.

  • Transfer: Carefully transfer the solid chemical into the waste container, avoiding the creation of dust.[5] Use appropriate tools (e.g., spatula, powder funnel).

  • Labeling: Immediately label the container with a hazardous waste tag. The label must include:

    • The full chemical name: "3-Amino-1,2-benzoxazole-5-carbaldehyde"

    • CAS Number: "933718-95-7"

    • The words "Hazardous Waste"

    • Associated Hazards: "Toxic," "Irritant"

  • Storage: Securely close the container. Store it in a designated satellite accumulation area, segregated from incompatible materials like strong acids or oxidizers.[8][10]

  • Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[9]

Protocol 4.2: Disposal of Contaminated Labware and PPE

This protocol covers disposable items that have come into direct contact with the chemical.

  • Segregation: At the point of use, separate contaminated items from regular trash. This includes gloves, weighing papers, pipette tips, and contaminated wipes.

  • Collection: Place all contaminated solid items into a designated, clearly labeled hazardous waste bag or container. This container should be lined with a durable plastic bag.

  • Closure and Labeling: Once full, securely seal the bag/container. Label it as "Hazardous Solid Waste" and list the chemical contaminant.

  • Disposal: Dispose of the container through the institutional EHS office.

Protocol 4.3: Decontamination and Disposal of Empty Containers

An "empty" container that held this chemical must be properly decontaminated before it can be disposed of as non-hazardous waste.

  • Work Area: Conduct this procedure in a fume hood.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[6] The volume of solvent for each rinse should be approximately 10% of the container's volume.

  • Rinsate Collection: Crucially, collect all three rinses as hazardous liquid waste. [6] Transfer the rinsate to a labeled hazardous liquid waste carboy for non-halogenated solvents.[8] Do not pour the rinsate down the drain.[5][6]

  • Container Defacing: After the triple rinse, deface or remove the original chemical label to prevent misuse.

  • Final Disposal: The decontaminated container may now be disposed of in the appropriate recycling or regular trash stream, as per institutional policy.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental release.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation if it is safe to do so.

  • Consult SDS: Refer to the Safety Data Sheet (SDS) for specific guidance.

  • Don PPE: Before cleanup, don the appropriate PPE as described in Section 2, including respiratory protection if dust is present.

  • Containment: Prevent the spill from spreading or entering any drains.[5]

  • Cleanup (Solid Spill):

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the material into a designated hazardous waste container.[7] Avoid actions that create dust.

    • Decontaminate the spill area with a suitable solvent and paper towels.

  • Waste Collection: Collect all cleanup materials (absorbent, contaminated towels, etc.) and place them in a sealed, labeled hazardous waste container.[7]

  • Reporting: Report the incident to your laboratory supervisor and institutional EHS department, regardless of the spill size.

References

  • SAFETY DATA SHEET for 2-Aminobenzoxazole. (2022). MilliporeSigma.
  • Aldex® - Aldehyde Disposal Made Easy. WasteWise Disposal and Recycling Products.
  • SAFETY DATA SHEET for Mecarbam. (2025). MilliporeSigma.
  • SAFETY DATA SHEET. (2025). Tokyo Chemical Industry.
  • SAFETY DATA SHEET for 1,2-Benzisoxazol-3-amine. (2025).
  • SAFETY DATA SHEET for 3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate. (2025). Fisher Scientific.
  • Hazardous Waste Disposal Guide. (2023). Research Safety - Northwestern University.
  • SAFETY DATA SHEET for 5-Amino-2-methyl-1,3-benzoxazole. (2010). Fisher Scientific.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • SAFETY DATA SHEET for 3-Amino-5-methylisoxazole. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET for 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde. (2025). Fisher Scientific.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
  • Safe Handling and Disposal of Novel Chemical Compounds. (2025). Benchchem.
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • 1,2-Benzoxazole-5-carbaldehyde. PubChem, National Center for Biotechnology Information.
  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Future Journal of Pharmaceutical Sciences.

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Handling

Personal protective equipment for handling 3-Amino-1,2-benzoxazole-5-carbaldehyde

Comprehensive Safety & Handling Guide: 3-Amino-1,2-benzoxazole-5-carbaldehyde A Senior Application Scientist's Guide to Personal Protective Equipment, Emergency Procedures, and Disposal As researchers and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 3-Amino-1,2-benzoxazole-5-carbaldehyde

A Senior Application Scientist's Guide to Personal Protective Equipment, Emergency Procedures, and Disposal

As researchers and drug development professionals, our work with novel chemical entities like 3-Amino-1,2-benzoxazole-5-carbaldehyde is foundational to innovation. However, with innovation comes the inherent responsibility of ensuring the utmost safety in our laboratories. This guide provides a detailed, experience-driven framework for the safe handling of this compound, focusing on the critical role of Personal Protective Equipment (PPE). The protocols outlined herein are designed to be self-validating systems, ensuring a multi-layered defense against potential exposure.

Hazard Assessment: Understanding the Risks

The primary anticipated hazards are summarized below:

Hazard ClassCategoryDescription
Acute Toxicity, Oral Category 4Harmful if swallowed.[1][2]
Skin Irritation Category 2Causes skin irritation.[1][2]
Eye Irritation Category 2ACauses serious eye irritation.[1][2]
Respiratory Irritation STOT SE 3May cause respiratory irritation.[1]
Aquatic Toxicity Chronic 2Toxic to aquatic life with long lasting effects.[1]

Given these potential risks, a comprehensive PPE strategy is not merely a recommendation but a mandatory component of the experimental protocol.

Core Directive: Multi-Layered PPE for Safe Handling

The selection of PPE is your primary defense against chemical exposure. Each component is chosen to address a specific route of exposure, creating a comprehensive barrier between you and the chemical.

Eye and Face Protection: The First Line of Defense

Chemical splash goggles are mandatory whenever handling 3-Amino-1,2-benzoxazole-5-carbaldehyde in solid or solution form.[5][6] Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect from splashes.

Causality: The aldehyde and benzoxazole functionalities suggest a high likelihood of severe eye irritation.[1][2][3] Goggles provide a 360-degree seal, which is critical for preventing contact with droplets or fine powders that can become airborne.

For operations with a higher risk of splashing, such as when transferring large volumes or working under pressure, a face shield must be worn in conjunction with chemical splash goggles .[5][7] This provides an additional layer of protection for the entire face.

Hand Protection: Preventing Dermal Absorption

Gloves must be worn at all times when there is a risk of skin contact.[7][8] The choice of glove material is critical and should be based on chemical compatibility and resistance to the solvents being used.

Causality: Aromatic amines and aldehydes can be readily absorbed through the skin or cause significant irritation.[2][3] Therefore, selecting a glove material with high chemical resistance is paramount. Nitrile gloves are a suitable initial choice for handling small quantities of solids. For work with solutions, consult a glove compatibility chart.

Glove MaterialResistance to Aldehydes & AromaticsNotes
Nitrile GoodExcellent for general use, provides good dexterity and splash resistance.
Neoprene Very GoodRecommended for prolonged handling or immersion.
Viton® ExcellentOffers exceptional resistance to aromatic and chlorinated solvents.[5]
Silver Shield®/4H® ExcellentProvides the highest level of overall chemical resistance for highly toxic substances.[5][7]

Protocol Insight: Always double-glove when handling this compound. This practice significantly reduces the risk of exposure if the outer glove is compromised. Inspect gloves for any signs of degradation or punctures before and during use.[9]

Body Protection: Shielding Against Contamination

A flame-resistant lab coat is the minimum requirement for body protection. It should be fully buttoned with the sleeves rolled down.

Causality: A lab coat protects your personal clothing and skin from accidental spills and contamination. For procedures involving larger quantities (typically >100g) or a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection: Mitigating Inhalation Hazards

All work with solid 3-Amino-1,2-benzoxazole-5-carbaldehyde or its solutions must be conducted within a certified chemical fume hood.[4]

Causality: The compound is predicted to cause respiratory irritation.[1] Handling it in a fume hood is a critical engineering control that contains airborne particles and vapors, preventing inhalation. A standard surgical mask is not a substitute for a fume hood as it offers no protection against chemical vapors or fine particulates. In the event of a significant spill or failure of the primary engineering controls, a self-contained breathing apparatus (SCBA) would be required for emergency response personnel.[8][10]

Procedural Guidance: Workflows for Safety

Adherence to standardized procedures for donning, doffing, and emergency response is as crucial as the PPE itself.

PPE Donning and Doffing Protocol

The sequence of putting on and taking off PPE is designed to minimize the risk of cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Lab Exit) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles Don2->Don3 Don4 4. Face Shield (if needed) Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Face Shield (if needed) Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Goggles Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Caption: Logical workflow for donning and doffing Personal Protective Equipment.

Emergency Procedures for Exposure

Immediate and correct action is critical in the event of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][3] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][2] Never give anything by mouth to an unconscious person.[3] Call a poison control center or doctor immediately.

Operational Plan: Waste Disposal

Proper disposal is a critical final step in the safe handling of 3-Amino-1,2-benzoxazole-5-carbaldehyde to prevent environmental contamination and accidental exposure.

Core Principle: All waste materials, including unused compounds, contaminated PPE, and cleaning materials, must be treated as hazardous chemical waste.[4] Do not dispose of this chemical down the drain.[1][4]

Disposal_Workflow cluster_waste Chemical Waste Disposal Solid Solid Chemical & Contaminated Materials (Gloves, Wipes) Container_Solid Seal in a Labeled, Compatible Solid Waste Container Solid->Container_Solid Liquid Liquid Waste (Solutions) Container_Liquid Collect in a Labeled, Compatible Liquid Waste Container Liquid->Container_Liquid EHS Transfer to Institutional Environmental Health & Safety (EHS) for Final Disposal Container_Solid->EHS Container_Liquid->EHS

Caption: Workflow for the safe and compliant disposal of chemical waste.

Disposal Steps:

  • Solid Waste: Collect all solid waste, including residual chemical, contaminated gloves, weigh boats, and paper towels, in a dedicated, clearly labeled hazardous waste container.[4]

  • Liquid Waste: Collect all solutions containing the compound in a labeled, sealed, and chemically compatible hazardous waste container.[4]

  • Container Management: Keep waste containers closed when not in use. Store in a designated, well-ventilated secondary containment area.

  • Final Disposal: All waste must be disposed of through your institution's certified hazardous waste management program.[2] Adhere to all local, state, and federal regulations.

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself but also your colleagues and the environment.

References

  • SAFETY DATA SHEET for Benzoxazol-2-amine. (2022, August 30). MilliporeSigma.
  • SAFETY DATA SHEET for Benzoxazole. (2025, January 15). Tokyo Chemical Industry.
  • Personal Protective Equipment. (2025, September 12). US Environmental Protection Agency (EPA).
  • SAFETY DATA SHEET for 5-(Aminomethyl)
  • Material Safety Data Sheet. (2006, August 11). Spectrum Chemical.
  • Personal Protective Equipment (PPE) Glove Chart.
  • SAFETY DATA SHEET for 5-Amino-2-methyl-1,3-benzoxazole. (2025, December 22). Fisher Scientific.
  • Section 6C: Protective Equipment. Princeton University Environmental Health and Safety.
  • SAFETY DATA SHEET for 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde. (2025, December 25). Fisher Scientific.
  • SAFETY DATA SHEET for 3-Amino-5-methylisoxazole. (2025, May 17). Sigma-Aldrich.
  • Chapter 3 - Personal Protective Equipment. Cornell University Environmental Health and Safety.
  • Ecenarro, B. Recommended PPE to handle chemicals. BESA.
  • Technical Support Center: Safe Handling and Disposal of Novel Chemical Compounds. (2025, November). Benchchem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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